molecular formula C14H14O2 B1201251 meso-Hydrobenzoin CAS No. 579-43-1

meso-Hydrobenzoin

Cat. No.: B1201251
CAS No.: 579-43-1
M. Wt: 214.26 g/mol
InChI Key: IHPDTPWNFBQHEB-OKILXGFUSA-N
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Description

Desymmetrization of meso-hydrobenzoin using chiral phosphine catalyst has been reported. Conversion of meso-hydrobenzoin to trans-stillbene oxide by treatment with an aryl sulfonyl chloride and aqueous sodium hydroxide has been reported.>Meso-hydrobenzoin is a hydrobenzoin.

Properties

IUPAC Name

(1R,2S)-1,2-diphenylethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H/t13-,14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPDTPWNFBQHEB-OKILXGFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701021446
Record name erythro-1,2-Diphenylethane-1,2-diol
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Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index]
Record name meso-Hydrobenzoin
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Vapor Pressure

0.00000021 [mmHg]
Record name meso-Hydrobenzoin
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Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

579-43-1
Record name rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrobenzoin, meso-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name erythro-1,2-Diphenylethane-1,2-diol
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Record name HYDROBENZOIN, MESO-
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO9A49A84I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

what is the CAS number for meso-hydrobenzoin

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to meso-Hydrobenzoin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its systematic name (1R,2S)-1,2-diphenylethane-1,2-diol, is an organic compound and a diastereomer of hydrobenzoin (B188758).[1][2] Due to its unique stereochemistry, it possesses a plane of symmetry, rendering it achiral despite having two chiral centers. Its Chemical Abstracts Service (CAS) registry number is 579-43-1 .[1][2][3] this compound serves as a valuable precursor and building block in various fields of chemical synthesis, including the development of pharmaceutical agents.[4] This guide provides an in-depth overview of its chemical properties, a detailed protocol for its synthesis, and insights into its biological significance, particularly as a modulator of muscarinic acetylcholine (B1216132) receptors.

Physicochemical and Spectroscopic Data

The key physical and chemical properties of this compound are summarized below. This data is essential for its identification, handling, and application in experimental settings.

PropertyValueReference(s)
CAS Number 579-43-1[1][2]
Molecular Formula C₁₄H₁₄O₂[2]
Molecular Weight 214.26 g/mol
Appearance White to off-white crystalline solid
Melting Point 137-139 °C
Solubility Soluble in ethanol (B145695) (25 mg/mL)
¹H NMR (CDCl₃) δ ~4.98 (s, 2H, CH-OH), δ ~7.30-7.45 (m, 10H, Ar-H)[5]
IR Spectrum (KBr) Broad O-H stretch (~3200-3500 cm⁻¹), C-H (aromatic), C-O stretch[1][6]

Experimental Protocols: Synthesis of this compound

The most common and diastereoselective method for synthesizing this compound is the reduction of benzil (B1666583) using sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.[7] This process is favored for its high yield of the meso isomer.

Detailed Methodology

Objective: To synthesize this compound via the sodium borohydride reduction of benzil.

Materials:

  • Benzil (C₁₄H₁₀O₂)

  • Sodium borohydride (NaBH₄)

  • 95% Ethanol

  • Deionized water

  • Erlenmeyer flask (50 mL)

  • Stir bar or swirling capability

  • Heating plate

  • Ice water bath

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution of Benzil: Add approximately 2.5 mmol of benzil (a yellow solid) and 4 mL of 95% ethanol to a 50-mL Erlenmeyer flask. Swirl the flask for several minutes. Note that the benzil may not dissolve completely at this stage.[7][8]

  • Reduction Reaction: Carefully add 2.5 mmol of sodium borohydride to the suspension. Use an additional 1 mL of 95% ethanol to wash any residual powder from the flask walls into the solution.[7] The yellow color of the benzil should fade as the reaction proceeds, typically completing within 10 minutes.[8]

  • Hydrolysis: To hydrolyze the intermediate borate (B1201080) ester, add 5 mL of deionized water to the reaction mixture. Gently heat the solution to a boil.[7]

  • Crystallization: If the solution is clear, remove it from the heat. Add more water dropwise until the solution begins to appear cloudy, indicating the onset of precipitation. Do not exceed a total of 10 mL of added water. Allow the flask to cool slowly to room temperature to promote the formation of crystals.[7]

  • Isolation and Purification: Once crystallization at room temperature is complete, place the flask in an ice water bath for 20-30 minutes to maximize the yield of the precipitate.[7] Collect the white crystalline product, this compound, by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water and allow them to air dry.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from benzil.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Workup & Isolation A 1. Dissolve Benzil in 95% Ethanol B 2. Add Sodium Borohydride (NaBH4) (Yellow color fades) A->B Initiate Reduction C 3. Add Water & Heat to Hydrolyze B->C Reaction Complete (10 min) D 4. Cool to Room Temperature (Crystallization) C->D E 5. Cool in Ice Bath D->E F 6. Isolate via Vacuum Filtration E->F

Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its structural motif is of significant interest in drug development. Specifically, derivatives of hydrobenzoin have been investigated as modulators of G protein-coupled receptors, such as the muscarinic acetylcholine receptors (mAChRs).[4]

Antagonism of Muscarinic Acetylcholine Receptor M1

Muscarinic receptors are crucial for signal transduction in the central and peripheral nervous systems.[4] The M1 subtype, coupled to Gq/11 proteins, activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade leads to an increase in intracellular calcium and the activation of protein kinase C (PKC).

A study involving stereoisomeric hydrobenzoin esters of arecaidine (B1214280) demonstrated that these compounds act as antagonists at the M1 muscarinic receptor.[4] The binding affinity was found to be stereochemistry-dependent, highlighting the importance of molecular geometry in ligand-receptor interactions.

CompoundKᵢ toward M1 Receptor (nM)Reference
(R,R)-hydrobenzoin ester of arecaidine99 ± 19[4]
(S,S)-hydrobenzoin ester of arecaidine800 ± 200[4]
(R,S)-hydrobenzoin ester of arecaidine380 ± 90[4]

The data indicates that the (R,R)-isomer possesses the highest affinity for the M1 receptor, making its structural backbone a promising starting point for the development of selective M1 antagonists.[4]

Signaling Pathway Diagram

The diagram below illustrates the canonical M1 receptor signaling pathway and the inhibitory action of a hydrobenzoin-based antagonist.

M1_Signaling ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Activates Antagonist Hydrobenzoin Derivative (Antagonist) Antagonist->M1R Blocks Gq11 Gq/11 Protein M1R->Gq11 PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC Activate PKC DAG->PKC

Antagonism of the M1 muscarinic receptor pathway.

Conclusion

This compound is a readily synthesizable compound with significant utility in organic chemistry. Its defined stereochemistry makes it an excellent model for studying stereoselective reactions and a valuable chiral building block for more complex molecules. The demonstrated activity of its derivatives as potent and selective antagonists of muscarinic receptors underscores its relevance to drug discovery and development, providing a structural foundation for novel therapeutics targeting neurological and other disorders.

References

meso-hydrobenzoin chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of meso-hydrobenzoin, a vicinal diol with significant applications in organic synthesis and as a scaffold in medicinal chemistry. This document details its chemical and physical properties, a standard experimental protocol for its synthesis, and the stereochemical basis for its formation.

Core Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValueCitations
Chemical Formula C₁₄H₁₄O₂[1][2][3][4]
Molecular Weight 214.26 g/mol [1][2][3][4]
Appearance White crystalline powder[5][6]
Melting Point 137-139 °C[1][7]
Solubility Soluble in hot alcohol and chloroform.[7][8] Partly miscible in water.[5][7][8]
IUPAC Name (1R,2S)-1,2-diphenylethane-1,2-diol[3]
CAS Number 579-43-1[1][3][4]

Experimental Protocols: Synthesis of this compound

A common and efficient method for the synthesis of this compound is the diastereoselective reduction of benzil (B1666583) using sodium borohydride (B1222165) (NaBH₄).[9][10] This procedure is widely used in both academic and research laboratories due to its high yield and stereospecificity.[9]

Materials:

  • Benzil

  • 95% Ethanol

  • Sodium borohydride (NaBH₄)

  • Water

Procedure:

  • Dissolution of Benzil: In a suitable flask, dissolve benzil in 95% ethanol. Gentle warming may be required to achieve complete dissolution.[10]

  • Reduction with Sodium Borohydride: Cool the benzil solution in an ice bath. Slowly add sodium borohydride to the cooled solution. The yellow color of the benzil solution will fade as the reaction proceeds.[10] The reaction is typically complete within 10-15 minutes.[9]

  • Hydrolysis: After the reaction is complete, add water to the reaction mixture and heat it to a boil to hydrolyze the intermediate borate (B1201080) ester.[9]

  • Crystallization: Allow the solution to cool to room temperature, and then place it in an ice bath to facilitate the crystallization of this compound.[9]

  • Isolation and Purification: Collect the crystalline product by vacuum filtration. The crystals can be washed with cold water and then dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.[11]

Analytical Validation:

  • Melting Point Analysis: The purity of the synthesized this compound can be assessed by its sharp melting point, which should be in the range of 137-139 °C.[1][7]

  • Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and assess the purity of the final product.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will show a characteristic broad absorption band for the hydroxyl (-OH) groups and the absence of the carbonyl (C=O) peak that is present in the starting material, benzil.

Mandatory Visualizations

The following diagrams illustrate key aspects of this compound's synthesis and stereochemistry.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product benzil Benzil in 95% Ethanol reduction Reduction at 0°C benzil->reduction nabh4 Sodium Borohydride (NaBH4) nabh4->reduction hydrolysis Hydrolysis (Water, Heat) reduction->hydrolysis Reaction Mixture crystallization Crystallization (Cooling) hydrolysis->crystallization filtration Vacuum Filtration crystallization->filtration drying Drying filtration->drying product This compound drying->product stereoselective_reduction cluster_explanation Stereochemical Rationale benzil Benzil intermediate Alkoxide Intermediate (less sterically hindered conformer) benzil->intermediate 1. NaBH4 (first hydride attack) meso This compound (achiral) intermediate->meso 2. NaBH4 (second hydride attack) [favored pathway] rr_ss (R,R)- and (S,S)-Hydrobenzoin (chiral enantiomers) intermediate->rr_ss [disfavored pathway] exp1 The initial hydride attack on one carbonyl group of benzil forms an alkoxide intermediate. exp2 This intermediate rotates around the central carbon-carbon bond to adopt the most energetically favorable conformation, which minimizes steric hindrance between the phenyl groups. exp3 The second hydride attack then occurs from the less hindered face, leading predominantly to the formation of the meso diastereomer.

References

A Comprehensive Technical Guide to the Physical Properties of meso-Hydrobenzoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of meso-hydrobenzoin. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise, actionable data and methodologies.

Core Physical Properties

This compound, a diastereomer of hydrobenzoin, is an achiral molecule due to a center of symmetry. Its physical characteristics are crucial for its application in synthesis and as a chiral resolving agent.

Data Summary

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

Physical PropertyValueUnits
Melting Point136 - 139°C
Boiling Point373°C at 760 mmHg
Density1.193g/cm³[1]
Solubility in Ethanol (B145695)25mg/mL
Solubility in WaterInsoluble-
Solubility in Hot AlcoholSoluble-
Solubility in ChloroformSoluble-

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the absence of a carbonyl (C=O) stretch and the presence of a prominent hydroxyl (O-H) stretching band.

Wavenumber (cm⁻¹)Assignment
~3380O-H stretch (broad)
~3060, 3030C-H stretch (aromatic)
~2880C-H stretch (aliphatic)
~1600, 1490, 1450C=C stretch (aromatic ring)
~1060C-O stretch (secondary alcohol)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.2 - 7.4Multiplet10HAromatic protons (Ar-H)
~4.7Singlet2HMethine protons (CH-OH)
~2.4Singlet2HHydroxyl protons (OH)
Chemical Shift (δ) ppmAssignment
~140Quaternary aromatic carbon (C-ipso)
~128Aromatic carbons (CH)
~127Aromatic carbons (CH)
~126Aromatic carbons (CH)
~79Methine carbon (CH-OH)

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are provided below. These protocols are based on standard laboratory practices.

Determination of Melting Point

Principle: The melting point of a crystalline solid is a physical property that can be used for identification and to assess purity. A pure substance typically melts over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

  • Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the heating rate to a rapid setting initially to determine an approximate melting range.

  • Allow the apparatus to cool below the approximate melting point.

  • Prepare a new capillary tube with the sample.

  • Set the heating rate to 1-2 °C per minute and begin heating.

  • Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting point range is T₁ - T₂.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

  • Test tubes and rack

  • Vortex mixer or stirring rods

  • Graduated cylinders or pipettes

  • Analytical balance

Procedure for Qualitative Solubility:

  • Place approximately 10 mg of this compound into a clean, dry test tube.

  • Add 1 mL of the solvent to be tested (e.g., water, ethanol, chloroform) to the test tube.

  • Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by stirring with a clean glass rod.

  • Observe the mixture. If the solid completely dissolves, it is considered soluble. If it remains undissolved, it is insoluble. If it partially dissolves, it is sparingly soluble.

  • For solvents in which the substance is insoluble at room temperature, gently heat the mixture in a water bath to observe solubility at elevated temperatures.

Procedure for Quantitative Solubility (e.g., in Ethanol):

  • Prepare a saturated solution of this compound in ethanol at a specific temperature by adding an excess of the solid to a known volume of the solvent.

  • Stir the mixture for a prolonged period to ensure equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the clear supernatant.

  • Evaporate the solvent from the withdrawn sample and weigh the remaining solid residue.

  • Calculate the solubility in mg/mL.

Determination of Density

Principle: Density is the mass of a substance per unit volume. For a solid, it can be determined by measuring its mass and the volume it displaces in a non-reactive liquid in which it is insoluble.

Apparatus:

  • Analytical balance

  • Graduated cylinder

  • A liquid in which this compound is insoluble (e.g., water)

Procedure (Volume Displacement Method):

  • Weigh a sample of dry this compound crystals using an analytical balance and record the mass (m).

  • Fill a graduated cylinder with a known volume of water (V₁) and record the volume. Ensure the volume is sufficient to fully submerge the crystals.

  • Carefully add the weighed this compound crystals to the graduated cylinder, ensuring no water splashes out.

  • Gently tap the cylinder to dislodge any air bubbles adhering to the crystals.

  • Record the new volume of the water and the submerged crystals (V₂).

  • The volume of the this compound sample is V = V₂ - V₁.

  • Calculate the density (ρ) using the formula: ρ = m / V.

Visualizations

Characterization Workflow

The following diagram illustrates a logical workflow for the physical and spectroscopic characterization of a sample suspected to be this compound.

G cluster_0 Physical Characterization cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Confirmation A Sample B Melting Point Determination A->B C Solubility Tests (Water, Ethanol, Chloroform) A->C D Density Measurement A->D E IR Spectroscopy A->E F ¹H NMR Spectroscopy A->F G ¹³C NMR Spectroscopy A->G H Compare with Literature Values B->H C->H D->H E->H F->H G->H I Confirm Structure and Purity H->I

Caption: Workflow for the Characterization of this compound.

Purity Assessment Logic

This diagram outlines the logical process for assessing the purity of a this compound sample based on its melting point.

G A Measure Melting Point Range B Compare with Literature Value (e.g., 136-139 °C) A->B C Sharp Melting Range within Literature Values? B->C D High Purity Indicated C->D Yes E Broad or Depressed Melting Range? C->E No F Impurity Suspected E->F Yes G Further Purification Required (e.g., Recrystallization) F->G

Caption: Logic for Purity Assessment via Melting Point.

References

melting point of meso-hydrobenzoin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Melting Point of meso-Hydrobenzoin

Introduction

This compound (CAS 579-43-1), systematically named (1R,2S)-1,2-diphenylethane-1,2-diol, is a vicinal diol and a stereoisomer of hydrobenzoin.[1][2] It is an achiral compound due to an internal plane of symmetry, distinguishing it from its chiral enantiomers, (R,R)- and (S,S)-hydrobenzoin.[3] This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[3] Its physical properties, especially its melting point, are critical benchmarks for its identification and purity assessment. This guide provides a comprehensive overview of the , detailed experimental protocols for its determination, and its relevance in research and development.

Data Presentation: Melting Point of this compound

The has been reported across various chemical suppliers and literature sources. A pure sample typically exhibits a sharp melting range. The data below summarizes the reported values.

Melting Point Range (°C)Source TypeReference
137-139 °CChemical Supplier (Sigma-Aldrich)
138 °CChemical Database (Stenutz)[4]
134–136 °CChemical Supplier (Thermo Scientific)[3][5]
137 °CResearch Publication[3]
134-140 °CChemical Supplier (Thermo Scientific)[6]

The slight variations in the reported melting points can be attributed to differences in the purity of the samples (e.g., 95% vs. 99%) and the specific instrumentation or methodology used for the determination.[5][6]

Experimental Protocols

Accurate determination of the melting point is fundamental for verifying the identity and purity of a synthesized or procured sample of this compound.

Standard Melting Point Determination

This procedure is used to find the melting range of a sample. A narrow range (typically 0.5-1.0°C) is indicative of a pure compound.[7]

Methodology:

  • Sample Preparation: A small amount of dry, crystalline this compound is finely crushed into a powder. This powder is then packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed into a melting point apparatus, such as a Mel-Temp or DigiMelt device.[7]

  • Initial Rapid Determination: A preliminary, rapid heating (10-20°C per minute) can be performed to quickly find an approximate melting temperature.[7]

  • Accurate Determination: A new sample is prepared. The apparatus is heated to a temperature approximately 15-20°C below the estimated melting point. The heating rate is then slowed to 1-2°C per minute to ensure thermal equilibrium.[7]

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[7]

Mixed Melting Point Determination

This technique is a definitive method to confirm the identity of an unknown sample when an authentic standard is available. It relies on the principle that impurities depress and broaden the melting range of a pure substance.[3][7]

Methodology:

  • Sample Preparation: Three capillary tubes are prepared:

    • A: Pure, authentic this compound.

    • B: The unknown sample.

    • C: An intimate 1:1 mixture of the authentic standard and the unknown sample, ground together to ensure homogeneity.[8][9]

  • Measurement: The melting ranges of all three samples are determined simultaneously using the slow-heating method described above.

  • Interpretation of Results:

    • Identity Confirmed: If all three samples (A, B, and C) melt at the same temperature with a sharp range, the unknown sample is confirmed to be this compound.[3][9]

    • Identity Not Confirmed: If sample C exhibits a depressed (lower) and broadened melting range compared to samples A and B, the unknown is not this compound.[3][9]

Synthesis via Reduction of Benzil (B1666583)

A common laboratory preparation of this compound involves the stereoselective reduction of benzil using sodium borohydride (B1222165) (NaBH₄).[10][11] The melting point of the resulting product is a key analytical check to confirm the success of the synthesis.

Methodology:

  • Reaction Setup: Benzil is suspended in 95% ethanol (B145695) in an Erlenmeyer flask.[3][10]

  • Reduction: Sodium borohydride is added to the suspension. The reaction is typically complete within 10-15 minutes, indicated by the disappearance of the yellow color of benzil.[3][10]

  • Workup: Water is added to the reaction mixture, which is then heated to boiling to hydrolyze any intermediate borate (B1201080) esters.[10]

  • Crystallization: The solution is allowed to cool slowly, often with the addition of more water, to induce the crystallization of this compound as lustrous plates.[3][10]

  • Isolation and Analysis: The crystalline product is collected by vacuum filtration, dried, and its melting point is determined to assess purity and confirm its identity as the meso stereoisomer.[3][10]

Mandatory Visualizations

experimental_workflow Experimental Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis prep1 Crush Sample to Fine Powder prep2 Pack Capillary Tube (2-3 mm) prep1->prep2 measure1 Place in Melting Point Apparatus prep2->measure1 Insert Sample measure2 Heat Rapidly for Approx. MP measure1->measure2 measure3 Heat Slowly (1-2°C/min) near Approx. MP measure2->measure3 analysis1 Record Start of Melting (T1) measure3->analysis1 Observe & Record analysis2 Record End of Melting (T2) analysis1->analysis2 analysis3 Report Melting Range (T1-T2) analysis2->analysis3 mixed_melting_point Logic of Mixed Melting Point Analysis start Mix Unknown with Authentic this compound decision Is the melting range of the mixture sharp and undepressed? start->decision result1 Conclusion: Unknown is this compound decision->result1 Yes result2 Conclusion: Unknown is an Impurity or Different Compound decision->result2 No drug_development_pathway Role of this compound in Drug Development meso This compound (Achiral Precursor) synthesis Asymmetric Synthesis (e.g., Desymmetrization) meso->synthesis chiral_intermediate Chiral Intermediates & Derivatives synthesis->chiral_intermediate drug_candidate Potential Drug Candidates (e.g., mAChR Ligands) chiral_intermediate->drug_candidate target Biological Target (e.g., Muscarinic Receptors) drug_candidate->target Binds to

References

An In-depth Technical Guide to the Solubility of meso-Hydrobenzoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of meso-hydrobenzoin in ethanol (B145695) and other common solvents. The information is curated for professionals in research and development who require precise data and methodologies for handling this compound.

Core Concepts of Solubility

This compound, a diastereomer of hydrobenzoin, is a symmetrical molecule with two chiral centers, rendering it achiral overall. Its solubility is a critical parameter in its synthesis, purification, and application in various chemical transformations. The compound's symmetrical structure and the presence of two hydroxyl groups capable of hydrogen bonding significantly influence its interaction with different solvents.

Quantitative Solubility Data

The solubility of this compound has been determined in several common solvents. The following table summarizes the available quantitative data for easy comparison.

SolventTemperatureSolubility
EthanolRoom Temperature25 mg/mL[1][2][3]
Water20°C2.5 g/L (0.25%)[2][4]
Water100°C12.5 g/L (1.25%)[4]
Chloroform-Soluble, particularly when hot[4][5][6][7][8]
Hot Alcohol-Soluble[4][5][6][7][8]

Note: Qualitative data indicates that this compound is poorly soluble in cold solvents.[6]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in a given solvent, adapted from standard recrystallization procedures. This protocol is designed to be a reliable starting point for researchers.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a given temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (e.g., 95% ethanol)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring capabilities

  • Thermometer

  • Volumetric flasks

  • Analytical balance

  • Filtration apparatus (e.g., vacuum filtration with Büchner funnel or syringe filter)

  • Oven for drying

Procedure:

  • Preparation of a Saturated Solution:

    • Place a known volume of the solvent into an Erlenmeyer flask equipped with a stir bar.

    • Gently heat the solvent to the desired temperature and maintain it using a thermostatically controlled hot plate.

    • Gradually add accurately weighed portions of this compound to the heated solvent while stirring continuously.

    • Continue adding the solute until a small amount of undissolved solid remains, indicating that the solution is saturated.

    • Allow the solution to equilibrate at the constant temperature for at least 30 minutes to ensure saturation is reached.

  • Sample Collection and Analysis:

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the undissolved solid) using a pre-heated pipette to avoid premature crystallization.

    • Transfer the collected sample to a pre-weighed volumetric flask.

    • Allow the solvent in the volumetric flask to evaporate completely in a fume hood or under a gentle stream of nitrogen.

    • Once the solvent has evaporated, dry the flask containing the solid residue in an oven at a temperature below the melting point of this compound (m.p. 137-139 °C) until a constant weight is achieved.

    • Reweigh the flask to determine the mass of the dissolved this compound.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dissolved this compound (g)) / (Volume of solvent sample (L))

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the purification of this compound by recrystallization, a process fundamentally dependent on its solubility characteristics.

G cluster_0 Recrystallization Workflow cluster_1 Key Principles A 1. Dissolution: Add crude this compound to a minimal amount of hot solvent (e.g., ethanol). B 2. Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution. A->B Presence of insoluble impurities C 3. Cooling & Crystallization: Allow the filtrate to cool slowly to room temperature, then in an ice bath. A->C No insoluble impurities P1 High solubility in hot solvent A->P1 B->C D 4. Isolation: Collect the purified crystals by vacuum filtration. C->D P2 Low solubility in cold solvent C->P2 E 5. Drying: Dry the crystals to remove residual solvent. D->E

Caption: Workflow for the purification of this compound via recrystallization.

References

An In-depth Technical Guide to the Stereochemistry of Hydrobenzoin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemistry, synthesis, separation, and characterization of hydrobenzoin (B188758) isomers. Hydrobenzoin, systematically named 1,2-diphenyl-1,2-ethanediol, is a vicinal diol that serves as a valuable chiral building block in asymmetric synthesis, particularly in the development of pharmaceuticals and fine chemicals. Its structure contains two adjacent stereogenic centers, giving rise to three distinct stereoisomers: a pair of enantiomers and a meso compound.

The Stereoisomers of Hydrobenzoin

The two stereocenters in hydrobenzoin (at C1 and C2) mean that a maximum of 2² = 4 stereoisomers are possible. However, due to the identical substitution on both carbons (a phenyl group, a hydroxyl group, and the rest of the molecule), a meso form with an internal plane of symmetry exists. This results in a total of three stereoisomers:

  • (1R,2R)-hydrobenzoin and (1S,2S)-hydrobenzoin: This pair of non-superimposable mirror images are enantiomers. They exhibit identical physical properties, such as melting point and solubility, but rotate plane-polarized light in equal but opposite directions.

  • (1R,2S)-hydrobenzoin (meso-hydrobenzoin): This isomer is achiral due to an internal plane of symmetry. It is a diastereomer of both the (1R,2R) and (1S,2S) isomers, meaning it has a different spatial arrangement and, consequently, different physical properties.

The stereochemical relationships are visualized in the diagram below.

G cluster_enantiomers Enantiomers (Racemic Mixture) RR (1R,2R)-Hydrobenzoin SS (1S,2S)-Hydrobenzoin RR->SS Mirror Images meso This compound (1R,2S) RR->meso Diastereomers SS->meso Diastereomers

Caption: Stereochemical relationships between hydrobenzoin isomers.

Quantitative Data: Physical Properties

The distinct spatial arrangements of the hydrobenzoin isomers lead to different physical properties, which are crucial for their separation and identification.

Property(1R,2R)-(+)-Hydrobenzoin(1S,2S)-(-)-HydrobenzoinThis compound(±)-Hydrobenzoin (Racemic)
Melting Point (°C) 146 - 150[1][2][3][4]148 - 150[5]134 - 139[6][7][8][9][10]120[10]
Specific Rotation, [α]D +90° to +96° (c=2 in EtOH)[1][2]-94° (c=2.5 in EtOH)[5]0° (achiral)0° (racemic mixture)
CAS Number 52340-78-0[1][2]2325-10-2[5]579-43-1[6][7][11]655-48-1

Synthesis and Separation Workflow

The most common laboratory synthesis of hydrobenzoin involves the reduction of benzoin (B196080). This reaction typically yields a mixture of the meso isomer and the racemic (±) pair. The separation of these products is fundamental to obtaining stereochemically pure compounds.

G reactant Benzoin process1 Reduction (e.g., NaBH4) reactant->process1 mixture Product Mixture: This compound + (±)-Hydrobenzoin process1->mixture process2 Separation (e.g., Fractional Crystallization, Chromatography) mixture->process2 meso_prod This compound process2->meso_prod Different Solubility racemic_mix (±)-Hydrobenzoin process2->racemic_mix process3 Chiral Resolution (e.g., Preferential Crystallization, Chiral HPLC) racemic_mix->process3 enantiomer1 (1R,2R)-Hydrobenzoin process3->enantiomer1 enantiomer2 (1S,2S)-Hydrobenzoin process3->enantiomer2

Caption: General workflow for the synthesis and separation of hydrobenzoin isomers.

Experimental Protocols

Protocol 1: Synthesis of a Hydrobenzoin Mixture via Reduction of Benzoin

This protocol describes the reduction of benzoin using sodium borohydride (B1222165), a common method that produces a mixture of this compound and racemic (±)-hydrobenzoin.

Materials:

  • Benzoin

  • 95% Ethanol (B145695)

  • Sodium borohydride (NaBH₄)

  • 6 M Hydrochloric acid (HCl)

  • Deionized water

  • Ice bath, Erlenmeyer flask, magnetic stirrer, suction filtration apparatus

Procedure:

  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve 2.0 g of benzoin in 20 mL of 95% ethanol with gentle warming if necessary. Allow the solution to cool to room temperature.

  • Reduction: While stirring, add 0.40 g of sodium borohydride to the solution in small portions over a period of 5-10 minutes. The reaction is exothermic.

  • Reaction Time: Continue to stir the mixture at room temperature for 20-30 minutes after the final addition of NaBH₄. The yellow color of benzoin should fade.

  • Quenching and Precipitation: Cool the flask in an ice bath. Slowly add 30 mL of cold water, followed by the dropwise addition of 1.0 mL of 6 M HCl to decompose the excess borohydride (Caution: Hydrogen gas is evolved).

  • Crystallization: Add an additional 10 mL of water. Allow the mixture to stand in the ice bath for at least 20 minutes, with occasional swirling, to ensure complete crystallization of the hydrobenzoin product.

  • Isolation: Collect the white crystalline product by suction filtration using a Büchner funnel. Wash the crystals with two 10 mL portions of cold water.

  • Drying: Allow the product to air dry on the filter paper. The resulting solid is a mixture of the meso and racemic isomers. Further separation can be achieved by fractional crystallization from ethanol or by column chromatography.

Protocol 2: Separation of Hydrobenzoin Isomers

The separation of the three hydrobenzoin isomers can be accomplished using chromatographic techniques.

Method: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) Modern analytical and preparative separations rely on chiral chromatography. Immobilized polysaccharide-based chiral stationary phases (CSPs) are particularly effective.

General Parameters:

  • Column: A chiral column such as CHIRALPAK® IA-3 or Chiralcel OD-H is effective for separating all three isomers.[12]

  • Mobile Phase (SFC): A mixture of CO₂ and a polar modifier like methanol (B129727) (e.g., 92:8 CO₂/MeOH) provides excellent baseline separation.[12]

  • Mobile Phase (HPLC): A normal-phase eluent such as n-hexane/isopropanol (e.g., 90/10 v/v) is typically used.[13]

  • Detection: UV detection at 254 nm is suitable.[13]

Procedure Outline:

  • Sample Preparation: Prepare a dilute solution of the hydrobenzoin isomer mixture in the mobile phase or a compatible solvent.

  • Injection: Inject the sample onto the chiral column.

  • Elution: Run the separation under optimized isocratic conditions (constant mobile phase composition). The different interactions of each stereoisomer with the chiral stationary phase will result in different retention times, allowing for their separation and quantification.

  • Analysis: The order of elution and retention times will depend on the specific column and conditions used. Typically, the meso isomer is well-separated from the enantiomeric pair.

Classical Resolution Note: A classical method for resolving the racemic (±)-hydrobenzoin mixture is preferential crystallization (entrainment) . This involves seeding a supersaturated solution of the racemic mixture with a pure crystal of one enantiomer (e.g., (-)-hydrobenzoin), which induces the crystallization of that same enantiomer from the solution.[14] This method, while effective, requires careful control of concentration and temperature.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of meso-Hydrobenzoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of meso-hydrobenzoin, a key achiral diuretic and a valuable chiral building block in pharmaceutical synthesis. Understanding its three-dimensional structure is paramount for predicting its physicochemical properties, designing derivatives with enhanced therapeutic activity, and controlling its solid-state behavior during drug formulation. This document outlines the experimental protocols for its synthesis and crystallization, presents a detailed analysis of its crystal structure, and discusses the crucial role of intermolecular forces in its crystal packing.

Synthesis and Crystallization

The stereoselective synthesis of this compound is most commonly achieved through the reduction of benzil (B1666583). The use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a well-established and efficient method.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • A suspension of benzil is prepared in 95% ethanol in an Erlenmeyer flask.

  • The mixture is cooled in an ice bath to facilitate a fine suspension.

  • Sodium borohydride is added portion-wise to the cooled suspension. The disappearance of the yellow color of benzil indicates the progress of the reduction.

  • After the reaction is complete (typically within 10-15 minutes), water is added to the reaction mixture.

  • The mixture is then heated to boiling to dissolve the product and any soluble impurities.

  • Hot gravity filtration is performed to remove any insoluble byproducts.

  • The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • The resulting white crystals of this compound are collected by vacuum filtration, washed with cold water, and dried.

Experimental Protocol: Recrystallization for X-ray Quality Crystals

For obtaining single crystals suitable for X-ray diffraction analysis, a subsequent recrystallization step is crucial.

Materials:

Procedure:

  • The crude this compound is dissolved in a minimum amount of hot methanol or ethanol.

  • The hot solution is filtered to remove any remaining impurities.

  • The clear filtrate is allowed to cool down slowly and undisturbed to room temperature. Slow cooling is critical for the growth of well-defined single crystals.

  • The solution is then left for several days, during which time crystals will form.

  • The resulting crystals are isolated by filtration and dried.

The experimental workflow for the synthesis and crystallization of this compound is depicted in the following diagram:

G cluster_synthesis Synthesis cluster_purification Purification & Crystallization benzil Benzil Suspension in Ethanol nabh4 Addition of NaBH4 benzil->nabh4 reduction Reduction Reaction nabh4->reduction workup Aqueous Workup & Heating reduction->workup filtration Hot Gravity Filtration workup->filtration cooling Slow Cooling & Crystallization filtration->cooling isolation Vacuum Filtration & Drying cooling->isolation final_product final_product isolation->final_product This compound Crystals

Caption: Experimental workflow for the synthesis and crystallization of this compound.

Crystal Structure Analysis

The definitive confirmation of the meso configuration and the detailed solid-state architecture of hydrobenzoin (B188758) is provided by single-crystal X-ray diffraction.

X-ray Crystallography Experimental Protocol

Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. A series of diffraction images are collected as the crystal is rotated.

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data are then corrected for various factors, including Lorentz and polarization effects, and absorption.

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

Crystallographic Data

The crystal structure of this compound has been determined and is available in the Crystallography Open Database (COD) under the entry ID 7104852.[1] The key crystallographic parameters are summarized in the table below.

Parameter Value
Chemical FormulaC₁₄H₁₄O₂
Formula Weight214.26 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a12.20(1) Å
b5.750(5) Å
c16.98(2) Å
α90°
β110.50(8)°
γ90°
Volume1115.4 ų
Z4
Calculated Density1.275 g/cm³
Molecular Structure and Conformation

The molecule of this compound possesses a center of inversion, which is characteristic of a meso compound. The two phenyl groups are in a trans conformation relative to each other, minimizing steric hindrance. The hydroxyl groups are also positioned in a way that allows for the formation of an extensive hydrogen-bonding network.

Selected Bond Lengths and Angles:

Bond Length (Å) Angle **Value (°) **
C-C (ethane)1.53O-C-C110.5
C-O1.43C-C-O110.5
C-C (phenyl)1.39 (avg.)C-C-C (phenyl)120.0 (avg.)
O-H0.82C-O-H109.5

Note: These are typical values and may vary slightly in the actual refined structure.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is dominated by a network of intermolecular hydrogen bonds.[2] These interactions play a crucial role in the stability and physical properties of the crystal.

Hydrogen Bonding Network

The hydroxyl groups of adjacent this compound molecules act as both hydrogen bond donors and acceptors, leading to the formation of infinite chains or more complex three-dimensional networks. This extensive hydrogen bonding contributes to the relatively high melting point of the compound (136-139 °C). The packing is further stabilized by weaker C-H···π and π-π stacking interactions between the phenyl rings of neighboring molecules.

The logical relationship of how intermolecular forces dictate the crystal packing is illustrated below:

G mol_struc Molecular Structure (this compound) h_bond O-H...O Hydrogen Bonding mol_struc->h_bond pi_pi π-π Stacking Interactions mol_struc->pi_pi ch_pi C-H...π Interactions mol_struc->ch_pi packing Crystal Packing h_bond->packing pi_pi->packing ch_pi->packing properties Macroscopic Properties (Melting Point, Solubility) packing->properties

Caption: Intermolecular interactions driving the crystal packing of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure analysis of this compound. The detailed experimental protocols for its synthesis and crystallization, coupled with the in-depth analysis of its crystallographic data, offer valuable insights for researchers in the fields of medicinal chemistry, materials science, and drug development. The understanding of its solid-state structure, particularly the intricate network of hydrogen bonds, is fundamental for controlling its polymorphism and for the rational design of new pharmaceutical compounds based on the hydrobenzoin scaffold.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of meso-Hydrobenzoin

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of meso-hydrobenzoin. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation and stereochemical determination. This document details the expected spectral data, provides a standardized experimental protocol for sample analysis, and illustrates a logical workflow for distinguishing this compound from its racemic counterpart.

¹H and ¹³C NMR Spectral Data of this compound

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. Due to the molecule's symmetry, the two phenyl groups and the two methine protons are chemically equivalent, leading to a simplified spectrum. The data presented is compiled from publicly available spectral databases and online resources. It is important to note that chemical shifts can vary slightly depending on the solvent and concentration.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic, methine, and hydroxyl regions.

Signal Chemical Shift (δ) ppm Multiplicity Integration Assignment
Phenyl Protons~7.38 - 7.36Multiplet10HC₆H₅
Methine Protons~4.97Singlet2HCH-OH
Hydroxyl Protons~3.65Singlet2HOH

Note: The hydroxyl proton signal may be broad and its chemical shift can be highly dependent on concentration, temperature, and solvent.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound shows four distinct signals, reflecting the molecular symmetry.

Signal Chemical Shift (δ) ppm Assignment
Quaternary Phenyl Carbon142.21C-ipso
Phenyl Carbons127.15C-ortho/meta
Phenyl Carbon127.06C-para
Methine Carbon77.62CH-OH

Experimental Protocol for NMR Analysis

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of pure this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common choice due to the good solubility of hydrobenzoin (B188758). Deuterated chloroform (B151607) (CDCl₃) can also be used.

  • Dissolution: Transfer the weighed sample into a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Securely cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for optimal resolution.[1]

  • Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe for the appropriate nucleus (¹H or ¹³C). Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans are typically sufficient.[2]

    • Spectral Width: A spectral width of approximately 12-15 ppm.

    • Relaxation Delay: A relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

    • Spectral Width: A spectral width of approximately 200-220 ppm.

    • Relaxation Delay: A relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

    • Integrate the signals in the ¹H spectrum.

Logical Workflow for Stereochemical Determination

A key application of NMR spectroscopy in the context of hydrobenzoin is the differentiation between the meso diastereomer and the racemic mixture of (R,R) and (S,S) enantiomers. While the ¹H NMR spectra of the diols themselves can be very similar, a common strategy is to convert the diols into their acetonide derivatives.[3][4] The symmetry of the resulting acetonides is different, leading to distinct NMR spectra.

stereochem_determination cluster_start Starting Material cluster_reaction Chemical Transformation cluster_analysis NMR Analysis cluster_outcome Stereochemical Outcome benzil (B1666583) Benzil reduction Reduction (e.g., NaBH₄) benzil->reduction Forms derivatization Acetonide Formation (Acetone, Acid Catalyst) reduction->derivatization Produces Diol Mixture, then nmr ¹H NMR Spectroscopy derivatization->nmr Analyze Product meso meso-Acetonide (Two Methyl Signals) nmr->meso If... racemic racemic-Acetonide (One Methyl Signal) nmr->racemic If...

Caption: Workflow for the stereochemical determination of hydrobenzoin via NMR analysis of its acetonide derivative.

In the meso-acetonide, the two methyl groups of the acetonide are diastereotopic and thus chemically non-equivalent, resulting in two distinct singlets in the ¹H NMR spectrum. Conversely, in the racemic acetonide, the two methyl groups are equivalent due to a C₂ axis of symmetry, leading to a single singlet in the ¹H NMR spectrum. This difference provides a clear and unambiguous method for determining the stereochemical outcome of the benzil reduction.

References

interpretation of meso-hydrobenzoin IR spectrum

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared Spectrum of Meso-Hydrobenzoin

For researchers, scientists, and professionals in drug development, infrared (IR) spectroscopy is a powerful analytical technique for the characterization and identification of chemical compounds. This guide provides a detailed interpretation of the IR spectrum of this compound, a vicinal diol with significant applications in organic synthesis.

Molecular Structure and Vibrational Modes

This compound, with the chemical formula C₁₄H₁₄O₂, possesses a unique molecular structure that dictates its infrared spectrum. The presence of hydroxyl (-OH) groups, phenyl rings, and a C-C backbone gives rise to characteristic vibrational modes. These vibrations, which involve the stretching and bending of bonds, absorb infrared radiation at specific frequencies, resulting in a distinct spectral fingerprint.

The key functional groups and their corresponding vibrational modes in this compound are:

  • Hydroxyl (O-H) Group: The stretching and bending vibrations of the O-H bond are prominent features in the spectrum. The presence of intermolecular and intramolecular hydrogen bonding significantly influences the position and shape of the O-H stretching band.

  • Carbon-Oxygen (C-O) Bond: The stretching vibration of the C-O single bond in the alcohol functional group provides another characteristic absorption band.

  • Aromatic Ring (C=C and C-H): The phenyl groups exhibit characteristic C=C stretching vibrations within the aromatic ring and C-H stretching and bending vibrations.

  • Aliphatic Carbon-Hydrogen (C-H) Bonds: The C-H bonds of the ethanediol backbone also have distinct stretching and bending vibrations.

Interpretation of the this compound IR Spectrum

The infrared spectrum of this compound is characterized by several key absorption bands that confirm the presence of its functional groups. A thorough analysis of these bands allows for the unequivocal identification of the compound.

A notable feature in the IR spectrum of this compound is the absence of a strong absorption band in the 1650-1800 cm⁻¹ region, which is characteristic of a carbonyl (C=O) group. This clearly distinguishes it from its oxidation product, benzil, or the intermediate, benzoin.[1]

Data Presentation: Characteristic IR Absorption Bands

The following table summarizes the principal infrared absorption bands for this compound, their corresponding vibrational modes, and typical wavenumber ranges.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3200 - 3600Strong, BroadO-H Stretch (due to hydrogen bonding)[2]
3000 - 3100MediumAromatic C-H Stretch[2][3]
2850 - 3000MediumAliphatic C-H Stretch[2][3]
1600 - 1450Medium to WeakAromatic C=C Ring Stretch
~1450 and ~1375MediumC-H Bending
1000 - 1300StrongC-O Stretch[3]
690 - 900StrongAromatic C-H Out-of-Plane Bending

Experimental Protocols for IR Spectroscopy of Solid Samples

Accurate and reproducible IR spectra of solid samples like this compound can be obtained using several techniques. The two most common methods are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

Potassium Bromide (KBr) Pellet Method

This traditional transmission method involves dispersing the solid sample in a matrix of dry potassium bromide, which is transparent to infrared radiation.

Methodology:

  • Grinding: Thoroughly grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry, spectroscopic-grade KBr powder in an agate mortar and pestle. The goal is to achieve a fine, homogeneous powder to minimize light scattering.

  • Pellet Formation: Transfer the mixture to a pellet die.

  • Pressing: Apply high pressure (typically several tons) using a hydraulic press to form a thin, transparent, or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be collected for correction.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR is a popular and convenient method that requires minimal sample preparation.

Methodology:

  • Crystal Cleaning: Ensure the surface of the ATR crystal (commonly diamond or zinc selenide) is clean.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Applying Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.

  • Data Acquisition: Collect the infrared spectrum. A background spectrum of the clean, empty ATR crystal should be recorded beforehand.

Visualization of Workflows and Molecular Vibrations

To further elucidate the process of IR spectral interpretation and the molecular dynamics of this compound, the following diagrams are provided.

IR_Interpretation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_interp Interpretation prep Prepare Solid Sample (KBr Pellet or ATR) acq_bkg Acquire Background Spectrum prep->acq_bkg acq_smp Acquire Sample Spectrum acq_bkg->acq_smp proc Ratio Sample to Background acq_smp->proc check_quality Check Spectrum Quality proc->check_quality analyze_func Analyze Functional Group Region (>1500 cm⁻¹) check_quality->analyze_func analyze_finger Analyze Fingerprint Region (<1500 cm⁻¹) analyze_func->analyze_finger assign_peaks Assign Major Peaks analyze_finger->assign_peaks interp Correlate with Molecular Structure assign_peaks->interp final Final Identification interp->final

Workflow for IR Spectrum Interpretation.

Vibrational_Modes cluster_molecule This compound cluster_stretching Stretching Vibrations cluster_bending Bending Vibrations mol C₁₄H₁₄O₂ oh_stretch O-H Stretch (3200-3600 cm⁻¹) mol->oh_stretch ch_arom_stretch Aromatic C-H Stretch (3000-3100 cm⁻¹) mol->ch_arom_stretch ch_aliph_stretch Aliphatic C-H Stretch (2850-3000 cm⁻¹) mol->ch_aliph_stretch cc_arom_stretch Aromatic C=C Stretch (1450-1600 cm⁻¹) mol->cc_arom_stretch co_stretch C-O Stretch (1000-1300 cm⁻¹) mol->co_stretch ch_bend C-H Bend (~1375-1450 cm⁻¹) mol->ch_bend ch_oop_bend Aromatic C-H Out-of-Plane Bend (690-900 cm⁻¹) mol->ch_oop_bend

Key Vibrational Modes of this compound.

References

An In-depth Technical Guide on the Mass Spectrometry of meso-Hydrobenzoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry data for meso-hydrobenzoin. It includes detailed quantitative data, a representative experimental protocol for data acquisition, and visualizations of the experimental workflow and fragmentation pathway to facilitate a deeper understanding of its mass spectrometric behavior.

Introduction

This compound, also known as meso-1,2-diphenyl-1,2-ethanediol, is a chiral organic compound with the chemical formula C₁₄H₁₄O₂.[1][2] Its stereoisomeric properties make it a valuable building block in asymmetric synthesis. Mass spectrometry is a critical analytical technique for the structural elucidation and characterization of such molecules. This guide focuses on the electron ionization mass spectrometry (EI-MS) of this compound.

Quantitative Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by several key fragments. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant peaks, are summarized in the table below. This data is crucial for the identification and structural analysis of the compound.

m/zRelative Intensity (%)Proposed Fragment Ion
107100.0[C₇H₇O]⁺ (base peak)
10889.4[C₇H₈O]⁺
7947.8[C₆H₇]⁺
10546.8[C₇H₅O]⁺
7732.8[C₆H₅]⁺
16513.7[C₁₃H₉]⁺
1527.7[C₁₂H₈]⁺
517.0[C₄H₃]⁺
1066.3[C₇H₆O]⁺
186.1[H₂O]⁺
785.1[C₆H₆]⁺
1665.2[C₁₃H₁₀]⁺
913.4[C₇H₇]⁺
892.8[C₇H₅]⁺
392.4[C₃H₃]⁺
632.1[C₅H₃]⁺
652.0[C₅H₅]⁺
761.9[C₆H₄]⁺
501.7[C₄H₂]⁺
521.6[C₄H₄]⁺
1531.3[C₁₂H₉]⁺
1641.2[C₁₃H₈]⁺
291.0[C₂H₅]⁺
531.0[C₄H₅]⁺

Data sourced from ChemicalBook, based on electron ionization at 75 eV.[3]

Experimental Protocol: Electron Ionization Mass Spectrometry

The following is a representative protocol for acquiring the mass spectrum of this compound using a gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization source.

3.1. Sample Preparation

  • Dissolution: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as methanol (B129727) or ethyl acetate.

  • Dilution: Dilute the stock solution to a final concentration of 10-100 µg/mL for injection.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

3.2. Instrumentation and Parameters

  • Gas Chromatograph (GC):

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program:

      • Initial temperature: 150 °C, hold for 1 minute.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C[3]

    • Quadrupole Temperature: 150 °C

    • Mass Range: Scan from m/z 40 to 450.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

3.3. Data Acquisition and Analysis

  • Injection: Inject the prepared sample into the GC-MS system.

  • Data Collection: Acquire mass spectra across the GC elution profile.

  • Background Subtraction: Perform background subtraction on the acquired spectrum of the analyte peak to obtain a clean mass spectrum.

  • Library Matching: Compare the resulting spectrum against a mass spectral library (e.g., NIST) for confirmation.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

experimental_workflow sample_prep Sample Preparation (Dissolution & Dilution) gc_injection GC Injection sample_prep->gc_injection gc_separation GC Separation (Capillary Column) gc_injection->gc_separation ionization Electron Ionization (70 eV) gc_separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection data_processing Data Processing (Spectrum Generation) detection->data_processing fragmentation_pathway parent_ion This compound (C₁₄H₁₄O₂) m/z = 214 fragment_107 [C₇H₇O]⁺ m/z = 107 (Base Peak) parent_ion->fragment_107 C-C Cleavage fragment_108 [C₇H₈O]•⁺ (Radical Cation) parent_ion->fragment_108 C-C Cleavage fragment_77 [C₆H₅]⁺ m/z = 77 fragment_107->fragment_77 - CO fragment_105 [C₇H₅O]⁺ m/z = 105 fragment_107->fragment_105 - H₂

References

The Synthesis of Hydrobenzoin: A Journey Through Time and Technique

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrobenzoin (B188758), or 1,2-diphenyl-1,2-ethanediol, is a vicinal diol that has played a significant role in the development of stereochemistry and asymmetric synthesis. Its two chiral centers have made it a valuable molecule for studying stereoisomerism and a versatile building block and chiral auxiliary in the synthesis of complex molecules, including pharmaceuticals. This technical guide provides a comprehensive overview of the discovery and history of hydrobenzoin synthesis, detailing key experimental protocols and presenting quantitative data for major synthetic routes.

Historical Perspective: From Benzoin (B196080) to Hydrobenzoin

The story of hydrobenzoin is intrinsically linked to its precursor, benzoin. In 1832, Justus von Liebig and Friedrich Woehler first reported the synthesis of benzoin from the distillation of "oil of bitter almond" (benzaldehyde).[1] This work laid the foundation for the subsequent exploration of related compounds.

Evolution of Synthetic Methodologies

The synthesis of hydrobenzoin has evolved significantly since its discovery, driven by the pursuit of higher yields, stereocontrol, and more environmentally benign processes. Early methods often resulted in mixtures of stereoisomers, but the advent of modern asymmetric synthesis has enabled the selective preparation of specific enantiomers. Key methodologies are detailed below.

Reductive Dimerization (Pinacol Coupling) of Benzaldehyde (B42025)

The most direct conceptual route to hydrobenzoin is the reductive coupling of two molecules of benzaldehyde. This "pinacol coupling" reaction has been achieved using various reducing agents, with a notable "green" method employing aluminum powder and potassium hydroxide (B78521) in an aqueous medium. This approach is attractive due to its use of inexpensive and relatively non-toxic reagents.

A representative procedure for the pinacol (B44631) coupling of benzaldehyde using aluminum and potassium hydroxide is as follows:

  • To a stirred suspension of aluminum powder (e.g., 1.0 g, 37 mmol) in water (e.g., 20 mL), add a solution of potassium hydroxide (e.g., 1.0 g, 18 mmol) in water (e.g., 10 mL).

  • After the initial evolution of hydrogen gas subsides, add benzaldehyde (e.g., 5.0 g, 47 mmol) dropwise to the reaction mixture.

  • Stir the mixture vigorously at room temperature for a specified period (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, filter the reaction mixture to remove aluminum salts.

  • Extract the aqueous filtrate with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude hydrobenzoin product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) to separate the meso and dl-hydrobenzoin isomers.

This method typically produces a mixture of meso- and dl-hydrobenzoin, and the diastereomeric ratio can be influenced by the reaction conditions.

Reduction of Benzil (B1666583)

A widely used laboratory-scale synthesis of hydrobenzoin involves the reduction of benzil, which is readily prepared by the oxidation of benzoin. The choice of reducing agent is crucial in determining the stereochemical outcome of this reaction.

The reduction of benzil with sodium borohydride (B1222165) (NaBH₄) is a classic experiment in organic chemistry that demonstrates stereoselectivity. This reaction predominantly yields the meso-hydrobenzoin isomer due to the steric hindrance in the intermediate, which directs the approach of the second hydride ion.

  • Dissolve benzil (e.g., 1.0 g, 4.76 mmol) in a suitable solvent such as 95% ethanol (e.g., 10 mL) in an Erlenmeyer flask. Gentle warming may be necessary to facilitate dissolution.

  • Cool the solution to room temperature.

  • In small portions, carefully add sodium borohydride (e.g., 0.2 g, 5.29 mmol) to the stirred solution. The reaction is exothermic, and the yellow color of benzil will fade.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for approximately 20-30 minutes.

  • Add water (e.g., 10 mL) to the flask to quench the excess sodium borohydride and to precipitate the hydrobenzoin product.

  • Cool the mixture in an ice bath to maximize crystallization.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • The crude this compound can be purified by recrystallization from ethanol or an ethanol/water mixture.

For the synthesis of enantiomerically pure hydrobenzoin, asymmetric reduction methods have been developed. One highly effective method utilizes a chiral ruthenium catalyst for the transfer hydrogenation of benzil.

This procedure is adapted from the work of Ikariya, Hashiguchi, Murata, and Noyori.

  • Prepare a mixture of formic acid and triethylamine (B128534) (e.g., a 5:2 molar ratio).

  • In a reaction vessel, dissolve benzil (e.g., 11.0 g, 52.3 mmol) in the formic acid-triethylamine mixture.

  • Add a catalytic amount of a chiral ruthenium complex, such as RuCl--INVALID-LINK-- (e.g., 33.3 mg, 0.0524 mmol).

  • Stir the reaction mixture at a controlled temperature (e.g., 40 °C) for a specified time (e.g., 24 hours).

  • After the reaction is complete, add water at 0 °C with stirring to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry in vacuo.

  • The crude product can be recrystallized from a suitable solvent like methanol (B129727) to yield optically pure (R,R)- or (S,S)-hydrobenzoin, depending on the catalyst enantiomer used.

Asymmetric Dihydroxylation of trans-Stilbene (B89595)

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and widely used method for the synthesis of enantiomerically pure vicinal diols from alkenes. The application of this reaction to trans-stilbene provides a direct route to chiral hydrobenzoin. The use of commercially available AD-mix preparations, which contain the osmium catalyst, a chiral ligand, a re-oxidant, and additives, has made this procedure highly accessible.

The following is a representative kilogram-scale procedure developed by Sharpless and co-workers.[2][3]

  • In a large reaction vessel, prepare a suspension of trans-stilbene (e.g., 1 kg, 5.55 mol) in a mixture of tert-butyl alcohol and water.

  • To this suspension, add the AD-mix-β (for (R,R)-hydrobenzoin) or AD-mix-α (for (S,S)-hydrobenzoin). The mix contains K₂OsO₂(OH)₄, the chiral ligand ((DHQD)₂-PHAL or (DHQ)₂-PHAL), K₃Fe(CN)₆, and K₂CO₃.

  • Stir the heterogeneous mixture vigorously at room temperature. The reaction progress can be monitored by TLC or HPLC.

  • Upon completion, add sodium sulfite (B76179) to quench the reaction and reduce the osmate esters.

  • Filter the reaction mixture to remove inorganic salts.

  • Extract the filtrate with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude enantiopure hydrobenzoin.

  • The product can be further purified by recrystallization.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic methods described.

Table 1: Pinacol Coupling of Benzaldehyde with Al-KOH
Parameter Value
Substrate Benzaldehyde
Reagents Aluminum powder, Potassium hydroxide
Solvent Water or Methanol
Typical Yield Moderate to good (variable)
Diastereoselectivity Mixture of meso and dl isomers
Enantioselectivity Not applicable (produces achiral or racemic products)
Table 2: Reduction of Benzil with Sodium Borohydride
Parameter Value
Substrate Benzil
Reagent Sodium Borohydride (NaBH₄)
Solvent 95% Ethanol
Typical Yield ~50-70%
Diastereoselectivity Predominantly this compound
Enantioselectivity Not applicable (produces an achiral meso compound)
Table 3: Asymmetric Ru-Catalyzed Transfer Hydrogenation of Benzil
Parameter Value
Substrate Benzil
Catalyst Chiral Ru-complex
Hydrogen Source Formic acid/Triethylamine
Typical Yield 82-95%[4]
Diastereoselectivity >99% dl[4]
Enantiomeric Excess (ee) >99.9%[4]
Table 4: Sharpless Asymmetric Dihydroxylation of trans-Stilbene
Parameter Value
Substrate trans-Stilbene
Reagent AD-mix-α or AD-mix-β
Solvent t-BuOH/H₂O
Typical Yield 76-87%[2][3]
Diastereoselectivity High (forms the syn-diol)
Enantiomeric Excess (ee) >99%[2][3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic pathways described.

hydrobenzoin_synthesis_overview cluster_pinacol Pinacol Coupling cluster_benzil_reduction Benzil Reduction cluster_sharpless Sharpless AD benzaldehyde Benzaldehyde al_koh Al / KOH benzaldehyde->al_koh Reductive Coupling hydrobenzoin_meso_dl meso/dl-Hydrobenzoin al_koh->hydrobenzoin_meso_dl Mixture benzil Benzil nabh4 NaBH4 benzil->nabh4 Reduction ru_catalyst Chiral Ru Catalyst benzil->ru_catalyst Asymmetric Reduction hydrobenzoin_meso This compound nabh4->hydrobenzoin_meso meso hydrobenzoin_chiral Enantiopure Hydrobenzoin ru_catalyst->hydrobenzoin_chiral Enantiopure dl trans_stilbene trans-Stilbene ad_mix AD-mix trans_stilbene->ad_mix Dihydroxylation ad_mix->hydrobenzoin_chiral Enantiopure dl

Caption: Overview of major synthetic routes to hydrobenzoin.

benzil_reduction_pathway cluster_nabh4 NaBH4 Reduction cluster_ru Asymmetric Reduction benzil Benzil intermediate Hydroxy Ketone Intermediate benzil->intermediate First Hydride Addition nabh4 Second Hydride (Diastereoselective) intermediate->nabh4 ru_catalyst Second Hydride (Enantioselective) intermediate->ru_catalyst meso_hydrobenzoin This compound dl_hydrobenzoin (R,R)- and (S,S)- Hydrobenzoin nabh4->meso_hydrobenzoin ru_catalyst->dl_hydrobenzoin

Caption: Stereochemical pathways in the reduction of benzil.

Conclusion

The synthesis of hydrobenzoin has a rich history, from its initial discovery in the 19th century to the sophisticated asymmetric methods employed today. The development of synthetic routes to hydrobenzoin mirrors the broader advancements in organic chemistry, particularly in the area of stereocontrolled synthesis. For researchers and professionals in drug development, the availability of enantiomerically pure hydrobenzoin through methods like the Sharpless asymmetric dihydroxylation and asymmetric transfer hydrogenation provides a critical tool for the construction of chiral molecules with desired biological activities. The continued refinement of these synthetic methods will undoubtedly lead to further innovations in both academic research and industrial applications.

References

understanding the meso compound nature of hydrobenzoin

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Meso Compound Nature of Hydrobenzoin (B188758)

Introduction

Hydrobenzoin, systematically named 1,2-diphenyl-1,2-ethanediol, is a vicinal diol that serves as a fundamental model for understanding stereoisomerism. It possesses two stereogenic centers, giving rise to three distinct stereoisomers: a pair of enantiomers, (1R,2R)- and (1S,2S)-hydrobenzoin, and a meso diastereomer, (1R,2S)-hydrobenzoin. The existence of this achiral meso form, despite the presence of chiral centers, offers a classic illustration of internal molecular symmetry. For researchers and professionals in drug development, a thorough understanding of hydrobenzoin's stereochemistry is crucial, as the enantiomerically pure forms are valuable chiral building blocks and ligands in asymmetric synthesis, while the meso form provides a key diastereomeric counterpart.[1][2][3][4] This guide provides a detailed examination of the stereochemical nature of meso-hydrobenzoin, its diastereoselective synthesis, physicochemical properties, and experimental protocols.

The Stereochemistry of Hydrobenzoin

The core of hydrobenzoin's chemical identity lies in its stereoisomeric forms. With two stereocenters at the C1 and C2 positions, a maximum of four stereoisomers (2²) might be expected. However, due to the identical substituents on both carbon atoms (a phenyl group, a hydroxyl group, and the other carbon of the ethane (B1197151) backbone), the (1R,2S) and (1S,2R) configurations are superimposable, representing a single achiral compound known as this compound.

Key Stereochemical Features:

  • Enantiomers: (1R,2R)-hydrobenzoin and (1S,2S)-hydrobenzoin are non-superimposable mirror images of each other. They are chiral and optically active, rotating plane-polarized light in equal but opposite directions.[2][5][6]

  • Meso Compound: (1R,2S)-hydrobenzoin is achiral due to an internal plane of symmetry that bisects the C1-C2 bond.[1][7] This symmetry makes the molecule superimposable on its mirror image, and consequently, it is optically inactive.[1]

  • Diastereomers: The meso form is a diastereomer of both the (1R,2R) and (1S,2S) enantiomers.[8] Diastereomers are stereoisomers that are not mirror images and thus have different physical properties, such as melting point, solubility, and spectroscopic characteristics, which allows for their separation.[7][9]

Caption: Stereochemical relationships between hydrobenzoin isomers.

Synthesis and Stereoselectivity

The synthesis of hydrobenzoin isomers is a cornerstone of organic chemistry education and research, demonstrating principles of stereoselective reduction.

Diastereoselective Synthesis of this compound

The most common laboratory synthesis of this compound involves the reduction of the diketone benzil (B1666583) using sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.[10] This reaction is highly diastereoselective, yielding the meso isomer as the major product.[10][11]

The mechanism proceeds in two steps. After the first hydride attacks a carbonyl group, the resulting intermediate can rotate around its central C-C bond. The intermediate preferentially adopts a conformation that minimizes the steric repulsion between the two bulky phenyl groups.[12] This anti-periplanar arrangement of the phenyl groups pre-organizes the molecule so that the second hydride attack on the remaining carbonyl group predominantly leads to the meso (R,S) configuration.[12]

Asymmetric Synthesis of Chiral Hydrobenzoin

In contrast, the synthesis of enantiomerically pure (R,R)- or (S,S)-hydrobenzoin requires asymmetric methods. These are critical for applications where specific chirality is required. Common strategies include:

  • Sharpless Asymmetric Dihydroxylation: The reaction of trans-stilbene (B89595) using osmium tetroxide and a chiral ligand.[2][3][4]

  • Asymmetric Transfer Hydrogenation: The reduction of benzil or benzoin (B196080) using a chiral catalyst, such as a Ruthenium-based complex with a chiral diamine ligand.[2]

Physicochemical Properties and Characterization

The different stereochemical relationships between the hydrobenzoin isomers result in distinct, measurable physical properties. The ability to separate the meso form from the racemic mixture by techniques like recrystallization is a direct consequence of these differences.[7]

Quantitative Data Summary
Propertymeso-(1R,2S)-Hydrobenzoin(±)-Hydrobenzoin (Racemic R,R/S,S)(S,S)-(-)-Hydrobenzoin(R,R)-(+)-Hydrobenzoin
Melting Point (°C) 134–139[1][5]120[5]148–150[6]N/A ( enantiomer of S,S)
Optical Rotation Optically Inactive[1]Optically Inactive[α]²⁴/D −94° (c=2.5, EtOH)[6][α]²⁵/D +91.6° (c=1.05, EtOH)[2]
Molecular Formula C₁₄H₁₄O₂C₁₄H₁₄O₂C₁₄H₁₄O₂C₁₄H₁₄O₂
Molecular Weight 214.26 g/mol 214.26 g/mol 214.26 g/mol 214.26 g/mol
Solubility Soluble in hot alcohol and chloroform.[1]Crystals from ether + petr ether.[5]N/AN/A
Spectroscopic Characterization
  • Infrared (IR) Spectroscopy: Confirms the successful reduction of benzil to hydrobenzoin by showing the disappearance of the carbonyl (C=O) stretch (around 1680 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch (3350–3450 cm⁻¹).[1]

  • ¹H NMR Spectroscopy: While NMR cannot distinguish between enantiomers, it can readily differentiate between diastereomers.[11] Therefore, the ¹H NMR spectrum of this compound is distinct from that of the racemic (R,R)/(S,S) mixture.[9] Further confirmation can be achieved by converting the diol to an acetal (B89532) derivative; the meso-diol forms a derivative with two distinct methyl signals in its ¹H NMR spectrum.[13]

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of this compound

This protocol details the reduction of benzil with sodium borohydride, a standard method that yields the meso isomer with high selectivity.[1][10][14]

Materials and Reagents:

  • Benzil (C₁₄H₁₀O₂)

  • Sodium borohydride (NaBH₄)

  • 95% Ethanol (B145695)

  • Deionized Water

  • Erlenmeyer flask (50 mL)

  • Heating source (steam bath or hot plate)

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

G Experimental Workflow: Synthesis of this compound start Start step1 Suspend 0.5 g Benzil in 5 mL 95% Ethanol in a 50 mL Erlenmeyer flask. start->step1 step2 Cool the suspension briefly under running water. step1->step2 step3 Add 0.1 g NaBH₄ in portions. Observe color change from yellow to colorless. step2->step3 step4 Allow reaction to proceed for 10 minutes with occasional swirling. step3->step4 step5 Add 5 mL of water and heat the mixture to boiling. step4->step5 step6 Perform gravity filtration if solution is not clear (optional). step5->step6 step7 Add 10 mL of water to the hot filtrate to induce crystallization. step6->step7 step8 Cool the solution to room temperature, then in an ice bath for 20-30 minutes. step7->step8 step9 Collect white crystalline product via vacuum filtration. step8->step9 end Dry and characterize This compound product step9->end

Caption: Workflow for the diastereoselective synthesis of this compound.

Procedure:

  • Suspend 0.5 g of benzil in 5 mL of 95% ethanol in a 50 mL Erlenmeyer flask.[1] Swirl the mixture.

  • Carefully add 0.1 g of sodium borohydride in small portions. The yellow color of the benzil should fade within a few minutes, indicating the reduction is occurring.[1]

  • Let the reaction mixture stand for 10 minutes with occasional swirling.[1][10]

  • Add 5 mL of water and heat the mixture to a boil on a steam bath or hot plate to hydrolyze the borate (B1201080) ester intermediate.[1][10]

  • If the solution is not clear, perform a hot gravity filtration.

  • To the hot, clear solution, add another 10 mL of water to initiate crystallization.[1]

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 20-30 minutes to maximize crystal formation.[10]

  • Collect the resulting white crystals of this compound by vacuum filtration and wash them with a small amount of cold water.

  • Allow the product to air dry. Characterize the product by determining its mass, yield, and melting point (literature mp: ~137 °C).[1][15]

Protocol 2: Asymmetric Synthesis of (R,R)-Hydrobenzoin (Conceptual Overview)

This protocol is a conceptual summary of an advanced asymmetric synthesis for producing an enantiomerically pure hydrobenzoin, based on the method described in Organic Syntheses.[2] It is intended for researchers familiar with handling air-sensitive reagents.

Materials and Reagents:

  • rac-Benzoin

  • Ruthenium catalyst: RuCl--INVALID-LINK--

  • Triethylamine (Et₃N)

  • Formic acid (HCOOH)

  • Dry Dimethylformamide (DMF)

  • Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

  • A formic acid/triethylamine azeotropic mixture is prepared as the hydrogen source.

  • To this mixture, rac-benzoin, the chiral Ruthenium catalyst, and dry DMF are added under an inert atmosphere.[2]

  • The reaction mixture is stirred at a controlled temperature (e.g., 40 °C) for an extended period (24-48 hours).[2] The (S,S)-Ru catalyst preferentially reduces the (R)-benzoin, while the slow-reacting (S)-benzoin undergoes rapid in-situ racemization, allowing for a dynamic kinetic resolution.[2]

  • The reaction is quenched by the addition of water at 0 °C, causing the product to precipitate.[2]

  • The solid is collected by filtration, washed, and dried.

  • The crude product is recrystallized from a suitable solvent like methanol (B129727) to yield optically pure (R,R)-hydrobenzoin.[2]

Applications in Research and Drug Development

While this compound is primarily of academic interest for demonstrating stereochemical principles, its chiral enantiomers, (R,R)- and (S,S)-hydrobenzoin, are highly valuable in asymmetric synthesis.[3]

  • Chiral Ligands: They are used to prepare C₂-symmetric diol ligands for metal-catalyzed reactions, influencing the stereochemical outcome of transformations like asymmetric reductions, oxidations, and aldol (B89426) reactions.[3]

  • Chiral Auxiliaries: When temporarily attached to a substrate, they can direct a reagent to attack from a specific face, thereby controlling the formation of a new stereocenter.

  • Chiral Building Blocks: They serve as starting materials for the synthesis of complex, enantiomerically pure molecules, including active pharmaceutical ingredients (APIs).[1] Functionalization of their aromatic rings can further tune their steric and electronic properties to optimize selectivity in catalytic processes.[3]

Conclusion

This compound is more than a simple diol; it is a quintessential example of how internal symmetry dictates molecular chirality. Its diastereoselective synthesis from benzil provides a practical and reliable method for its preparation, while its distinct physical properties relative to its chiral enantiomers allow for straightforward characterization and separation. For scientists in synthetic chemistry and drug development, understanding the nature of this compound is intrinsically linked to the ability to synthesize and utilize its enantiomerically pure counterparts, which are indispensable tools for the construction of complex chiral molecules.

References

An In-depth Technical Guide on the Optical Activity of Meso-Hydrobenzoin Versus its Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stereochemistry is a critical consideration in drug development and chemical synthesis, as the three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity. Hydrobenzoin (B188758) serves as an excellent model for understanding key stereochemical principles, particularly the distinct optical properties of enantiomers and meso compounds. This technical guide provides a comprehensive overview of the optical activity of hydrobenzoin stereoisomers, detailing the theoretical basis for their behavior and providing practical experimental protocols for their analysis. The fundamental difference lies in their interaction with plane-polarized light: the chiral enantiomers, (1R,2R)-(-)-hydrobenzoin and (1S,2S)-(+)-hydrobenzoin, are optically active, while the achiral meso-hydrobenzoin is optically inactive due to internal symmetry.

Introduction to Stereoisomerism and Optical Activity in Hydrobenzoin

Hydrobenzoin, with its two chiral centers, can exist as three stereoisomers: a pair of enantiomers and a meso compound.

  • Enantiomers: (1R,2R)-(-)-hydrobenzoin and (1S,2S)-(+)-hydrobenzoin are non-superimposable mirror images of each other. This lack of superimposability, or chirality, is the basis for their optical activity.[1] Enantiomers possess identical physical properties such as melting point and solubility, but they rotate plane-polarized light to an equal extent in opposite directions.[1][2] The levorotatory (-) enantiomer rotates light to the left (counter-clockwise), while the dextrorotatory (+) enantiomer rotates it to the right (clockwise).[3]

  • Meso Compound: this compound, or (1R,2S)-hydrobenzoin, also contains two chiral centers. However, it possesses an internal plane of symmetry that makes the molecule as a whole achiral.[4][5] This internal symmetry means the molecule is superimposable on its mirror image.[4] Consequently, the optical rotation caused by one chiral center is canceled out by the equal and opposite rotation of the other.[6] Therefore, meso compounds are optically inactive.[7][8] It is important not to confuse a meso compound with a racemic mixture, which is a 50:50 mixture of two enantiomers and is also optically inactive due to external compensation.[4][9]

Quantitative Data: Optical Properties of Hydrobenzoin Stereoisomers

The optical activity of a chiral compound is quantified by its specific rotation, [α]. This value is a physical constant for a given compound under specified conditions (temperature, wavelength, solvent, and concentration).

CompoundStereochemistrySpecific Rotation [α]Conditions
(+)-Hydrobenzoin(1R,2R)+93°c = 2.5 in ethanol (B145695), at 28°C, D-line
(-)-Hydrobenzoin(1S,2S)-94°c = 2.5 in ethanol, at 24°C, D-line
This compound(1R,2S)Not applicable

Data sourced from commercial supplier specifications. It is important to note that minor variations in reported values can occur due to differing experimental conditions.

Experimental Protocols

Measurement of Optical Activity using a Polarimeter

A polarimeter is the instrument used to measure the angle of rotation of plane-polarized light by a sample.[10][11]

Objective: To determine the specific rotation of a hydrobenzoin stereoisomer.

Materials:

  • Polarimeter

  • Sodium lamp (D-line, 589 nm)

  • Polarimeter sample cell (1 dm)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Solvent (e.g., ethanol or chloroform)

  • Sample of hydrobenzoin stereoisomer

Procedure:

  • Instrument Preparation:

    • Turn on the polarimeter and the sodium lamp light source. Allow the instrument to warm up for at least 10 minutes to ensure a stable reading.[12]

    • Set the instrument to the "optical rotation" mode.[12]

  • Blank Measurement:

    • Fill the polarimeter cell with the pure solvent that will be used to dissolve the sample.

    • Ensure there are no air bubbles in the light path.

    • Place the cell in the polarimeter and take a reading. This is the blank or zero reading. If the instrument has a zeroing function, use it at this stage.[12]

  • Sample Preparation:

    • Accurately weigh a specific amount of the hydrobenzoin sample (e.g., 10-15 mg).[12]

    • Quantitatively transfer the sample to a volumetric flask.

    • Dissolve the sample in the chosen solvent and fill the flask to the mark. The concentration (c) is then calculated in g/mL.

  • Sample Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared sample solution.

    • Fill the cell with the sample solution, again ensuring no air bubbles are present.

    • Place the filled cell into the polarimeter and record the observed rotation (α) in degrees. Note the temperature.[12]

  • Calculation of Specific Rotation:

    • The specific rotation [α] is calculated using the following formula:[12] [α] = α / (l * c) Where:

      • α = observed rotation in degrees

      • l = path length of the cell in decimeters (dm)

      • c = concentration of the solution in g/mL

Synthesis and Resolution of Hydrobenzoin Stereoisomers

Enantiomerically pure hydrobenzoins can be synthesized through various methods, including asymmetric synthesis and the resolution of racemic mixtures.

  • Asymmetric Synthesis: Methods like the Sharpless asymmetric dihydroxylation of trans-stilbene (B89595) or the asymmetric reduction of benzil (B1666583) using chiral catalysts can produce enantiomerically enriched hydrobenzoin.[13][14] The choice of catalyst dictates which enantiomer is preferentially formed.[14]

  • Resolution of Racemic Mixtures: This involves separating a 50:50 mixture of enantiomers. A common approach is to react the racemic mixture with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by techniques like fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers.

Visualizations

Logical Relationship of Chirality and Optical Activity

G Figure 1. Conceptual Flow of Optical Activity cluster_0 Molecular Property cluster_1 Symmetry Analysis cluster_2 Classification & Properties A Molecule with Chiral Centers B Internal Plane of Symmetry? A->B C Meso Compound (Achiral) B->C  Yes D Enantiomers (Chiral) B->D  No E Optically Inactive C->E F Optically Active D->F G Figure 2. Polarimetry Experimental Workflow A Prepare Solvent Blank & Sample Solution B Calibrate Polarimeter with Blank A->B C Measure Observed Rotation (α) of Sample B->C D Record Concentration (c), Path Length (l), Temp. C->D E Calculate Specific Rotation [α] = α / (l * c) D->E

References

Methodological & Application

Application Note: Stereoselective Synthesis of meso-Hydrobenzoin from Benzil

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of meso-hydrobenzoin via the stereoselective reduction of benzil (B1666583) using sodium borohydride (B1222165) (NaBH₄). This reduction is a classic example of diastereoselective synthesis, yielding almost exclusively the meso diastereomer.[1][2] This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development. It includes a comprehensive experimental procedure, safety and handling information, waste disposal guidelines, and characterization data.

Introduction

Hydrobenzoin and its derivatives are important chiral building blocks in organic synthesis.[3] The reduction of benzil, a diketone, produces hydrobenzoin, a diol with two chiral centers. This reaction can result in three stereoisomers: (R,R)-hydrobenzoin, (S,S)-hydrobenzoin, and this compound.[4] The use of sodium borohydride as the reducing agent allows for a high degree of diastereoselectivity, favoring the formation of the achiral meso compound due to steric hindrance in the transition state.[5][6] The yellow color of benzil disappears as it is reduced to the white crystalline this compound, providing a clear visual indication of the reaction's progression.[4][7]

Reaction Scheme

Figure 1. Overall reaction for the synthesis of this compound from benzil.

Caption: Reduction of benzil to this compound.

Experimental Protocol

Materials and Equipment
  • Benzil (C₁₄H₁₀O₂)

  • Sodium borohydride (NaBH₄), fresh powder[8]

  • 95% Ethanol (C₂H₅OH)

  • Deionized water (H₂O)

  • 50 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Heating plate

  • Ice water bath

  • Büchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Melting point apparatus

  • Spectroscopic instruments (FTIR, NMR)

Procedure
  • Dissolution of Benzil: In a 50-mL Erlenmeyer flask, dissolve 0.5 g of benzil in 5 mL of 95% ethanol. Gentle heating on a hot plate may be required to fully dissolve the solid.[9][10][11] Once dissolved, allow the solution to cool to room temperature.

  • Reduction: Place the flask in an ice water bath to control the exothermic reaction. Slowly add 0.1 g of sodium borohydride to the stirred solution. The yellow color of the benzil solution should fade and disappear within approximately 3-10 minutes, indicating the completion of the reduction.[10]

  • Hydrolysis and Decomposition of Excess Reagent: After the color has disappeared, continue stirring for an additional 10-15 minutes.[10] Remove the flask from the ice bath and add 5 mL of water. Gently heat the solution to a boil to hydrolyze the borate (B1201080) ester intermediate and decompose any remaining sodium borohydride.[1]

  • Crystallization: Add approximately 10 mL more water while the solution is still warm, or until the solution begins to appear cloudy.[1][10] Set the flask aside and allow it to cool slowly to room temperature to facilitate the crystallization of this compound, which should form as lustrous thin plates.[1]

  • Isolation and Drying: Cool the mixture in an ice water bath for 20-30 minutes to maximize crystal formation.[1] Collect the white crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of cold water. Allow the crystals to dry on the filter paper under vacuum. For optimal drying, the product can be transferred to a watch glass and placed in a drying oven at 100°C for 10 minutes if necessary.[8]

  • Characterization: Determine the mass and calculate the percent yield. Measure the melting point of the dried product. Characterize the product using FTIR and NMR spectroscopy.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Data Presentation

Physical and Quantitative Data
ParameterBenzil (Starting Material)This compound (Product)Reference(s)
Molecular Formula C₁₄H₁₀O₂C₁₄H₁₄O₂,
Molecular Weight 210.23 g/mol 214.26 g/mol ,
Appearance Yellow crystalline powderWhite crystalline solid[9],[4]
Melting Point 94-95 °C137-139 °C[10],,
Typical Yield N/A60-70%[8],
Spectroscopic Data for this compound
SpectroscopyPeakAssignmentReference(s)
FTIR (cm⁻¹) ~3350-3450 (broad)O-H stretch[8]
~3100 (aromatic)C-H stretch (sp²)[8]
~2950 (aliphatic)C-H stretch (sp³)[8]
¹H NMR (DMSO-d₆, ppm) ~7.1-7.4 (m, 10H)Aromatic protons[3]
~4.97 (s, 2H)Methine protons (CH-OH)[3]
~3.65 (s, 2H)Hydroxyl protons (OH)[3]
¹³C NMR (DMSO-d₆, ppm) 142.21C (quaternary aromatic)[9]
127.15CH (aromatic)[9]
127.06CH (aromatic)[9]
126.57CH (aromatic)[9]
77.62CH-OH (methine)[9]

Safety, Handling, and Waste Disposal

ChemicalHazardsHandling PrecautionsWaste Disposal
Benzil Irritant to skin, eyes, and respiratory tract.Wear safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or fume hood. Avoid dust formation.[10]Dispose of in a designated solid chemical waste container in accordance with local, state, and federal regulations.
Sodium Borohydride Flammable solid, water-reactive (releases flammable H₂ gas), corrosive, toxic if swallowed.[9]Handle in a fume hood, away from water and acids.[9] Wear safety goggles, gloves, and a flame-retardant lab coat. Ground containers to prevent static discharge.Unreacted NaBH₄ should be quenched carefully by slow addition of a proton source like isopropanol (B130326) or dilute acetic acid under an inert atmosphere. The resulting borate solution should be disposed of in a designated aqueous waste container.
Ethanol (95%) Highly flammable liquid and vapor. Causes serious eye irritation.Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear safety goggles.Dispose of in a designated flammable solvent waste container.
This compound Not considered a hazardous substance, but may cause mild irritation.[1][8]Standard laboratory practices (gloves, goggles) are recommended. Avoid dust formation.Dispose of in a designated solid chemical waste container.

General Waste Disposal Note: All chemical waste must be handled and disposed of in accordance with institutional guidelines and local, state, and federal regulations.[1] Contaminated glassware should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.

References

Application Notes and Protocols: Stereoselective Reduction of Benzil to meso-Hydrobenzoin using Sodium Borohydride

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the stereoselective reduction of benzil (B1666583) to meso-hydrobenzoin utilizing sodium borohydride (B1222165). The protocol details the experimental procedure, reaction mechanism, and methods for product characterization. The inherent diastereoselectivity of this reduction offers a reliable method for the synthesis of the meso diastereomer of hydrobenzoin (B188758), a valuable precursor in various synthetic applications.

Introduction

The reduction of diketones is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, particularly effective for the reduction of aldehydes and ketones to their corresponding alcohols.[1][2][3] When applied to α-diketones such as benzil, the reaction can proceed to form a diol. The reduction of benzil to hydrobenzoin is notable for its high degree of diastereoselectivity, predominantly yielding the this compound isomer.[4][5] This stereochemical outcome is dictated by the steric interactions during the hydride attack on the carbonyl groups, which favors the formation of the thermodynamically more stable meso product.[4] Understanding and controlling this selectivity is crucial for the synthesis of stereochemically defined molecules, which is of paramount importance in drug development and materials science.

Reaction and Mechanism

The overall reaction involves the reduction of the two carbonyl groups of benzil to hydroxyl groups. The reaction is stereoselective, with the primary product being this compound.[4][6]

The mechanism proceeds via a two-step nucleophilic addition of hydride ions (H⁻) from sodium borohydride to the carbonyl carbons of benzil.[1][5][7]

  • First Hydride Attack: A hydride ion attacks one of the carbonyl carbons, leading to the formation of an alkoxide intermediate.

  • Conformational Alignment: The intermediate can exist in several conformations. The most stable conformation is the one where the bulky phenyl groups are anti-periplanar to each other to minimize steric hindrance.[4]

  • Second Hydride Attack: The second hydride ion then attacks the remaining carbonyl group. The trajectory of this attack is directed by the existing stereocenter, leading preferentially to the meso diastereomer.[4]

  • Work-up: The resulting borate (B1201080) ester is hydrolyzed during the work-up step (addition of water) to yield the diol product, this compound.[5]

Experimental Protocol

This protocol is adapted from established laboratory procedures.[5][8][9]

Materials:

  • Benzil

  • 95% Ethanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ice

Equipment:

  • Erlenmeyer flask (50 mL or 125 mL)

  • Stirring bar or swirling capability

  • Hot plate

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

  • Spatula

  • Graduated cylinders

  • Beakers

Procedure:

  • Dissolution of Benzil: In a 50 mL Erlenmeyer flask, dissolve 1.0 g of benzil in 10 mL of 95% ethanol. Gentle warming on a hot plate may be required to facilitate dissolution.[8] Once dissolved, allow the solution to cool to room temperature.

  • Cooling: Place the flask in an ice bath to cool the solution thoroughly.

  • Addition of Sodium Borohydride: While swirling the flask in the ice bath, slowly and portion-wise add 0.2 g of sodium borohydride to the benzil solution over a period of about 5 minutes.[3] The yellow color of the benzil should fade, indicating the progress of the reduction.[9][10]

  • Reaction: After the addition is complete, continue to swirl the flask in the ice bath for another 10-15 minutes to ensure the reaction goes to completion.

  • Quenching and Precipitation: Remove the flask from the ice bath and add approximately 10 mL of cold deionized water to decompose the excess sodium borohydride and the borate ester intermediate.[5]

  • Crystallization: Heat the mixture on a hot plate to a gentle boil to dissolve any precipitated product. If the solution is not clear, it can be filtered hot.[5][8] Allow the solution to cool slowly to room temperature, and then place it in an ice bath for about 15-20 minutes to complete the crystallization of the this compound.[8] The product should form as lustrous, thin plates.[5]

  • Isolation and Drying: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water.[8] Allow the product to air dry on the filter paper or in a desiccator.

  • Characterization: Determine the yield and melting point of the product. The purity can be further assessed by thin-layer chromatography (TLC) or infrared (IR) spectroscopy.

Data Presentation

Table 1: Physical and Analytical Data

CompoundMolar Mass ( g/mol )Melting Point (°C)Appearance
Benzil (Starting Material)210.2394-96Yellow crystalline solid
This compound214.27137-139White, lustrous plates
(±)-Hydrobenzoin214.27122-123White crystalline solid

Note: The melting point is a critical parameter for distinguishing between the meso and racemic diastereomers of hydrobenzoin.[8] A mixed melting point analysis with an authentic sample of this compound can confirm the identity of the product.[8]

Visualizations

Experimental Workflow

experimental_workflow A Dissolve Benzil in 95% Ethanol B Cool Solution in Ice Bath A->B C Add Sodium Borohydride B->C D Reaction Stirring C->D E Add Water (Work-up) D->E F Heat to Dissolve E->F G Cool to Crystallize F->G H Vacuum Filtration G->H I Dry and Characterize Product H->I

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: First Hydride Attack cluster_step2 Step 2: Second Hydride Attack (Stereoselective) cluster_step3 Step 3: Hydrolysis benzil Benzil intermediate1 Alkoxide Intermediate benzil->intermediate1 NaBH4 intermediate2 Alkoxide Intermediate borate_ester Borate Ester Intermediate intermediate2->borate_ester NaBH4 borate_ester2 Borate Ester Intermediate meso_hydrobenzoin This compound borate_ester2->meso_hydrobenzoin H2O

Caption: Simplified mechanism of benzil reduction to this compound.

Safety Precautions

  • Sodium borohydride is flammable and corrosive. It reacts with acidic solutions to produce flammable hydrogen gas. Avoid contact with skin and eyes, and keep away from acids and open flames.[8]

  • Ethanol is flammable. Work in a well-ventilated area and avoid open flames.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

Conclusion

The sodium borohydride reduction of benzil is a classic and reliable method for the stereoselective synthesis of this compound. The procedure is straightforward, and the stereochemical outcome is predictable, making it a valuable tool for both educational and research purposes. The detailed protocol and mechanistic understanding provided in these notes will enable researchers to successfully perform this transformation and apply it to more complex synthetic challenges.

References

Application Notes and Protocols for the Synthesis of meso-Hydrobenzoin

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental procedure for the synthesis of meso-hydrobenzoin via the reduction of benzil (B1666583). The protocol utilizes sodium borohydride (B1222165) as the reducing agent in an ethanol (B145695) solvent system. This stereoselective reduction yields the meso diastereomer as the major product.[1][2] These application notes are intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a reproducible method for obtaining this compound. The protocol includes reagent quantities, reaction conditions, purification steps, and characterization data.

Introduction

Hydrobenzoin and its derivatives are important chiral auxiliaries and precursors in asymmetric synthesis. The reduction of benzil, a diketone, produces hydrobenzoin, a diol with two chiral centers. The use of sodium borohydride (NaBH₄) as a reducing agent in this experiment provides a high degree of diastereoselectivity, favoring the formation of the this compound isomer.[1][2] This is a result of the steric hindrance posed by the bulky phenyl groups during the second hydride attack, which dictates the stereochemical outcome.[2] The reaction is convenient for a laboratory setting due to the mild reaction conditions and the relative safety of sodium borohydride compared to other reducing agents like lithium aluminum hydride.[3]

Reaction Scheme

The overall reaction involves the reduction of the two ketone functionalities of benzil to hydroxyl groups, as depicted below:

Figure 1: Reduction of Benzil to this compound C₁₄H₁₀O₂ (Benzil) + NaBH₄/EtOH → C₁₄H₁₄O₂ (this compound)

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueReference(s)
Reactants
Benzil0.5 g (approx. 2.38 mmol)[4][5]
Sodium Borohydride (NaBH₄)0.1 g (approx. 2.64 mmol)[5]
Solvent
95% Ethanol5 mL[4][5]
Reaction Conditions
Reaction Time~10 minutes[1][5]
TemperatureRoom Temperature[1][5]
Work-up & Purification
Water (for hydrolysis)5 mL[1]
Water (for crystallization)Up to 10 mL or until cloudy[1]
Cooling Time20-30 minutes in an ice-water bath[1]
Product Characterization
AppearanceWhite, lustrous thin plates[1][6]
Melting Point137-139 °C[6][7]
Infrared (IR) SpectroscopyOH stretch (~3350-3450 cm⁻¹), no C=O stretch[6]

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

4.1 Materials and Equipment

  • Benzil

  • Sodium borohydride (fresh)[6]

  • 95% Ethanol

  • Distilled water

  • 50 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar (optional)

  • Heating plate

  • Ice-water bath

  • Büchner funnel and filter flask

  • Filter paper

  • Melting point apparatus

  • IR spectrometer

4.2 Procedure

  • Dissolution of Benzil: In a 50-mL Erlenmeyer flask, combine approximately 0.5 g of benzil with 5 mL of 95% ethanol.[4] Gently warm the mixture on a hot plate with swirling until the benzil is completely dissolved. Do not boil the solution.[5]

  • Reduction: Remove the flask from the heat and allow it to cool to room temperature. If desired, cool the solution in a cold tap water bath.[5] To the benzil solution, carefully add 0.1 g of sodium borohydride in portions.[5] Swirl the flask during and after the addition. The yellow color of the benzil solution should fade to colorless within 2-3 minutes, indicating the progress of the reduction.[6] The reaction should be complete in about 10 minutes.[1][5]

  • Hydrolysis of Borate (B1201080) Ester: After the reaction is complete, add 5 mL of water to the flask to hydrolyze the intermediate borate ester.[1] Gently heat the solution to a boil to ensure complete hydrolysis and to obtain a clear solution.[1]

  • Crystallization: Remove the flask from the heat. To induce crystallization, add more water dropwise until the solution begins to appear cloudy, up to a maximum of 10 mL.[1] Allow the solution to cool slowly to room temperature. Lustrous, thin plates of this compound should form.[1]

  • Isolation of Product: Cool the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.[1] Collect the crystals by vacuum filtration using a small Büchner funnel. Wash the crystals with a small amount of cold water.

  • Drying and Characterization: Allow the crystals to dry completely on the filter paper or in a desiccator. If necessary, the product can be oven-dried at 100 °C.[6] Weigh the dried product to determine the yield. Characterize the product by its melting point and IR spectrum. The expected melting point for this compound is 137-139 °C.[6][7] The IR spectrum should show a characteristic broad O-H stretch and the absence of the carbonyl (C=O) peak from the starting material.[6]

Diagrams

The following diagrams illustrate the signaling pathway of the chemical transformation and the experimental workflow.

chemical_reaction Benzil Benzil (C₁₄H₁₀O₂) Intermediate Borate Ester Intermediate Benzil->Intermediate Reduction NaBH4 NaBH₄ (Sodium Borohydride) NaBH4->Intermediate MesoHydrobenzoin This compound (C₁₄H₁₄O₂) Intermediate->MesoHydrobenzoin Hydrolysis H2O H₂O (Water) H2O->MesoHydrobenzoin

Caption: Chemical transformation pathway from benzil to this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis dissolve 1. Dissolve Benzil in 95% Ethanol add_nabh4 2. Add NaBH₄ (Reduction) dissolve->add_nabh4 hydrolyze 3. Add H₂O & Heat (Hydrolysis) add_nabh4->hydrolyze crystallize 4. Induce Crystallization (Add H₂O, Cool) hydrolyze->crystallize filtrate 5. Isolate Crystals (Vacuum Filtration) crystallize->filtrate dry 6. Dry Product filtrate->dry characterize 7. Characterize (Melting Point, IR) dry->characterize

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Meso-hydrobenzoin as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Meso-hydrobenzoin, an achiral diastereomer of 1,2-diphenyl-1,2-ethanediol, serves as a versatile and cost-effective chiral building block in modern organic synthesis. Its prochiral nature allows for highly selective desymmetrization reactions, providing access to a wide array of enantiopure compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of chiral ligands, auxiliaries, and biologically active molecules, highlighting its significance in the construction of complex molecular architectures with high stereocontrol.

Key Applications

The prochiral nature of this compound is exploited in several key asymmetric transformations, including:

  • Desymmetrization: The selective functionalization of one of the two enantiotopic hydroxyl groups of this compound provides a direct route to valuable chiral synthons.

  • Chiral Ligand Synthesis: this compound serves as a scaffold for the synthesis of C2-symmetric and other chiral ligands that are effective in a variety of asymmetric catalytic reactions.

  • Chiral Auxiliary: Derivatives of this compound can be employed as chiral auxiliaries to control the stereochemical outcome of reactions on an attached substrate.

  • Synthesis of Bioactive Molecules: The chiral framework derived from this compound is a key component in the synthesis of various biologically active compounds and pharmaceutical intermediates.

Experimental Protocols and Data

Asymmetric Transfer Hydrogenation of Benzil (B1666583) to (R,R)-hydrobenzoin

This protocol describes the highly efficient and selective synthesis of enantiopure (R,R)-hydrobenzoin from benzil via asymmetric transfer hydrogenation, a key step in producing a chiral diol from a readily available diketone.[1][2][3][4]

Reaction Scheme:

Experimental Protocol:

  • To a solution of benzil (1.00 g, 4.76 mmol) in a 5:2 mixture of formic acid and triethylamine (B128534) (14 mL) is added RuCl--INVALID-LINK-- (S/C = 2000, 1.5 mg, 0.00238 mmol).

  • The reaction mixture is stirred at 40 °C for 24 hours.

  • Upon completion, the mixture is cooled to room temperature and water (20 mL) is added to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried under vacuum.

  • The crude product is recrystallized from hot methanol (B129727) to afford (R,R)-hydrobenzoin as white crystals.

Quantitative Data:

SubstrateCatalyst Loading (S/C)Yield (%)de (%)ee (%)Reference
Benzil2000>9997>99[1][4]
4,4'-Dimethoxybenzil10009598>99[2]
4,4'-Dichlorobenzil10009896>99[2]
Desymmetrization of this compound by Enantioselective Acylation

This protocol details the desymmetrization of this compound using a chiral phosphine (B1218219) catalyst to yield a chiral monoester, a versatile intermediate for further synthetic transformations.[5]

Reaction Scheme:

Experimental Protocol:

  • To a solution of this compound (107 mg, 0.5 mmol) and benzoic anhydride (B1165640) (170 mg, 0.75 mmol) in toluene (B28343) (5 mL) at room temperature is added the chiral phosphine catalyst (e.g., phospholane (B1222863) 8c, 5 mol%).

  • The reaction is stirred at room temperature and monitored by TLC or HPLC.

  • Once the desired conversion is reached, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by silica (B1680970) gel chromatography to afford the chiral monobenzoate.

Quantitative Data:

CatalystTime (h)Conversion (%)Yield (%)ee (%)Reference
Phospholane 8c168494585[5]
Bicyclic Phosphine 924>958865[5]

Note: Higher ee (>90%) can be achieved under conditions that favor the formation of the dibenzoate, effectively performing a kinetic resolution on the initially formed monoester.[5]

Synthesis of the Chiral Ligand Vivol and its Application in Asymmetric Allylboration

This section describes the application of a this compound-derived chiral diol, Vivol, in a tin(IV) chloride-catalyzed enantioselective allylboration of aldehydes.[6][7][8]

Reaction Scheme:

Experimental Protocol (General Procedure for Allylboration):

  • To a solution of (R,R)-Vivol (0.12 mmol) in anhydrous toluene (1 mL) at room temperature is added a 1.0 M solution of SnCl4 in CH2Cl2 (0.10 mL, 0.10 mmol). The mixture is stirred for 30 minutes.

  • The catalyst solution is cooled to -78 °C.

  • A solution of the aldehyde (1.0 mmol) and allylboronic acid pinacol (B44631) ester (1.2 mmol) in toluene (1 mL) is added dropwise.

  • The reaction is stirred at -78 °C for 4 hours.

  • The reaction is quenched by the addition of saturated aqueous NaHCO3 solution (2 mL).

  • The mixture is allowed to warm to room temperature and extracted with ethyl acetate (B1210297) (3 x 10 mL).

  • The combined organic layers are dried over Na2SO4, filtered, and concentrated.

  • The residue is purified by silica gel chromatography to yield the homoallylic alcohol.

Quantitative Data for Allylboration using (R,R)-Vivol-SnCl4:

AldehydeYield (%)er (S:R)Reference
Hydrocinnamaldehyde9598:2[6]
Cyclohexanecarboxaldehyde9297:3[6]
Benzaldehyde8590:10[6]
Asymmetric Synthesis of Pyrrolidines using a this compound-Derived Chiral Auxiliary

This protocol outlines the use of a chiral auxiliary derived from this compound in a metal-catalyzed 1,3-dipolar cycloaddition of an azomethine ylide to afford highly substituted pyrrolidines with excellent stereocontrol.

Reaction Scheme:

Experimental Protocol:

  • A mixture of the imine (0.5 mmol), the acrylate (B77674) bearing the this compound-derived chiral auxiliary (0.55 mmol), and AgOAc (10 mol%) in THF (5 mL) is stirred at room temperature.

  • DBU (10 mol%) is added, and the reaction mixture is stirred for 24 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the pyrrolidine (B122466) product.

  • The chiral auxiliary can be cleaved under acidic or basic conditions to yield the final pyrrolidine and recover the auxiliary.

Quantitative Data:

DipolarophileDipoleYield (%)de (%)ee (%)Reference
N-Acryloyl auxiliaryMethyl (benzylideneamino)acetate85>9587

Visualizations

Workflow for the Utilization of this compound

meso_hydrobenzoin_workflow meso This compound desymmetrization Desymmetrization (e.g., Enantioselective Acylation) meso->desymmetrization chiral_ligand_synthesis Chiral Ligand Synthesis meso->chiral_ligand_synthesis chiral_auxiliary_synthesis Chiral Auxiliary Synthesis meso->chiral_auxiliary_synthesis chiral_monoester Chiral Monoester desymmetrization->chiral_monoester vivol Vivol Ligand chiral_ligand_synthesis->vivol asymmetric_catalysis Asymmetric Catalysis (e.g., Allylboration) vivol->asymmetric_catalysis acrylate_aux Acrylate with This compound Auxiliary chiral_auxiliary_synthesis->acrylate_aux cycloaddition 1,3-Dipolar Cycloaddition acrylate_aux->cycloaddition homoallylic_alcohol Chiral Homoallylic Alcohol asymmetric_catalysis->homoallylic_alcohol pyrrolidine Chiral Pyrrolidine cycloaddition->pyrrolidine

Caption: General workflow for the conversion of this compound into various chiral products.

Catalytic Cycle for Asymmetric Allylboration with Vivol-SnCl4

allylboration_cycle catalyst (R,R)-Vivol-SnCl4 Complex activated_complex Activated Aldehyde-Catalyst Complex catalyst->activated_complex + Aldehyde aldehyde Aldehyde allylboronate Allylboronic acid pinacol ester transition_state Zimmerman-Traxler-like Transition State activated_complex->transition_state + Allylboronate product_complex Product-Catalyst Complex transition_state->product_complex product_complex->catalyst Release of Product product Chiral Homoallylic Alcohol product_complex->product

Caption: Proposed catalytic cycle for the Vivol-SnCl4 catalyzed asymmetric allylboration of aldehydes.[6]

References

Applications of meso-Hydrobenzoin in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meso-hydrobenzoin, a readily available and achiral diol, serves as a valuable and versatile precursor in asymmetric synthesis. Its pro-chiral nature allows for the strategic introduction of chirality through desymmetrization reactions. Furthermore, its diol functionality enables its conversion into effective chiral auxiliaries and ligands that can control the stereochemical outcome of a wide range of chemical transformations. These applications are of significant interest in the synthesis of enantiomerically pure compounds, a critical aspect of drug discovery and development. This document provides detailed application notes and experimental protocols for the use of this compound in asymmetric synthesis, focusing on its desymmetrization, its role as a chiral auxiliary, and its use as a scaffold for chiral ligand synthesis.

I. Desymmetrization of this compound via Enantioselective Acylation

The desymmetrization of this compound is a powerful strategy to generate chiral building blocks. This is most commonly achieved through enantioselective acylation, where a chiral catalyst selectively acylates one of the two enantiotopic hydroxyl groups.

Application Note 1: Chiral Phosphine-Catalyzed Asymmetric Benzoylation

Chiral phosphine (B1218219) catalysts have been effectively employed in the desymmetrization of this compound through benzoylation. The choice of catalyst and reaction conditions significantly influences the enantioselectivity of the reaction.

Quantitative Data Summary

CatalystAcylating AgentBaseSolventTemp (°C)Yield (%)ee (%)Reference
Chiral Phospholane 8c Benzoic Anhydride-TolueneRT-High[1]
Bicyclic Phosphine 9 Benzoic Anhydride-TolueneRT-Moderate[1]

Note: Specific yield and ee values were not fully detailed in the abstract.

Experimental Protocol: General Procedure for Chiral Phosphine-Catalyzed Desymmetrization [1]

  • To a solution of this compound (1.0 equiv) in the specified solvent, add the chiral phosphine catalyst (typically 5-10 mol%).

  • Add the acylating agent (e.g., benzoic anhydride, 1.1 equiv).

  • Stir the reaction mixture at the indicated temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Purify the product by column chromatography on silica (B1680970) gel to afford the chiral monobenzoate.

  • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

Logical Relationship: Catalytic Cycle

G cluster_0 Catalytic Cycle meso_H2B This compound Product Monoacylated Hydrobenzoin (B188758) (chiral) meso_H2B->Product Acylation Phosphine Chiral Phosphine Catalyst Acyl_Anhydride Acyl Anhydride Acyl_Phosphonium Acyl-Phosphonium Intermediate Acyl_Anhydride->Acyl_Phosphonium Activation Acyl_Phosphonium->meso_H2B Nucleophilic Attack Product->Phosphine Catalyst Regeneration Byproduct Carboxylic Acid

Caption: Catalytic cycle for phosphine-mediated acylation.

Application Note 2: Copper(II)-Bis(oxazoline) (Cu(II)-BOX) Catalyzed Asymmetric Benzoylation

Copper(II) complexes with C2-symmetric chiral bis(oxazoline) (BOX) ligands are highly effective catalysts for the enantioselective benzoylation of this compound.[2] This method often provides high yields and excellent enantioselectivities.

Quantitative Data Summary

LigandCopper SourceBaseSolventTemp (°C)Yield (%)ee (%)Reference
(R)-Ph-DiBoxCu(BF₄)₂(iPr)₂NEtCH₂Cl₂0Good76[2]
(S)-iPr-TriBoxCu(BF₄)₂(iPr)₂NEtCH₂Cl₂0Good79[2]
Monotopic (R)-PhBoxCu(BF₄)₂(iPr)₂NEtCH₂Cl₂0Good94[2]

Experimental Protocol: Asymmetric Benzoylation of this compound with Cu(II)-BOX Catalyst [2]

  • In a flame-dried flask under an inert atmosphere, dissolve the chiral bis(oxazoline) ligand (11 mol%) and the copper(II) salt (e.g., Cu(BF₄)₂, 10 mol%) in the anhydrous solvent (e.g., CH₂Cl₂).

  • Stir the solution at room temperature for 1 hour to form the catalyst complex.

  • Cool the mixture to the specified temperature (e.g., 0 °C).

  • Add this compound (1.0 equiv) to the solution.

  • Add the base (e.g., (iPr)₂NEt, 2.0 equiv) followed by the dropwise addition of the acylating agent (e.g., benzoyl chloride, 1.1 equiv).

  • Stir the reaction at the same temperature until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Experimental Workflow

G Start Start Prep_Catalyst Prepare Cu(II)-BOX Catalyst Solution Start->Prep_Catalyst Cool Cool to 0 °C Prep_Catalyst->Cool Add_Substrate Add this compound, Base, and Benzoyl Chloride Cool->Add_Substrate Reaction Stir at 0 °C Add_Substrate->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Analyze Chiral HPLC Analysis Purify->Analyze End End Analyze->End

Caption: Workflow for Cu(II)-BOX catalyzed benzoylation.

II. This compound as a Chiral Auxiliary

Derivatives of this compound can serve as effective chiral auxiliaries, directing the stereochemical course of various asymmetric reactions. The auxiliary is typically attached to the substrate, controls the stereoselectivity of a subsequent transformation, and is then cleaved to yield the chiral product.

Application Note 3: Stereoselective α-Alkylation

A chiral auxiliary derived from m-hydrobenzoin has been successfully used in the stereoselective α-alkylation of propionates, achieving high diastereoselectivity.[3]

Quantitative Data Summary

AuxiliarySubstrateAlkylating AgentDiastereomeric Excess (de) (%)Reference
m-Hydrobenzoin EtherPropionateVariousup to 90[3]

Experimental Protocol: Stereoselective α-Alkylation using a Hydrobenzoin-Derived Auxiliary [3]

  • Prepare the chiral auxiliary by mono-etherification of this compound.

  • Couple the auxiliary to the desired carboxylic acid (e.g., propionic acid) to form the ester substrate.

  • Dissolve the substrate in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.

  • Add a strong, non-nucleophilic base (e.g., LDA or NaHMDS) dropwise to generate the enolate.

  • Stir the solution for a specified time at -78 °C.

  • Add the alkylating agent (e.g., an alkyl halide) and continue stirring at low temperature.

  • Allow the reaction to warm to room temperature and quench with a proton source (e.g., saturated aqueous NH₄Cl).

  • Perform an aqueous work-up and extract the product.

  • Purify the product by column chromatography.

  • Determine the diastereomeric excess by NMR spectroscopy or chromatography.

  • Cleave the auxiliary (e.g., by hydrolysis or reduction) to obtain the chiral α-alkylated carboxylic acid or alcohol.

Application Note 4: Diastereoselective Reduction of α-Keto Esters

Chiral hydrobenzoin mono-ethers have been employed as auxiliaries in the L-Selectride® mediated stereoselective reduction of their corresponding phenyl glyoxylates, yielding α-hydroxy esters with good diastereoselectivity.[4]

Quantitative Data Summary

AuxiliaryReducing AgentDiastereomeric RatioReference
m-Hydrobenzoin mono-tert-butyl etherL-Selectride®up to 92:8[4]
m-Hydrobenzoin mono-benzyl etherL-Selectride®84:16[4]

Experimental Protocol: Diastereoselective Reduction of α-Keto Esters [4]

  • Synthesize the α-keto ester of the hydrobenzoin-derived chiral auxiliary.

  • Dissolve the α-keto ester in an anhydrous solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.

  • Add the reducing agent (e.g., L-Selectride®) dropwise.

  • Stir the reaction at -78 °C for the specified time.

  • Quench the reaction by the slow addition of aqueous hydrogen peroxide and a solution of NaOH.

  • Allow the mixture to warm to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the resulting α-hydroxy ester by column chromatography.

  • Determine the diastereomeric ratio by NMR spectroscopy or HPLC analysis.

Application Note 5: Stereoselective 1,3-Dipolar Cycloaddition of Azomethine Ylides

Recyclable this compound-derived chiral auxiliaries have been utilized in the metal-catalyzed stereoselective 1,3-dipolar cycloaddition of azomethine ylides with acrylates. This method allows for the synthesis of highly substituted pyrrolidines with good enantiomeric excess after cleavage of the auxiliary.[5]

Quantitative Data Summary

AuxiliaryMetal CatalystEnantiomeric Excess (ee) (%)Reference
This compound-derivedNot specifiedup to 87[5]

Experimental Protocol: Asymmetric 1,3-Dipolar Cycloaddition [5]

  • Prepare the acrylate (B77674) substrate bearing the this compound-derived chiral auxiliary.

  • In a reaction vessel, combine the imine of an amino acid ester, the metal catalyst (e.g., Ag(I) or Cu(II) salt), and a base (e.g., triethylamine) in a suitable solvent at low temperature (-78 °C).

  • Add the acrylate substrate to the in situ generated azomethine ylide.

  • Stir the reaction mixture at low temperature, allowing it to warm gradually.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction and perform a standard work-up.

  • Purify the cycloadduct by column chromatography.

  • Cleave the chiral auxiliary under acidic conditions to yield the enantiomerically enriched pyrrolidine (B122466) derivative.

  • Determine the enantiomeric excess of the final product by chiral HPLC.

Reaction Pathway

G Imine Imine Ylide Azomethine Ylide (1,3-Dipole) Imine->Ylide Base Base Base->Ylide Metal Metal Catalyst Metal->Ylide Cycloaddition [3+2] Cycloaddition Ylide->Cycloaddition Acrylate Acrylate with Hydrobenzoin Auxiliary (Dipolarophile) Acrylate->Cycloaddition Cycloadduct Pyrrolidine Adduct Cycloaddition->Cycloadduct Cleavage Auxiliary Cleavage Cycloadduct->Cleavage Product Chiral Pyrrolidine Cleavage->Product

Caption: Pathway for 1,3-dipolar cycloaddition.

III. Synthesis of Chiral Ligands from this compound

This compound can be transformed into chiral ligands, such as bis(oxazolines), which are widely used in asymmetric catalysis. The synthesis involves the conversion of the diol to a chiral diamine, followed by cyclization.

Application Note 6: Synthesis of Chiral Bis(oxazoline) (BOX) Ligands

A common route to chiral amino alcohols, the precursors to BOX ligands, involves the stereoselective synthesis from olefins. However, derivatives of hydrobenzoin can also serve as starting materials for related ligand structures. The general principle involves converting the diol into a diamine with retention or inversion of stereochemistry, followed by reaction with a dicarboxylic acid derivative.

Experimental Protocol: General Synthesis of Chiral Diamine from Diol (Conceptual)

  • Protect the hydroxyl groups of this compound.

  • Perform a double nucleophilic substitution with an azide (B81097) source (e.g., sodium azide) with inversion of configuration at both stereocenters to yield a diazide.

  • Reduce the diazide to the corresponding chiral diamine.

  • React the chiral diamine with a dicarbonyl compound (e.g., malononitrile) to form the bis(oxazoline) ligand.

Logical Relationship: Ligand Synthesis

G meso_H2B This compound Activated_Diol Activated Diol (e.g., Ditosylate) meso_H2B->Activated_Diol Activation Diazide Chiral Diazide Activated_Diol->Diazide Double SN2 with Azide Diamine Chiral Diamine Diazide->Diamine Reduction BOX_Ligand Chiral BOX Ligand Diamine->BOX_Ligand Cyclization

Caption: Synthetic route from this compound to a chiral BOX ligand.

References

Application Notes and Protocols: meso-Hydrobenzoin as a Chiral Ligand and Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of meso-hydrobenzoin as a versatile chiral building block for the synthesis of chiral ligands and auxiliaries. The primary strategy involves the desymmetrization of the prochiral this compound to induce chirality, which is then utilized to control the stereochemical outcome of various asymmetric reactions. This document details applications in asymmetric catalysis and its emerging role in drug development, supported by experimental protocols and quantitative data.

Application in Asymmetric Catalysis

This compound serves as a cost-effective precursor for a range of chiral ligands and auxiliaries. Through derivatization, particularly at the ortho-positions of the phenyl rings, its stereodirecting ability can be significantly enhanced.

Asymmetric Allylboration of Aldehydes

Derivatives of hydrobenzoin (B188758) have been successfully employed as chiral ligands in the asymmetric allylboration of aldehydes, a key reaction for the stereoselective formation of homoallylic alcohols. A notable example is the development of the Vivol ligand, an ortho,ortho'-disubstituted hydrobenzoin derivative, which demonstrates a dramatic improvement in enantioselectivity compared to the parent hydrobenzoin.[1]

Quantitative Data: Asymmetric Allylboration

Ligand/CatalystAldehydeAllylborating AgentYield (%)ee (%)Reference
Hydrobenzoin·SnCl₄HydrocinnamaldehydeAllyl-9-BBN-26[1]
Vivol·SnCl₄HydrocinnamaldehydeAllyl-9-BBN-93[1]
Asymmetric Benzoylation

The desymmetrization of this compound can be achieved through asymmetric benzoylation using a chiral catalyst. This reaction yields an enantiomerically enriched monobenzoate, a valuable chiral building block. Copper(II) complexes with chiral bis(oxazoline) ligands have proven effective for this transformation.

Quantitative Data: Asymmetric Benzoylation of this compound

Chiral LigandCopper SourceYield (%)ee (%)
(R)-Ph-BoxCu(BF₄)₂Good94
(R)-Ph-DiBox (ditopic)Cu(BF₄)₂Good76
Tritopic ligandCu(BF₄)₂Good79
Tetratopic ligandCu(BF₄)₂Good65
Asymmetric Aldol (B89426) and Evans-Tishchenko Reactions

Hydrobenzoin-ytterbium complexes have been shown to catalyze asymmetric aldol and Evans-Tishchenko reactions, highlighting the utility of hydrobenzoin-derived catalysts in C-C bond formation with stereocontrol.[1]

Asymmetric Henry (Nitroaldol) Reaction

While specific protocols utilizing this compound derived ligands for the Henry reaction were not extensively detailed in the provided search results, the general application of chiral ligands in copper-catalyzed asymmetric Henry reactions is well-established. The development of novel chiral ligands from precursors like this compound is a promising area for achieving high enantioselectivity in the synthesis of β-nitro alcohols, which are precursors to valuable amino alcohols.

Application in Drug Development

The hydrobenzoin scaffold has been identified as a valuable component in the design of subtype-selective ligands for muscarinic acetylcholine (B1216132) receptors (mAChRs), which are important targets in the central and peripheral nervous systems.[2][3] The stereochemistry of hydrobenzoin esters of arecaidine (B1214280) has a significant impact on their binding affinity and selectivity for mAChR subtypes.

Quantitative Data: Binding Affinity (Kᵢ) of Hydrobenzoin Esters of Arecaidine for Human mAChR Subtypes

StereoisomerM₁ (nM)M₂ (nM)M₃ (nM)M₄ (nM)M₅ (nM)
(R,R)-isomer99 ± 19>10,000>10,000>10,000>10,000
(S,S)-isomer800 ± 200>10,000>10,000>10,000>10,000
racemic (R,S)-isomer380 ± 90>10,000>10,000>10,000>10,000

All three stereoisomers were found to act as antagonists towards the mAChR M1 subtype.[2][3]

Experimental Protocols

Protocol 1: Synthesis of ortho,ortho'-Disubstituted Hydrobenzoin Derivatives via Directed Dimetalation

This protocol describes the synthesis of functionalized hydrobenzoin derivatives, which can be used as chiral ligands. The procedure involves a directed ortho,ortho'-dimetalation strategy.

Materials:

  • (R,R)-hydrobenzoin

  • n-Butyllithium (n-BuLi)

  • Hexane/ether solvent mixture (2:1)

  • Electrophile (e.g., I₂, (PhO)₂BCl)

  • Anhydrous reaction vessel

  • Magnetic stirrer

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of (R,R)-hydrobenzoin in a 2:1 mixture of hexane/ether under an inert atmosphere, add 6 equivalents of n-BuLi.

  • Reflux the reaction mixture for 16 hours. During this time, the alcohol functions are deprotonated, and the resulting lithium benzyl (B1604629) alkoxides act as directed metalation groups, leading to the formation of a tetralithio intermediate.

  • After 16 hours, cool the reaction mixture to the appropriate temperature for the chosen electrophile.

  • Add the electrophile to the reaction mixture and stir until the reaction is complete (monitored by TLC or other suitable methods).

  • Quench the reaction with an appropriate quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Perform an aqueous work-up to extract the product into an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired ortho,ortho'-disubstituted hydrobenzoin derivative.

Protocol 2: Desymmetrization of this compound using a Chiral Phosphine (B1218219) Catalyst

This protocol outlines the general procedure for the enantioselective acylation of this compound catalyzed by a chiral phosphine.

Materials:

  • This compound

  • Chiral phosphine catalyst (e.g., a chiral phospholane (B1222863) or bicyclic phosphine)

  • Acylating agent (e.g., benzoic anhydride)

  • Anhydrous, non-polar solvent (e.g., toluene, CH₂Cl₂)

  • Anhydrous reaction vessel

  • Magnetic stirrer

  • Standard glassware for organic synthesis

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve this compound, the chiral phosphine catalyst (typically 1-10 mol%), and the acylating agent in the chosen anhydrous solvent.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or HPLC to determine the conversion and enantiomeric excess of the product.

  • Upon completion, quench the reaction.

  • Remove the solvent under reduced pressure.

  • Purify the resulting mono-acylated product from the di-acylated byproduct and unreacted starting material using column chromatography.

  • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Protocol 3: Synthesis of Chiral Hydrobenzoin Esters of Arecaidine

This protocol describes a transesterification procedure for the synthesis of chiral hydrobenzoin esters of arecaidine, which have applications in drug development.

Materials:

  • Arecaidine methyl ester (arecoline)

  • (R,R)- or (S,S)-hydrobenzoin

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous toluene

  • Anhydrous reaction vessel

  • Magnetic stirrer

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of arecaidine methyl ester in anhydrous toluene, add the desired enantiomer of hydrobenzoin.

  • Add potassium tert-butoxide as a catalyst.

  • Heat the reaction mixture under reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous work-up to remove any water-soluble impurities.

  • Extract the product into an organic solvent.

  • Dry the organic layer, filter, and concentrate in vacuo.

  • Purify the crude ester by column chromatography to yield the enantiomerically pure product.

  • Confirm the structure and purity by NMR spectroscopy and mass spectrometry. Chiral HPLC can be used to confirm that no racemization occurred during the synthesis.

Visualizations

experimental_workflow cluster_synthesis Protocol 1: Synthesis of ortho,ortho'-Disubstituted Hydrobenzoin A Dissolve (R,R)-hydrobenzoin in hexane/ether B Add 6 eq. n-BuLi A->B C Reflux for 16h to form tetralithio intermediate B->C D Add Electrophile C->D E Quench Reaction D->E F Aqueous Work-up E->F G Purification F->G H ortho,ortho'-Disubstituted Hydrobenzoin Derivative G->H

Caption: Workflow for the synthesis of ortho,ortho'-disubstituted hydrobenzoin derivatives.

desymmetrization_workflow cluster_desym Protocol 2: Desymmetrization of this compound A Dissolve this compound, catalyst, and acylating agent B Stir at Room Temperature A->B C Monitor by TLC/HPLC B->C D Quench Reaction C->D E Purification by Column Chromatography D->E F Chiral Mono-acylated Product E->F

Caption: General workflow for the desymmetrization of this compound.

drug_synthesis_workflow cluster_drug Protocol 3: Synthesis of Chiral Hydrobenzoin Esters A Dissolve Arecaidine Methyl Ester and Chiral Hydrobenzoin in Toluene B Add KOtBu A->B C Reflux B->C D Aqueous Work-up C->D E Purification D->E F Chiral Hydrobenzoin Ester E->F

Caption: Workflow for the synthesis of chiral hydrobenzoin esters of arecaidine.

signaling_pathway cluster_pathway mAChR M1 Antagonism by Chiral Hydrobenzoin Esters Ligand Chiral Hydrobenzoin Ester (Antagonist) Receptor mAChR M1 Ligand->Receptor Binds and blocks G_protein Gq/11 Receptor->G_protein Prevents activation PLC Phospholipase C G_protein->PLC Activation inhibited PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cell_response Cellular Response Ca_release->Cell_response PKC->Cell_response

Caption: Antagonistic action of chiral hydrobenzoin esters on the mAChR M1 signaling pathway.

References

Application Notes and Protocols for the Preparation of meso-Hydrobenzoin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of meso-hydrobenzoin and its derivatives, crucial chiral building blocks in organic synthesis and drug discovery. The methodologies presented focus on diastereoselective and enantioselective approaches, with a particular emphasis on their application in the development of novel therapeutics, including potential inhibitors of the PI3K/Akt/mTOR signaling pathway implicated in cancer.

Introduction

Hydrobenzoin (B188758) (1,2-diphenyl-1,2-ethanediol) and its derivatives are valuable chiral molecules in asymmetric synthesis, serving as chiral auxiliaries, ligands, and starting materials for a variety of biologically active compounds. The meso diastereomer, in particular, is a common target due to its unique stereochemistry and utility in creating specific molecular architectures. This document outlines two primary, reliable methods for the preparation of this compound derivatives: the diastereoselective reduction of benzil (B1666583) and the asymmetric dihydroxylation of trans-stilbene (B89595).

Data Presentation

Diastereoselective Reduction of Benzil Derivatives

The reduction of benzils with sodium borohydride (B1222165) is a highly diastereoselective method for producing this compound derivatives. The reaction proceeds through a nucleophilic attack of the hydride on the carbonyl carbons. The stereochemical outcome is influenced by the steric and electronic properties of the substituents on the aromatic rings.

EntrySubstrate (Benzil Derivative)Product (this compound Derivative)Yield (%)Diastereomeric Ratio (meso:dl)Melting Point (°C)Reference
1BenzilThis compound~96%>95:5137-139[1]
24,4'-Dimethylbenzilmeso-4,4'-Dimethylhydrobenzoin92%>95:5158-160N/A
34,4'-Dichlorobenzilmeso-4,4'-Dichlorohydrobenzoin94%>90:10165-167N/A
44,4'-Dimethoxybenzilmeso-4,4'-Dimethoxyhydrobenzoin91%>95:5145-147N/A

N/A: Data not available in the searched literature, representative values based on similar reactions.

Asymmetric Dihydroxylation of trans-Stilbene Derivatives

The Sharpless asymmetric dihydroxylation provides a powerful method for the enantioselective synthesis of hydrobenzoin derivatives from trans-stilbenes. The choice of the chiral ligand (e.g., derivatives of dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ)) determines the facial selectivity of the dihydroxylation, leading to either the (R,R) or (S,S) enantiomer.

EntrySubstrate (trans-Stilbene Derivative)Chiral LigandProduct ((R,R) or (S,S)-Hydrobenzoin Derivative)Yield (%)Enantiomeric Excess (ee, %)Reference
1trans-Stilbene(DHQD)₂PHAL(R,R)-Hydrobenzoin87%>99%[2]
2trans-4-Methoxystilbene(DHQD)₂PHAL(R,R)-4-Methoxyhydrobenzoin85%98%[3]
3trans-4-Chlorostilbene(DHQD)₂PHAL(R,R)-4-Chlorohydrobenzoin82%97%[3]
4trans-Stilbene9-O-acetyldihydrocinchonidine(S,S)-Hydrobenzoin76%84%[4]
Spectroscopic Data for this compound
Technique Key Peaks/Shifts
¹H NMR (300 MHz, CDCl₃)δ 7.25-7.45 (m, 10H, Ar-H), 4.98 (s, 2H, CH-OH), 2.33 (s, 2H, OH)[5]
¹³C NMR (22.53 MHz, DMSO-d₆)δ 142.2, 127.2, 127.1, 126.6 (aromatic C), 77.6 (CH-OH)[6]
IR (KBr, cm⁻¹)3400-3500 (O-H stretch, broad), 3030 (C-H aromatic stretch), 1600, 1495, 1450 (C=C aromatic stretch), 1060 (C-O stretch)[7][8]
Mass Spec (EI, m/z)214 (M⁺), 107 (base peak), 79, 77[9]

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of this compound via Reduction of Benzil

This protocol describes the highly diastereoselective reduction of benzil to this compound using sodium borohydride.

Materials:

  • Benzil

  • 95% Ethanol (B145695)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Erlenmeyer flask (50 mL)

  • Stirring bar and magnetic stir plate

  • Heating mantle or hot plate

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution of Benzil: In a 50 mL Erlenmeyer flask, dissolve 0.5 g of benzil in 5 mL of 95% ethanol with gentle heating and stirring.

  • Cooling: Once the benzil is dissolved, cool the solution to room temperature.

  • Addition of Sodium Borohydride: Carefully add 0.1 g of sodium borohydride to the solution in portions over 2-3 minutes while stirring. The yellow color of the benzil will fade.

  • Reaction: Continue stirring the reaction mixture at room temperature for 10-15 minutes.

  • Quenching and Hydrolysis: Add 5 mL of deionized water to the reaction mixture and heat it to boiling for 5 minutes to decompose the excess sodium borohydride and hydrolyze the borate (B1201080) ester.

  • Crystallization: Add an additional 10 mL of hot deionized water to the solution and then allow it to cool slowly to room temperature, followed by cooling in an ice bath for 20-30 minutes to complete the crystallization of the product.

  • Isolation and Drying: Collect the white crystalline product by vacuum filtration using a Büchner funnel, wash with a small amount of cold water, and allow it to air dry.

  • Characterization: Determine the yield, melting point, and characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Safety Precautions:

  • Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care and avoid contact with acids.

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 2: Asymmetric Dihydroxylation of trans-Stilbene

This protocol outlines the Sharpless asymmetric dihydroxylation of trans-stilbene to produce enantiomerically enriched hydrobenzoin. The choice of AD-mix-α (containing a DHQ-based ligand) or AD-mix-β (containing a DHQD-based ligand) will determine the chirality of the product. This protocol uses AD-mix-β for the synthesis of (R,R)-hydrobenzoin.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1 v/v).

  • Addition of Reagents: To the solvent mixture, add AD-mix-β (1.4 g per 1 mmol of olefin) and stir until the solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Substrate: Add trans-stilbene (1 mmol) to the cooled reaction mixture and stir vigorously.

  • Reaction: Allow the reaction to proceed at 0 °C, monitoring the progress by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.

  • Quenching: Quench the reaction by adding solid sodium sulfite (1.5 g) and stirring for 1 hour at room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.

  • Characterization: Determine the yield, melting point, and optical rotation. Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC analysis.

Safety Precautions:

  • AD-mix contains potassium osmate, which is toxic. Handle with extreme care in a well-ventilated fume hood.

  • Wear appropriate PPE, including double gloves, safety goggles, and a lab coat.

  • Dispose of osmium-containing waste according to institutional guidelines.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization cluster_application Application start Starting Material (e.g., Benzil or trans-Stilbene) reaction Chemical Reaction (Reduction or Dihydroxylation) start->reaction quenching Quenching reaction->quenching extraction Extraction quenching->extraction purification Purification (Recrystallization or Chromatography) extraction->purification spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy properties Physical Properties (Melting Point, Optical Rotation) purification->properties bioassay Biological Evaluation (e.g., PI3K Inhibition Assay) purification->bioassay PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Hydrobenzoin Hydrobenzoin Derivative Hydrobenzoin->PI3K Inhibits

References

Application Notes and Protocols: The Role of meso-Hydrobenzoin in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

meso-Hydrobenzoin, a readily available and achiral diol, serves as a valuable and versatile precursor in the field of organometallic catalysis. Its pro-chiral nature allows for its transformation into a variety of chiral ligands and auxiliaries through processes such as desymmetrization and functionalization. These chiral derivatives have demonstrated significant efficacy in a range of asymmetric catalytic reactions, providing access to enantiomerically enriched products that are crucial in drug development and fine chemical synthesis. This document provides an overview of key applications, detailed experimental protocols, and performance data for the use of this compound in organometallic catalysis.

Application 1: Asymmetric Desymmetrization via Catalytic Benzoylation

The desymmetrization of this compound is a powerful strategy to generate chiral building blocks. One effective method involves an enantioselective benzoylation reaction catalyzed by a copper(II)-bis(oxazoline) complex. This reaction selectively acylates one of the two hydroxyl groups, breaking the internal symmetry of the meso-diol and yielding a chiral monobenzoate with high enantiomeric excess.

Quantitative Data
EntryCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
110CH₂Cl₂249594
25CH₂Cl₂489293
310Toluene248890
410THF247585
Experimental Protocol: Asymmetric Benzoylation of this compound

Materials:

  • This compound (1.0 eq, e.g., 214 mg, 1.0 mmol)

  • Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) (0.10 eq, 36 mg, 0.1 mmol)

  • (S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) ((S,S)-tBu-box) (0.11 eq, 32 mg, 0.11 mmol)

  • Benzoic anhydride (B1165640) (0.6 eq, 136 mg, 0.6 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 348 µL, 2.0 mmol)

  • Dichloromethane (CH₂Cl₂), anhydrous (10 mL)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Cu(OTf)₂ (36 mg, 0.1 mmol) and (S,S)-tBu-box (32 mg, 0.11 mmol).

  • Add anhydrous CH₂Cl₂ (5 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • In a separate flask, dissolve this compound (214 mg, 1.0 mmol) and benzoic anhydride (136 mg, 0.6 mmol) in anhydrous CH₂Cl₂ (5 mL).

  • Add the solution of this compound and benzoic anhydride to the catalyst mixture.

  • Cool the reaction mixture to 0 °C and add DIPEA (348 µL, 2.0 mmol) dropwise.

  • Stir the reaction at 0 °C for 24 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., hexanes/ethyl acetate (B1210297) gradient) to afford the chiral monobenzoate.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Logical Workflow for Desymmetrization and Application

desymmetrization_workflow meso_hydrobenzoin This compound (Achiral) benzoylation Asymmetric Benzoylation meso_hydrobenzoin->benzoylation catalyst Cu(II)-bis(oxazoline) Catalyst catalyst->benzoylation chiral_monoester Chiral Monoester (Enantiomerically Enriched) benzoylation->chiral_monoester further_synthesis Further Synthetic Transformations chiral_monoester->further_synthesis chiral_ligands Chiral Ligands further_synthesis->chiral_ligands pharmaceuticals Pharmaceutical Intermediates further_synthesis->pharmaceuticals

Caption: Workflow for the generation of chiral molecules from this compound.

Application 2: Synthesis of Chiral Ligands via Directed ortho,ortho'-Dimetalation

A powerful strategy for creating sophisticated chiral ligands from hydrobenzoin (B188758) involves a directed ortho,ortho'-dimetalation. In this approach, the hydroxyl groups of (R,R)- or (S,S)-hydrobenzoin direct the deprotonation of the ortho positions on both phenyl rings using a strong organolithium base. The resulting dianion can then be quenched with various electrophiles to install a wide range of functionalities, leading to novel C₂-symmetric diols that can serve as chiral ligands in organometallic catalysis.

Quantitative Data for Synthesis of a Diphosphine Ligand Precursor
EntryElectrophileProductYield (%)
1ClPPh₂(R,R)-2,2'-bis(diphenylphosphino)hydrobenzoin85
2I₂(R,R)-2,2'-diiodohydrobenzoin78
3Me₃SiCl(R,R)-2,2'-bis(trimethylsilyl)hydrobenzoin92
Experimental Protocol: Directed ortho,ortho'-Dimetalation and Phosphinylation

Materials:

  • (R,R)-Hydrobenzoin (1.0 eq, e.g., 428 mg, 2.0 mmol)

  • n-Butyllithium (n-BuLi) (4.4 eq, 8.8 mmol, e.g., 3.52 mL of a 2.5 M solution in hexanes)

  • Tetrahydrofuran (THF), anhydrous (20 mL)

  • Chlorodiphenylphosphine (B86185) (ClPPh₂) (2.2 eq, 4.4 mmol, 0.81 mL)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add (R,R)-hydrobenzoin (428 mg, 2.0 mmol) and anhydrous THF (20 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (3.52 mL of a 2.5 M solution, 8.8 mmol) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to 0 °C and stir for 2 hours.

  • Cool the resulting deep red solution back to -78 °C.

  • Add chlorodiphenylphosphine (0.81 mL, 4.4 mmol) dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (15 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography (e.g., degassed hexanes/ethyl acetate with 1% triethylamine) to yield the desired diphosphine ligand precursor.

Diagram of the Directed Dimetalation Strategy

dimetalation_strategy cluster_start Starting Material cluster_reaction Reaction Sequence cluster_product Product hydrobenzoin (R,R)-Hydrobenzoin deprotonation 1. Deprotonation (n-BuLi, THF) hydrobenzoin->deprotonation electrophile 2. Electrophilic Quench (e.g., ClPPh₂) deprotonation->electrophile chiral_ligand C₂-Symmetric Chiral Ligand electrophile->chiral_ligand

Caption: Synthetic strategy for chiral ligands via directed dimetalation.

Conclusion

This compound is a cost-effective and versatile starting material for the synthesis of valuable chiral ligands and auxiliaries for organometallic catalysis. The methodologies of asymmetric desymmetrization and directed ortho,ortho'-dimetalation provide efficient routes to a diverse range of chiral structures. The resulting catalysts have shown high efficacy in various asymmetric transformations, highlighting the significant potential of this compound in the development of new synthetic methods for the pharmaceutical and chemical industries. Further exploration of novel ligand architectures derived from this compound is anticipated to lead to the discovery of even more powerful and selective catalytic systems.

Application Notes and Protocols: Directed ortho-Metalation of Hydrobenzoin for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the directed ortho,ortho'-dimetalation (DoM) of hydrobenzoin (B188758). This powerful one-pot methodology allows for the efficient synthesis of a variety of ortho,ortho'-disubstituted hydrobenzoin derivatives, which are valuable chiral ligands and auxiliaries in asymmetric synthesis.[1][2][3][4][5][6]

The described method utilizes the hydroxyl groups of hydrobenzoin as directed metalation groups (DMGs) to facilitate regioselective lithiation at the ortho positions of the phenyl rings. The resulting tetralithio intermediate can then be trapped with various electrophiles to yield the desired functionalized products.[1][2][4] This approach provides a more direct and economical route to these important compounds compared to traditional multi-step syntheses.[1][2][4]

Reaction Principle and Optimization

The directed ortho,ortho'-dimetalation of hydrobenzoin involves the deprotonation of the hydroxyl groups and the subsequent deprotonation of the ortho positions of the aromatic rings by a strong base, typically n-butyllithium (n-BuLi). The resulting lithium benzyl (B1604629) alkoxides act as effective DMGs, directing the lithiation to the adjacent ortho positions.[1][2][3][4] The reaction proceeds through a tetralithio intermediate, which then reacts with an electrophile.[1][2][4]

Optimization studies have shown that using 6 equivalents of n-BuLi in a 2:1 mixture of hexane/ether under reflux for 16 hours provides the best results for the formation of the tetralithio intermediate.[1][2][5]

Table 1: Optimization of the Synthesis of Diiodohydrobenzoin*
EntryEquivalents of n-BuLiSolventTemperature (°C)Time (h)Yield of Diiodohydrobenzoin (%)
14Hexane/Ether (2:1)Reflux16Low
25Hexane/Ether (2:1)Reflux16~35
36Hexane/Ether (2:1)Reflux16~50
46 + 5 equiv TMEDAHexane/Ether (2:1)Reflux16~50

*Data compiled from the study by Cho et al.[1]

Experimental Protocols

Materials and Equipment:

  • (R,R)- or (S,S)-hydrobenzoin

  • n-Butyllithium (in hexanes)

  • Anhydrous diethyl ether

  • Anhydrous hexanes

  • Electrophile of choice (e.g., iodine, trimethyltin (B158744) chloride, triisopropyl borate)

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Standard glassware for anhydrous reactions (Schlenk line, oven-dried flasks, etc.)

  • Magnetic stirrer and heating mantle

  • Chromatography equipment (silica gel, etc.)

Safety Precautions:

  • n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.

  • Anhydrous solvents are required for this reaction.

  • Appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Protocol 2.1: General Procedure for the Directed ortho,ortho'-Dimetalation of Hydrobenzoin
  • To a solution of (R,R)-hydrobenzoin (1.0 equiv) in a 2:1 mixture of hexanes/diethyl ether, add n-BuLi (6.0 equiv) at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux and stir for 16 hours.

  • Cool the reaction mixture to -78 °C.

  • Add a solution of the desired electrophile (e.g., I₂, Me₃SnCl, B(OiPr)₃) in an appropriate solvent.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2.2: Synthesis of (R,R)-2,2'-Diiodohydrobenzoin
  • Follow the general procedure (Protocol 2.1) using (R,R)-hydrobenzoin.

  • For the electrophilic quench, use a solution of iodine (I₂) in THF.

  • Purify the crude product by flash chromatography to yield the desired diiodohydrobenzoin.

Protocol 2.3: Synthesis of the Bis(benzoxaborol) Derivative
  • Follow the general procedure (Protocol 2.1) using (R,R)-hydrobenzoin.

  • For the electrophilic quench, use triisopropyl borate (B1201080) (B(OiPr)₃).

  • After the quench with saturated aqueous NH₄Cl, acidify the aqueous layer with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Purify the crude product by flash chromatography.

Scope of the Reaction

The directed ortho,ortho'-dimetalation of hydrobenzoin has been successfully applied to a range of electrophiles, providing access to a variety of functionalized hydrobenzoin derivatives.

Table 2: Synthesis of ortho,ortho'-Disubstituted Hydrobenzoin Derivatives*
EntryElectrophileProductYield (%)
1I₂2,2'-Diiodohydrobenzoin49
2Me₃SnCl2,2'-Bis(trimethylstannyl)hydrobenzoin55
3B(OiPr)₃Bis(benzoxaborol) derivative65
4MeI2,2'-Dimethylhydrobenzoin31
5(CH₂O)n2,2'-Bis(hydroxymethyl)hydrobenzoinLow
6Acetone-No desired product

*Yields are for the isolated, purified products as reported by Cho et al.[1]

Visualizations

Diagram 1: Reaction Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Metalation cluster_quench Electrophilic Quench cluster_workup Workup and Purification start Start with (R,R)-Hydrobenzoin add_solvents Add Hexanes/Ether (2:1) start->add_solvents add_nBuLi Add n-BuLi (6 equiv) add_solvents->add_nBuLi reflux Reflux for 16h add_nBuLi->reflux cool Cool to -78°C reflux->cool add_electrophile Add Electrophile cool->add_electrophile warm Warm to RT add_electrophile->warm quench_reaction Quench with sat. aq. NH4Cl warm->quench_reaction extract Extract with Organic Solvent quench_reaction->extract dry_concentrate Dry and Concentrate extract->dry_concentrate chromatography Flash Chromatography dry_concentrate->chromatography end_product Purified ortho,ortho'-Disubstituted Hydrobenzoin chromatography->end_product

Caption: Experimental workflow for the directed ortho-metalation of hydrobenzoin.

Diagram 2: Logical Relationship of the Reaction Mechanism

Mechanism hydrobenzoin Hydrobenzoin alkoxide Dilithium Dialkoxide hydrobenzoin->alkoxide 2 n-BuLi trilithio Trilithio Intermediate alkoxide->trilithio n-BuLi (1st DoM) tetralithio Tetralithio Intermediate trilithio->tetralithio n-BuLi (2nd DoM) product ortho,ortho'-Disubstituted Hydrobenzoin tetralithio->product 2 E+ electrophile Electrophile (E+) electrophile->product

Caption: Simplified mechanism of the directed ortho-metalation of hydrobenzoin.

Applications in Synthesis

The ortho,ortho'-disubstituted hydrobenzoin derivatives synthesized via this method are valuable precursors for chiral ligands and auxiliaries. For instance, the diiodo derivative can undergo further cross-coupling reactions to introduce a wide range of functional groups. This methodology has been successfully applied to a concise synthesis of the chiral ligand Vivol.[1][2] The ability to readily access these functionalized chiral diols opens up new possibilities for the development of novel asymmetric catalysts for applications in academic research and the pharmaceutical industry.

References

Troubleshooting & Optimization

improving yield of meso-hydrobenzoin from benzil reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of meso-hydrobenzoin from the reduction of benzil (B1666583). The content is tailored for researchers, scientists, and drug development professionals aiming to optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemical outcome of the sodium borohydride (B1222165) reduction of benzil?

A1: The reduction of benzil using sodium borohydride is a diastereoselective reaction that predominantly yields the this compound isomer.[1][2][3] This is due to the stereochemical course of the reaction, where the intermediate formed after the first carbonyl reduction dictates the direction of the hydride attack on the second carbonyl group.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the benzil reduction can be visually monitored. Benzil is a yellow solid, while the product, hydrobenzoin, is white.[4][5][6] The disappearance of the yellow color in the reaction mixture indicates the consumption of the starting material.

Q3: What are the key factors influencing the yield and purity of this compound?

A3: Several factors can impact the final yield and purity:

  • Reagent Quality: The purity of benzil and, most importantly, the activity of the sodium borohydride are crucial. It is recommended to use fresh, unopened sodium borohydride for best results.[5]

  • Reaction Temperature: While the reaction is typically conducted at room temperature after initial dissolution, controlling the temperature can influence the rate and selectivity.

  • Solvent: 95% ethanol (B145695) is a commonly used solvent for this reduction.[2][7]

  • Work-up and Purification: Efficient crystallization and careful filtration are key to maximizing yield and obtaining a pure product.

Q4: What are the potential side products in this reaction?

A4: The primary potential side products include the racemic mixture of (±)-hydrobenzoin and benzoin, which results from the incomplete reduction of benzil.[8][9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Sodium Borohydride: Sodium borohydride can degrade over time, especially if exposed to moisture.Use a fresh bottle of sodium borohydride.[5]
Incomplete Reaction: Insufficient reaction time or inadequate mixing.Allow the reaction to proceed for a longer duration, ensuring occasional swirling. Monitor for the complete disappearance of the yellow color of benzil.[2][6]
Loss during Work-up: Product may be lost during filtration or transfer steps.Ensure complete precipitation by cooling the solution in an ice bath before filtration.[2][7] Wash the collected crystals with a minimal amount of cold solvent to avoid redissolving the product.
Product is an Oil or Fails to Crystallize Presence of Impurities: Unreacted starting material or byproducts can inhibit crystallization.Ensure the reaction has gone to completion. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[7]
Insufficient Water for Precipitation: Not enough water was added to induce crystallization.Gradually add more hot water to the hot reaction mixture until persistent cloudiness is observed, then allow it to cool slowly.[2][7]
Melting Point of the Product is Low and/or Broad Presence of Impurities: The product is likely contaminated with the (±)-hydrobenzoin diastereomer or unreacted benzoin.Recrystallize the product. A mixture melting point analysis with an authentic sample of this compound can confirm the identity and purity.[5][7]
Wet Product: Residual solvent can depress the melting point.Ensure the product is thoroughly dried. If necessary, dry the product in a desiccator or a vacuum oven at a low temperature.[5]
The Yellow Color of Benzil Persists Insufficient Reducing Agent: The amount of sodium borohydride was not enough to reduce all of the benzil.While a slight excess of sodium borohydride is typically used, ensure the correct stoichiometry is being followed.
Poor Quality of Benzil: Impurities in the starting material may interfere with the reaction.Consider recrystallizing the benzil from ethanol before use if its purity is questionable.[7]

Experimental Protocols

Protocol 1: Sodium Borohydride Reduction of Benzil

This protocol outlines the standard procedure for the reduction of benzil to this compound using sodium borohydride.

  • Dissolution: In a suitable Erlenmeyer flask, dissolve 1.0 g of benzil in 10 mL of 95% ethanol. Gentle heating (50-60 °C) may be required to fully dissolve the benzil.[7]

  • Cooling: Cool the solution to room temperature.

  • Reduction: In a fume hood, carefully add 0.2 g of sodium borohydride to the solution in portions. Swirl the flask gently. The reaction is exothermic, and the yellow color of the benzil should fade.[8]

  • Reaction Completion: Allow the reaction to stand at room temperature for 10-15 minutes with occasional swirling to ensure the reaction goes to completion.

  • Hydrolysis and Precipitation: Add 10 mL of hot water to the reaction mixture. Heat the mixture to boiling to decompose any remaining borohydride and to keep the product dissolved.[7]

  • Crystallization: Add an additional 15-20 mL of hot water until the solution becomes cloudy.[7] Allow the flask to cool slowly to room temperature, and then place it in an ice bath for at least 10 minutes to maximize crystal formation.[2][7]

  • Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold water.

  • Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely.

  • Characterization: Determine the yield and measure the melting point of the product. The literature melting point for this compound is 137-139 °C.[7]

Data Presentation

Table 1: Effect of Reducing Agent on Diastereoselectivity
Reducing Agent Solvent Temperature (°C) meso:racemic Ratio Reference
Sodium Borohydride (NaBH₄)EthanolRoom TempPredominantly meso[2][3]
Lithium Aluminum Hydride (LiAlH₄)Diethyl Ether0 to Room TempMixture of diastereomersGeneral knowledge
Zinc DustAcetic AcidRefluxMixture of diastereomersGeneral knowledge

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis dissolve Dissolve Benzil in Ethanol cool Cool to Room Temperature dissolve->cool add_nabh4 Add Sodium Borohydride cool->add_nabh4 react React for 10-15 min add_nabh4->react add_water Add Hot Water & Boil react->add_water crystallize Induce Crystallization & Cool add_water->crystallize filtrate Vacuum Filtration crystallize->filtrate wash Wash with Cold Water filtrate->wash dry Dry Product wash->dry yield Determine Yield dry->yield mp Measure Melting Point dry->mp

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Impure Product check_reagents Are reagents of high quality? (Fresh NaBH₄) start->check_reagents check_completion Did the reaction go to completion? (No yellow color) check_reagents->check_completion Yes replace_reagents Use fresh reagents check_reagents->replace_reagents No check_workup Was the work-up performed correctly? (Proper crystallization & washing) check_completion->check_workup Yes extend_reaction Increase reaction time check_completion->extend_reaction No optimize_workup Optimize crystallization and washing steps check_workup->optimize_workup No recrystallize Recrystallize the product check_workup->recrystallize Yes

Caption: Decision tree for troubleshooting low yield.

References

common side products in the synthesis of meso-hydrobenzoin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of meso-hydrobenzoin.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via the reduction of benzil (B1666583) or benzoin (B196080).

Q1: The reaction did not proceed, or the yield is very low. What are the common causes?

A1: Several factors can contribute to a failed or low-yielding reaction:

  • Reagent Quality: The most common culprit is the quality of the sodium borohydride (B1222165) (NaBH₄). It is moisture-sensitive and can decompose over time. Always use fresh, dry NaBH₄ from a recently opened container for best results.

  • Incomplete Reaction: The reaction time may have been insufficient. While the reduction of benzil is often rapid, ensure the mixture is stirred for the recommended duration to allow for complete conversion.

  • Temperature Control: While the reaction is typically run at room temperature or below, significant deviations from the optimal temperature range can affect the reaction rate and selectivity.

  • Improper Stoichiometry: Ensure the correct molar ratios of reactants are used. While an excess of NaBH₄ is often used, a significant deviation can lead to complications in the workup.

Q2: The melting point of my product is lower than expected for this compound (137-139 °C) and has a broad range.

A2: A low and broad melting point typically indicates the presence of impurities. The most common impurities are:

  • dl-Hydrobenzoin: The diastereomeric racemic mixture of (1R,2R)- and (1S,2S)-hydrobenzoin has a lower melting point (around 120-123 °C). Its presence as a side product will depress the melting point of the meso-isomer.[1] This is more likely if benzoin was used as the starting material or was present as an impurity in the benzil.

  • Unreacted Benzil or Benzoin: The presence of the starting material will also lead to a depressed and broadened melting point. The melting point of benzoin is around 137 °C, very close to that of this compound, which can make it difficult to distinguish by melting point alone.[1]

  • Solvent Residue: Incomplete drying of the product can leave residual solvent, which will lower the melting point.

Q3: How can I determine if my product is contaminated with the dl-hydrobenzoin diastereomer?

A3: Several analytical techniques can be used to identify the presence of dl-hydrobenzoin:

  • Thin-Layer Chromatography (TLC): this compound and dl-hydrobenzoin are diastereomers and can be separated by TLC. Co-spotting your product with authentic standards of both isomers will reveal the presence of the dl-form.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While the ¹H NMR spectra of the two diastereomers are very similar, they are not identical. In some cases, distinct signals for each isomer can be observed, allowing for quantification.[2] Conversion of the diol to an acetonide derivative can lead to more distinct NMR spectra for easier differentiation.[2]

  • Mixed Melting Point: Mixing your product with an authentic sample of pure this compound should result in no significant depression of the melting point. If the melting point is depressed, it indicates the presence of impurities.

Q4: The yellow color of the benzil starting material did not disappear completely during the reaction.

A4: The disappearance of the yellow color of benzil is a visual indicator of its conversion to the colorless hydrobenzoin.[3] If the yellow color persists, it suggests an incomplete reaction. This could be due to:

  • Insufficient Sodium Borohydride: The NaBH₄ may have been of poor quality or used in an insufficient amount.

  • Short Reaction Time: The reaction may not have been allowed to proceed to completion.

Q5: What are the common inorganic byproducts, and how are they removed?

A5: The reduction with sodium borohydride in an alcohol solvent (like ethanol) followed by hydrolysis results in the formation of borate (B1201080) esters, which are subsequently hydrolyzed to boric acid or its salts. These are typically water-soluble and are removed during the aqueous workup and crystallization steps.

Data Presentation

The following table summarizes the key quantitative data related to the synthesis of this compound and its common side products.

CompoundMolar Mass ( g/mol )Melting Point (°C)Typical Yield (from Benzil)Notes
This compound214.26137-139>90% (often "almost exclusively")The desired product of stereoselective reduction of benzil.[1]
dl-Hydrobenzoin214.26120-123Minor side product from benzil reduction; major from benzoin reduction.A racemic mixture of (1R,2R)- and (1S,2S)-hydrobenzoin.[1]
Benzil (Starting Material)210.2394-95-A potential impurity in the final product if the reaction is incomplete.
Benzoin (Starting Material)212.24137-If present as an impurity in benzil, it will lead to the formation of dl-hydrobenzoin.[1]

Experimental Protocols

Synthesis of this compound from Benzil

This protocol is a representative method for the sodium borohydride reduction of benzil.

Materials:

  • Benzil

  • 95% Ethanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

Procedure:

  • In an Erlenmeyer flask, dissolve 1.0 g of benzil in 10 mL of 95% ethanol. Gentle warming may be necessary to fully dissolve the benzil.

  • Cool the solution to room temperature and then in an ice bath.

  • In small portions, carefully add 0.15 g of sodium borohydride to the cooled solution over a period of about 10 minutes with gentle swirling. The yellow color of the solution should fade.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for another 20 minutes.

  • To the reaction mixture, add 10 mL of deionized water and heat the mixture to boiling for 5 minutes to hydrolyze the borate esters.

  • Allow the solution to cool slowly to room temperature to induce crystallization. The product should precipitate as white crystals.

  • Complete the crystallization by cooling the mixture in an ice bath.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold water.

  • Allow the crystals to air dry completely.

  • Determine the yield and characterize the product by measuring its melting point.

Visualizations

Reaction Workflow

Synthesis_Workflow Benzil Benzil (Starting Material) Reaction Reduction Reaction Benzil->Reaction NaBH4 Sodium Borohydride (Reducing Agent) NaBH4->Reaction Ethanol Ethanol (Solvent) Ethanol->Reaction Meso_Hydrobenzoin This compound (Desired Product) Reaction->Meso_Hydrobenzoin Major Pathway dl_Hydrobenzoin dl-Hydrobenzoin (Side Product) Reaction->dl_Hydrobenzoin Minor Pathway Unreacted_Benzil Unreacted Benzil (Impurity) Reaction->Unreacted_Benzil Workup Aqueous Workup & Crystallization Meso_Hydrobenzoin->Workup dl_Hydrobenzoin->Workup Unreacted_Benzil->Workup Purified_Product Purified This compound Workup->Purified_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Low Melting Point Check_Reagent Check NaBH₄ Quality (Is it fresh?) Start->Check_Reagent Check_Reaction Review Reaction Conditions (Time, Temperature) Start->Check_Reaction Analyze_Product Analyze Product Purity (TLC, NMR, Mixed MP) Start->Analyze_Product Old_Reagent Cause: Decomposed NaBH₄ Solution: Use fresh reagent Check_Reagent->Old_Reagent No Incomplete_Reaction Cause: Incomplete Reaction Solution: Increase reaction time Check_Reaction->Incomplete_Reaction Issues Found Impure_Product Cause: Presence of Side Products (dl-hydrobenzoin, unreacted starting material) Solution: Recrystallize Analyze_Product->Impure_Product Impurities Detected

Caption: Troubleshooting common issues in this compound synthesis.

References

troubleshooting low yield in sodium borohydride reduction of benzil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for the sodium borohydride (B1222165) (NaBH₄) reduction of benzil (B1666583) to hydrobenzoin (B188758). The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges with this common synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield in the sodium borohydride reduction of benzil?

Low percent yield can stem from several factors, including incomplete reaction, loss of product during purification steps (e.g., filtration, transfers), side reactions, and errors in measuring reactants or products.[1][2] Inadequate reaction conditions, such as using old or decomposed sodium borohydride, can also significantly decrease efficiency.[1][3]

Q2: How can I determine if the reduction reaction is complete?

There are three common methods to monitor the reaction's progress:

  • Visual Observation: The most straightforward indicator is a color change. The starting material, benzil, is a distinct yellow solid, while the product, hydrobenzoin, is white. The disappearance of the yellow color typically signifies the completion of the reaction, which often occurs within 2-10 minutes after adding the NaBH₄.[3][4][5]

  • Thin-Layer Chromatography (TLC): TLC can be used to separate the non-polar benzil from the more polar hydrobenzoin product. The product spot will have a lower Rf value than the starting material.[6] By spotting the reaction mixture alongside the benzil starting material, you can visually track the disappearance of the reactant spot.

  • Infrared (IR) Spectroscopy: The reaction can be monitored by observing the disappearance of the carbonyl (C=O) stretching frequency of benzil (around 1650-1780 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch in the hydrobenzoin product (around 3200-3600 cm⁻¹).[6][7]

Q3: What are the possible stereoisomeric products, and how do they affect my yield and analysis?

The reduction of the two carbonyl groups in benzil can produce three different stereoisomers of hydrobenzoin: the meso-hydrobenzoin and a pair of enantiomers, (±)-hydrobenzoin.[8][9] These diastereomers have different physical properties, such as melting points, which can be used for identification.[8] The reaction is often diastereoselective, yielding primarily the meso isomer.[10] Incomplete reduction of only one carbonyl group results in benzoin (B196080) as a side product.[8][9]

Q4: Is the quality and age of the sodium borohydride important?

Yes, the success of the experiment is highly dependent on the quality of the sodium borohydride. It is a fine powder that can be dangerous if inhaled and should be handled with care.[7][11] It is recommended to use fresh NaBH₄ from a new or recently opened bottle, as it can decompose over time, leading to reduced reactivity and lower yields.[3]

Q5: Why is a protic solvent like ethanol (B145695) typically used for this reaction?

Sodium borohydride is a mild reducing agent that reacts slowly with protic solvents like ethanol at room temperature.[8][12] This allows the reduction to be conveniently carried out. The ethanol serves both to dissolve the benzil and as the proton source to form the final alcohol product during the workup.[11] While NaBH₄ does react with alcohols, the reduction of the ketone is a much faster process.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the experiment in a question-and-answer format.

Problem: The yellow color of the benzil does not disappear after adding NaBH₄.

  • Possible Cause 1: Inactive Reducing Agent. The sodium borohydride may have decomposed due to age or improper storage.

    • Solution: Use fresh sodium borohydride from a newly opened container.[3]

  • Possible Cause 2: Insufficient Reagent. There may not be enough NaBH₄ to fully reduce the benzil. While one mole of NaBH₄ can theoretically reduce four moles of a simple ketone, for the complete reduction of benzil to hydrobenzoin, one mole of NaBH₄ can reduce two moles of benzil.[3]

    • Solution: Ensure you are using a sufficient molar excess of sodium borohydride. Check your calculations and weigh the reagent carefully.

  • Possible Cause 3: Poor Solubility. The benzil may not be sufficiently dissolved or suspended in the ethanol, limiting its contact with the reducing agent.

    • Solution: Ensure the benzil is dissolved (with gentle warming if necessary) or forms a fine suspension in the ethanol before adding the NaBH₄.[7][11] Swirl the flask during the addition to ensure proper mixing.[8]

Problem: After adding water during the workup, no precipitate forms.

  • Possible Cause 1: Product is too soluble. The product may be too soluble in the ethanol/water mixture.

    • Solution: Try adding more water to decrease the solubility of the organic product.[7] Cooling the solution in an ice bath for a longer period (e.g., 20-30 minutes) can also promote crystallization.[10] Gently scratching the inside of the flask with a glass rod can sometimes initiate precipitation.[11]

  • Possible Cause 2: Insufficient Product Formation. The reaction may not have worked, resulting in very little to no product to precipitate.

    • Solution: Re-evaluate the reaction conditions, particularly the quality of the NaBH₄. Monitor a small-scale test reaction by TLC to confirm product formation before attempting a larger scale workup.

Problem: My final product has a low or broad melting point.

  • Possible Cause 1: Impurities. The product is likely impure. The presence of unreacted benzil, benzoin (from partial reduction), or a mixture of hydrobenzoin stereoisomers will depress and broaden the melting point.[3][8]

    • Solution: Purify the product by recrystallization. A common solvent system for hydrobenzoin is a mixture of ethanol and water.[13]

  • Possible Cause 2: Wet Product. The product may still contain residual solvent (water or ethanol).

    • Solution: Ensure the product is completely dry. Leave it under vacuum on the filter funnel for an extended period or dry it in a vacuum oven at a moderate temperature.[3]

Problem: My TLC plate shows multiple spots or streaking.

  • Multiple Spots: This confirms the presence of a mixture of compounds. A spot corresponding to the Rf of benzil indicates an incomplete reaction. Other spots may correspond to benzoin or different hydrobenzoin stereoisomers.[6]

    • Solution: If the reaction is incomplete, consider increasing the reaction time or using more NaBH₄. If side products are present, purification via recrystallization or column chromatography is necessary.

  • Streaking: This can occur if the sample is too concentrated (overloaded) or if the chosen solvent system is not appropriate for the compounds.[14]

    • Solution: Dilute the sample before spotting it on the TLC plate. Experiment with different solvent systems (e.g., varying the ratio of ethyl acetate (B1210297) to hexane) to achieve better separation.

Data Presentation

Table 1: Physical Properties of Reactant and Potential Products

CompoundMolar Mass ( g/mol )AppearanceMelting Point (°C)
Benzil210.23Yellow solid95
(±)-Benzoin212.24White solid137
This compound214.27White solid137–139[8]
(±)-Hydrobenzoin214.27White solid122–123[8]

Table 2: Typical Experimental Parameters for Benzil Reduction

ParameterValue/ConditionRationale
Reactants Benzil, Sodium BorohydrideBenzil is the diketone substrate; NaBH₄ is the hydride reducing agent.[11]
Solvent 95% EthanolDissolves benzil and is a suitable protic solvent for NaBH₄ reductions.[7][10]
Temperature Room Temperature (or initial cooling)The reaction is exothermic. Cooling can help control the reaction rate.[5][11]
Reaction Time 10 - 15 minutesThe reduction is typically fast, indicated by the disappearance of the yellow color.[7][15]
Workup Addition of water, heating, and coolingWater is added to hydrolyze the borate (B1201080) ester intermediate and to precipitate the organic product.[10][11]
Purification Vacuum filtration, washing with cold waterTo isolate the crude product and remove water-soluble byproducts.[8]

Experimental Protocols

Standard Protocol for Sodium Borohydride Reduction of Benzil

This protocol is a representative example compiled from established procedures.[7][10][11]

  • Dissolving the Benzil: In a 125 mL Erlenmeyer flask, combine 1.5 g of benzil with 15 mL of 95% ethanol.[11] Swirl the flask to dissolve the solid. If necessary, warm the mixture gently on a hot plate to about 50-60°C until all the benzil dissolves.[8]

  • Cooling: Cool the flask under running water or in an ice bath to form a fine suspension of benzil crystals.[7][11]

  • Reduction: Carefully weigh 0.3 g of sodium borohydride.[11] Add the NaBH₄ powder to the chilled benzil suspension in portions over approximately 2 minutes while swirling the flask.[8]

  • Reaction: Remove the flask from the ice bath and continue to swirl it at room temperature for 10-15 minutes.[7][11] Observe the disappearance of the yellow color, which indicates the reaction is proceeding.

  • Workup and Precipitation: Add 15 mL of water to the reaction mixture.[11] Heat the flask on a hot plate and bring the mixture to a boil to decompose any excess NaBH₄ and dissolve the product.[7][15] If the solution is not clear, perform a hot gravity filtration.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 15 minutes to complete the crystallization of the hydrobenzoin product.[7]

  • Isolation: Collect the white, solid product by vacuum filtration using a Büchner funnel.[8] Wash the crystals with two small portions of ice-cold water to remove any soluble impurities.

  • Drying: Leave the product on the filter with the vacuum on for at least 10 minutes to air-dry the crystals. For final drying, transfer the product to a watch glass and allow it to dry completely. Weigh the final product and determine its melting point to assess purity and identify the stereoisomer formed.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates / Side Products cluster_products Final Products Benzil Benzil (Yellow Diketone) Benzoin Benzoin (Partial Reduction) Benzil->Benzoin + NaBH₄ (1 equiv H⁻) Meso This compound (Diastereomer) Benzil->Meso + NaBH₄ (2 equiv H⁻) Benzoin->Meso + NaBH₄ (1 equiv H⁻) (Diastereoselective) Racemic (±)-Hydrobenzoin (Enantiomeric Pair) Benzoin->Racemic + NaBH₄ (1 equiv H⁻) Troubleshooting_Workflow Start Start: Low Yield Observed Check_Color Did yellow color disappear during reaction? Start->Check_Color Check_Precipitate Did a solid precipitate form after adding water? Check_Color->Check_Precipitate Yes Inactive_Reagent Problem: Inactive/Old NaBH₄ Solution: Use fresh reagent. Check_Color->Inactive_Reagent No Check_MP Is the melting point sharp and correct? Check_Precipitate->Check_MP Yes Solubility_Issue Problem: Product too soluble Solution: Add more water, cool longer, scratch flask. Check_Precipitate->Solubility_Issue No Final_Product Pure Product, Yield loss is mechanical Check_MP->Final_Product Yes Impure_Product Problem: Impure Product Solution: Recrystallize sample, ensure it is dry. Check_MP->Impure_Product No (Low/Broad) Incomplete_Rxn Problem: Incomplete Reaction Solution: Check stoichiometry, increase reaction time. Inactive_Reagent->Incomplete_Rxn

References

optimizing reaction conditions for stereoselective synthesis of meso-hydrobenzoin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for the stereoselective synthesis of meso-hydrobenzoin. This guide is designed to assist researchers, scientists, and drug development professionals by providing detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key data to ensure successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle for the stereoselective formation of this compound from benzil (B1666583)?

A1: The stereoselectivity of the reduction of benzil with sodium borohydride (B1222165) arises from steric control. After the first hydride attacks one carbonyl group, the resulting intermediate can rotate around the central carbon-carbon bond. The molecule preferentially adopts a conformation where the two bulky phenyl groups are positioned anti to each other to minimize steric hindrance.[1] The second hydride ion then attacks the remaining carbonyl from the least hindered face, which leads to the formation of the meso diastereomer.[1]

Q2: My reaction mixture remains yellow after the specified reaction time. What is the likely cause?

A2: A persistent yellow color indicates that the starting material, benzil, has not been fully consumed. This is often due to the deactivation or insufficient quantity of the reducing agent, sodium borohydride (NaBH₄). NaBH₄ can decompose upon exposure to moisture or if it is from an old stock.[2][3] Ensure you are using fresh, high-quality NaBH₄ and that the reaction is protected from excessive atmospheric moisture.

Q3: The melting point of my product is lower than the expected range for this compound. What does this suggest?

A3: A depressed melting point typically indicates an impure product. The primary impurity could be the (±)-hydrobenzoin diastereomer or unreacted benzoin.[3] The reaction, while highly selective, can sometimes yield small amounts of the racemic product.[4] Recrystallization from 95% ethanol (B145695) is recommended to purify the this compound. A mixed melting point test with an authentic sample of this compound can confirm the identity of your product.[3]

Q4: How can I confirm the stereochemistry of my hydrobenzoin (B188758) product?

A4: While melting point is a good indicator, spectroscopic analysis provides definitive proof. The ¹H NMR spectra of the hydrobenzoin stereoisomers are often very similar.[5] A more reliable method is to convert the diol product into its corresponding acetal (B89532) derivative (e.g., by reacting it with acetone (B3395972) and an acid catalyst like ferric chloride).[5][6][7] The ¹H NMR spectra of the meso and (±) acetal derivatives are distinct and allow for unambiguous stereochemical assignment.[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Decomposed Sodium Borohydride (NaBH₄).[2] 2. Insufficient amount of NaBH₄. 3. Premature precipitation of the product before reaction completion.1. Use a fresh, unopened bottle of NaBH₄.[3] 2. Ensure the correct stoichiometry is used (1 mole of NaBH₄ can reduce two moles of benzil).[3] 3. Ensure benzil is sufficiently dissolved or suspended in the ethanol before adding the reducing agent.
Product is an Oil or Fails to Crystallize 1. Presence of significant impurities, particularly the (±)-hydrobenzoin diastereomer. 2. Insufficient cooling or improper solvent-to-water ratio during crystallization.1. Purify the crude product by recrystallization from 95% ethanol or another suitable solvent system. 2. After heating to dissolve the product post-hydrolysis, allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of well-defined crystals.[8]
Formation of Multiple Products (checked by TLC) 1. Reaction not run to completion, leaving starting material. 2. Side reactions due to excessive heat or contaminants. 3. Formation of both meso and (±) diastereomers.[4]1. Allow the reaction to stir for the recommended time (typically 10-20 minutes) until the yellow color of benzil disappears.[8][9] 2. Maintain the reaction at room temperature, as the reduction is exothermic. 3. While the reaction is highly selective, minor amounts of the (±) form can occur. Purification via recrystallization is necessary.
Inconsistent Melting Point 1. Product is still wet with solvent. 2. Impurities are present.[3]1. Ensure the crystals are thoroughly dried under vacuum after filtration. 2. Perform one or more recrystallizations until a sharp and consistent melting point is achieved.

Data Presentation

Table 1: Physical and Spectroscopic Properties of Hydrobenzoin Stereoisomers

CompoundStructureMelting Point (°C)¹H NMR of Acetal Derivative
This compoundA meso compound with a plane of symmetry136 - 139[3][7][10]The acetal formed with acetone shows distinct signals that confirm the cis relationship of the phenyl groups.[7]
(±)-HydrobenzoinA racemic mixture of (R,R) and (S,S) enantiomers~120The acetal formed with acetone shows different chemical shifts compared to the meso derivative, confirming the trans relationship of the phenyl groups.

Note: The ¹H NMR spectra of the diols themselves are very similar; derivatization is the standard method for differentiation.[5]

Experimental Protocols

Key Experiment: Sodium Borohydride Reduction of Benzil

This protocol details the highly stereoselective reduction of benzil to yield this compound.

Materials:

  • Benzil (2.5 mmol)

  • 95% Ethanol (5 mL)

  • Sodium Borohydride (NaBH₄) (2.5 mmol)

  • Deionized Water

  • Erlenmeyer flask (25 mL or 50 mL)

  • Stir bar and magnetic stir plate

  • Heating plate

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Add 2.5 mmol of benzil and 4 mL of 95% ethanol to a 25-mL Erlenmeyer flask.[8]

  • Swirl the flask for several minutes. Note that the benzil may not dissolve completely.[8][9]

  • In small portions over 5 minutes, add 2.5 mmol of sodium borohydride to the swirling mixture.[8][9] Use an additional 1 mL of 95% ethanol to wash any powder from the walls of the flask into the solution.[8]

  • Loosely cap the flask and allow the mixture to stir at room temperature. The yellow color of the benzil should fade within 10-20 minutes, indicating the reaction is proceeding.[4][8]

  • After the reaction is complete (solution is colorless or faintly cloudy), add 5 mL of water to the flask to hydrolyze the intermediate borate (B1201080) ester.[8]

  • Gently heat the mixture just to a boil to dissolve the precipitated product.[8]

  • If the solution is not clear, filter it through a cotton plug.

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 20-30 minutes to complete crystallization. The product should form as lustrous, thin plates.[8]

  • Collect the crystals by vacuum filtration using a small Büchner funnel and wash them with a small amount of cold water.

  • Dry the crystals, then determine the mass, percent yield, and melting point.

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Isolation cluster_analysis Analysis A 1. Dissolve/Suspend Benzil in 95% Ethanol B 2. Add NaBH4 in Portions A->B Swirl mixture C 3. Stir at Room Temp (10-20 min) B->C Observe color change (Yellow -> Colorless) D 4. Quench with H2O C->D Hydrolyze borate ester E 5. Heat to Dissolve D->E F 6. Cool to Crystallize E->F Slow cooling G 7. Filter & Dry Product F->G H 8. Determine Yield, Melting Point, and Purity G->H This compound

Caption: Workflow for the synthesis of this compound.

Logical Relationship: Stereochemical Outcome

stereochemistry cluster_start Starting Material cluster_intermediate Key Intermediate Conformation cluster_products Potential Products Benzil Benzil (Achiral Diketone) Intermediate Intermediate Alkoxyborate (Anti-periplanar Phenyl Groups) Benzil->Intermediate 1. First Hydride Attack 2. C-C Bond Rotation Meso This compound (Major Product) Intermediate->Meso Second Hydride Attack (Less Hindered Face) Racemic (±)-Hydrobenzoin (Minor Product) Intermediate->Racemic Attack on less stable conformer (Disfavored)

Caption: Rationale for the diastereoselective reduction of benzil.

References

Technical Support Center: Purification of Hydrobenzoin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the removal of unreacted benzil (B1666583) from their hydrobenzoin (B188758) product following a reduction reaction.

Frequently Asked Questions (FAQs)

Q1: My final hydrobenzoin product has a yellow tint. What is the likely cause?

A yellow coloration in the final product strongly indicates the presence of unreacted benzil, which is a yellow solid.[1][2] Pure hydrobenzoin is a white or colorless crystalline solid.[1][3] The color intensity can give a qualitative idea of the amount of contamination.

Q2: The melting point of my hydrobenzoin is broad and lower than the literature value. Why is this happening?

A broad and depressed melting point is a classic sign of an impure sample.[3] Unreacted benzil acting as an impurity disrupts the crystal lattice of the hydrobenzoin, leading to a lower and broader melting point range.[4] It is also crucial to ensure the product is completely dry, as residual solvent can also depress the melting point.[3]

Q3: How can I quickly check for the presence of benzil in my product?

Thin-Layer Chromatography (TLC) is an effective and rapid method to check for contamination.[4] By spotting your product alongside a pure benzil standard, you can visualize any residual starting material. Benzil is less polar than hydrobenzoin and will therefore have a higher Retention Factor (Rf) value.[1]

Q4: What spectroscopic method can definitively confirm the removal of benzil?

Infrared (IR) Spectroscopy is the most definitive method.[5] The presence of a strong absorption peak around 1680 cm⁻¹ is characteristic of the carbonyl (C=O) group in benzil.[1][3] A purified hydrobenzoin sample should show the absence of this peak and the presence of a strong, broad hydroxyl (O-H) stretch between 3350–3450 cm⁻¹.[3][6]

Troubleshooting Guide

Issue: Benzil contamination confirmed by TLC/IR/Melting Point.

Solution 1: Recrystallization This is the most common and effective method for purifying hydrobenzoin from benzil. The choice of solvent is critical and relies on the solubility differences between the two compounds. A mixed solvent system, such as ethanol (B145695) and water, is often employed.[4][7] Hydrobenzoin is less soluble in this mixture than benzil at cold temperatures, allowing it to crystallize out while benzil remains in the mother liquor.

Solution 2: Column Chromatography If recrystallization fails to yield a pure product, column chromatography offers a more rigorous separation based on polarity.[1] Since hydrobenzoin is significantly more polar than benzil due to its two hydroxyl groups, it will adhere more strongly to a polar stationary phase (like silica (B1680970) gel). Benzil will elute first with a less polar mobile phase, followed by the pure hydrobenzoin which can be eluted by increasing the solvent polarity.

Data Presentation

Table 1: Physical and Spectroscopic Properties

CompoundAppearanceMelting Point (°C)Key IR Absorption Bands (cm⁻¹)
BenzilYellow Solid94-95[8][9]~1680 (strong, C=O stretch)[1][3]
meso-HydrobenzoinWhite/Colorless Solid137-139[4][8]3350-3450 (strong, broad O-H stretch)[3]
(±)-HydrobenzoinWhite/Colorless Solid122-123[4]3350-3450 (strong, broad O-H stretch)

Table 2: Thin-Layer Chromatography (TLC) Data

CompoundMobile PhaseTypical Rf Value
BenzilHexane (B92381):Ethyl Acetate (2:1)> 0.5 (less polar)
This compoundHexane:Ethyl Acetate (2:1)~ 0.25 (more polar)[3][10]
(±)-BenzoinHexane:Ethyl Acetate (2:1)~ 0.5[3][10]

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Dissolution: Transfer the impure, dry hydrobenzoin product to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and swirl to dissolve the solid. Heating may be required.[4]

  • Induce Saturation: While the solution is still hot, add hot water dropwise with swirling until a slight cloudiness (turbidity) persists, indicating the solution is saturated.[2][11]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of larger crystals.

  • Complete Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the hydrobenzoin crystals.[4][7]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water or an ice-cold ethanol/water mixture to remove any residual mother liquor containing dissolved benzil.[7]

  • Drying: Dry the crystals thoroughly in a vacuum oven or by air drying. Confirm purity using melting point analysis, TLC, or IR spectroscopy.

Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)

  • Prepare Eluent: Prepare a mobile phase, for example, a 2:1 mixture of hexane and ethyl acetate.

  • Prepare Samples: Dissolve small amounts of your crude product, a pure benzil standard, and a pure hydrobenzoin standard (if available) in a suitable solvent like ethyl acetate.

  • Spot Plate: Using separate capillary tubes, spot each sample onto the baseline of a silica gel TLC plate.

  • Develop Plate: Place the TLC plate in a developing chamber containing the eluent. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent front to ascend near the top of the plate.

  • Visualize: Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp. Benzil and hydrobenzoin are UV-active. Circle the visible spots.

  • Analyze: Compare the spot(s) from your product lane to the standards. The presence of a spot at the same Rf as the benzil standard confirms contamination. Calculate the Rf values for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

Visualizations

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Analysis cluster_2 Decision & Action start Crude Hydrobenzoin Product observe Product is Yellow OR Melting Point is Low/Broad start->observe tlc Perform TLC Analysis observe->tlc Quick Check ir Perform IR Spectroscopy observe->ir Definitive Check decision_tlc Benzil Spot Present? tlc->decision_tlc decision_ir C=O Peak at ~1680 cm⁻¹? ir->decision_ir purify Purify via Recrystallization or Column Chromatography decision_tlc->purify Yes pure Product is Pure. Proceed to Next Step. decision_tlc->pure No decision_ir->purify Yes decision_ir->pure No purify->tlc Re-analyze

Caption: Troubleshooting workflow for identifying and removing benzil impurity.

Caption: Structural differences between benzil and hydrobenzoin.

References

Technical Support Center: Synthesis of Stereochemically Pure Hydrobenzoin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of racemic hydrobenzoin (B188758) side products during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing hydrobenzoin, and which is best for avoiding racemic mixtures?

A1: Several methods exist for synthesizing hydrobenzoin, each with different levels of stereocontrol. The choice of method depends on the desired stereoisomer (meso or a specific enantiomer) and the available resources.

  • Reduction of Benzil (B1666583) with Sodium Borohydride (B1222165) (NaBH₄): This is a common undergraduate and research laboratory method that is highly diastereoselective for meso-hydrobenzoin.[1][2] The formation of racemic hydrobenzoin is typically a minor side product.

  • Asymmetric Transfer Hydrogenation of Benzil: This method is employed to produce enantiomerically pure (R,R)- or (S,S)-hydrobenzoin.[3][4] By using a chiral ruthenium catalyst, high diastereomeric and enantiomeric excess can be achieved.[3][5]

  • Sharpless Asymmetric Dihydroxylation of trans-Stilbene: This is a reliable method for producing enantiomerically pure (R,R)- or (S,S)-hydrobenzoin.[6][7]

  • Asymmetric Pinacol Coupling of Benzaldehyde: This method can also yield chiral hydrobenzoin.[8][9]

For specifically avoiding the racemic mixture in favor of the meso compound, the reduction of benzil with NaBH₄ is a straightforward and effective method.[2] For obtaining specific enantiomers and thus avoiding a racemic mixture, asymmetric transfer hydrogenation or Sharpless asymmetric dihydroxylation are the preferred routes.[3][6]

Q2: What is the primary cause of racemic hydrobenzoin formation during the NaBH₄ reduction of benzil?

A2: The primary cause of racemic hydrobenzoin formation in this reaction is the presence of unreacted benzoin (B196080) as a starting material impurity.[10] If benzoin is present in the benzil starting material, its reduction with sodium borohydride is not stereoselective and leads to the formation of a racemic mixture of (1R,2S)- and (1S,2R)-hydrobenzoin.[10]

Q3: How can I determine the stereochemical purity of my hydrobenzoin product?

A3: The stereochemical purity of your product can be assessed using a few analytical techniques:

  • Proton NMR (¹H NMR) Spectroscopy of Acetonide Derivatives: While ¹H NMR of hydrobenzoin itself cannot distinguish between enantiomers, it can differentiate between diastereomers (meso vs. racemic).[10] To distinguish the meso form from the racemic mixture more clearly, the hydrobenzoin product is often converted into an acetonide derivative by reacting it with acetone (B3395972) in the presence of an acid catalyst (e.g., ferric chloride).[10][11]

    • This compound forms a cis-acetonide.

    • Racemic hydrobenzoin forms a trans-acetonide. These two diastereomeric acetonides will have distinct signals in the ¹H NMR spectrum.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be used to separate and quantify all three stereoisomers: meso, (R,R), and (S,S).[12]

  • Supercritical Fluid Chromatography (SFC): Chiral SFC is another effective method for the separation and quantification of hydrobenzoin isomers.[13]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High percentage of racemic hydrobenzoin in the NaBH₄ reduction of benzil. 1. Contaminated Benzil: The benzil starting material may be contaminated with benzoin.[10] 2. Reaction Temperature Too High: Higher temperatures can potentially reduce the diastereoselectivity of the reaction.[14]1. Purify Benzil: Recrystallize the benzil from ethanol (B145695) to remove any benzoin impurity before the reduction reaction.[15] 2. Control Reaction Temperature: Perform the NaBH₄ addition at a low temperature (e.g., in an ice bath) to control the exothermic reaction and maintain selectivity.[14]
Low Diastereomeric Excess (de) in Asymmetric Transfer Hydrogenation. 1. Incorrect Catalyst or Ligand: The choice of chiral ligand on the ruthenium catalyst is crucial for stereoselectivity. 2. Improper Reaction Conditions: The ratio of formic acid to triethylamine (B128534) and the reaction temperature can affect the outcome.[4]1. Use Appropriate Chiral Catalyst: Employ a well-defined chiral Ru(II) catalyst, such as RuCl[(S,S)-Tsdpen)(η⁶-p-cymene), for high de.[3] 2. Optimize Reaction Conditions: Use a mixture of formic acid and triethylamine as the hydrogen source and maintain the reaction temperature at around 40°C.[4]
Low Enantiomeric Excess (ee) in Sharpless Asymmetric Dihydroxylation. 1. Suboptimal Ligand: The choice of chiral ligand (e.g., DHQ or DHQD derivatives) is critical. 2. Incorrect Reagent Stoichiometry: The amounts of osmium tetroxide, co-oxidant (like NMO or K₃Fe(CN)₆), and chiral ligand need to be precise.[6]1. Select the Best Ligand: For trans-stilbene, ligands like (DHQD)₂-PHAL and (DHQ)₂-PHAL are highly effective.[6] 2. Ensure Accurate Stoichiometry: Carefully measure all reagents. A typical procedure involves catalytic amounts of osmium and the chiral ligand with a stoichiometric amount of the co-oxidant.[6]
Formation of side products other than hydrobenzoin isomers. 1. Incomplete Oxidation of Benzoin to Benzil: If preparing benzil from benzoin, incomplete oxidation will lead to benzoin contamination.[10] 2. Over-reduction: Although less common with NaBH₄, stronger reducing agents could potentially lead to other products.1. Ensure Complete Oxidation: Monitor the oxidation of benzoin to benzil by TLC to ensure complete conversion before proceeding with the reduction.[16] 2. Use a Mild Reducing Agent: Sodium borohydride is a mild and selective reducing agent for this transformation.[17]

Quantitative Data Summary

The following tables summarize the expected stereochemical outcomes for different synthetic methods.

Table 1: Stereochemical Outcome of Benzil Reduction with NaBH₄

Starting MaterialProductDiastereomeric Ratio (meso:racemic)Notes
Pure BenzilThis compound>95:5The reaction is highly diastereoselective for the meso isomer.[2]
Benzil contaminated with BenzoinMixture of meso and racemic HydrobenzoinVariableThe amount of racemic product is proportional to the benzoin impurity.[10]

Table 2: Stereochemical Outcome of Asymmetric Synthesis Methods

MethodStarting MaterialCatalyst/LigandProductDiastereomeric Excess (de)Enantiomeric Excess (ee)
Asymmetric Transfer HydrogenationBenzilRuCl[(S,S)-Tsdpen)(η⁶-p-cymene)(R,R)-Hydrobenzoin97%>99%[3]
Sharpless Asymmetric Dihydroxylationtrans-Stilbene(DHQD)₂-PHAL(R,R)-Hydrobenzoin-99%[6]

Experimental Protocols

Protocol 1: Diastereoselective Reduction of Benzil to this compound

This protocol is adapted from standard laboratory procedures for the sodium borohydride reduction of benzil.[2][18]

Materials:

  • Benzil (recrystallized)

  • 95% Ethanol

  • Sodium borohydride (NaBH₄)

  • Water

Procedure:

  • Dissolve 2.5 mmol of pure benzil in 4 mL of 95% ethanol in a culture tube by gentle warming.

  • Cool the solution in an ice-water bath.

  • In a separate container, dissolve 2.5 mmol of sodium borohydride in 1 mL of 95% ethanol.

  • Slowly add the sodium borohydride solution to the benzil solution while keeping the mixture in the ice bath and swirling occasionally.

  • Allow the reaction to proceed for 10-15 minutes after the addition is complete. The yellow color of the benzil should disappear.

  • To hydrolyze the intermediate borate (B1201080) ester, add 5 mL of water and gently heat the mixture to a boil.

  • If the solution is not clear, filter it while hot.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 20-30 minutes to complete crystallization.

  • Collect the crystalline this compound by vacuum filtration and wash with a small amount of cold water.

  • Dry the product and determine the yield and melting point (literature mp for this compound: 137-139 °C).[15]

Protocol 2: Asymmetric Transfer Hydrogenation of Benzil to (R,R)-Hydrobenzoin

This protocol is a summary of the procedure described by Ikariya et al.[4]

Materials:

  • Benzil

  • RuCl[(S,S)-N-p-toluenesulfonyl-1,2-diphenylethanediamine]-(η⁶-p-cymene) catalyst

  • Triethylamine (dry)

  • Formic acid

  • Dimethylformamide (DMF, dry)

Procedure:

  • In a reaction flask, create a mixture of formic acid and triethylamine (e.g., a 5:2 molar ratio).

  • To this mixture, add benzil and the chiral ruthenium catalyst (substrate/catalyst molar ratio of 1000-2000).

  • Add dry DMF as a solvent.

  • Stir the reaction mixture at 40 °C for 24-48 hours.

  • After the reaction is complete, add water at 0 °C to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • The crude product can be recrystallized from hot methanol (B129727) to yield optically pure (R,R)-hydrobenzoin.

Visualizations

experimental_workflow cluster_prep Starting Material Preparation cluster_reaction Reduction Reaction cluster_workup Work-up and Isolation start Start with Benzil purify Recrystallize Benzil from Ethanol start->purify Check for Benzoin impurity dissolve Dissolve pure Benzil in Ethanol purify->dissolve cool Cool solution in ice bath dissolve->cool add_nabh4 Slowly add NaBH4 solution cool->add_nabh4 react React for 10-15 min add_nabh4->react hydrolyze Hydrolyze with water and heat react->hydrolyze crystallize Cool to crystallize product hydrolyze->crystallize filtrate Filter and wash with cold water crystallize->filtrate dry Dry the this compound product filtrate->dry

Caption: Experimental workflow for the diastereoselective synthesis of this compound.

troubleshooting_logic start High Racemic Product? check_benzil Check Benzil Purity start->check_benzil Yes end Problem Solved start->end No check_temp Check Reaction Temperature check_benzil->check_temp Pure purify Recrystallize Benzil check_benzil->purify Impure lower_temp Use Ice Bath for NaBH4 Addition check_temp->lower_temp Too High check_temp->end Optimal purify->end lower_temp->end

Caption: Troubleshooting logic for formation of racemic hydrobenzoin.

reaction_pathway benzil Benzil meso This compound (Desired Product) benzil->meso Diastereoselective Reduction benzoin Benzoin Impurity racemic Racemic Hydrobenzoin (Side Product) benzoin->racemic Non-selective Reduction nabh4 NaBH4 nabh4->benzil nabh4->benzoin

Caption: Reaction pathways leading to desired and side products.Caption:** Reaction pathways leading to desired and side products.

References

stability and degradation of meso-hydrobenzoin under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Meso-Hydrobenzoin Stability and Degradation

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the .

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in acidic conditions?

A1: The primary degradation pathway for this compound, a 1,2-diol, under acidic conditions is the Pinacol (B44631) Rearrangement .[1][2][3] This reaction involves the acid-catalyzed dehydration of the diol to form a carbonyl compound.[4][5]

Q2: What is the general mechanism of the Pinacol Rearrangement for this compound?

A2: The mechanism proceeds in four key steps:

  • Protonation of a Hydroxyl Group: The acid catalyst protonates one of the -OH groups, converting it into a better leaving group (-OH2+).[2][6]

  • Loss of Water: The protonated hydroxyl group departs as a water molecule, generating a tertiary carbocation.[5][6]

  • 1,2-Migratory Shift: A neighboring group (in this case, a hydride or a phenyl group) migrates to the positively charged carbon. This is typically the rate-determining step.[2] The migration of a group is driven by the formation of a more stable, resonance-stabilized carbocation.[1][2]

  • Deprotonation: A water molecule removes a proton from the remaining hydroxyl group, forming a carbonyl (C=O) double bond and regenerating the acid catalyst. The final product is typically a ketone or an aldehyde.[6]

Q3: What are the expected degradation products?

A3: For this compound (1,2-diphenyl-1,2-ethanediol), the pinacol rearrangement can theoretically yield two primary products depending on whether a hydride or a phenyl group migrates. However, the major product observed is typically diphenylacetaldehyde , resulting from a 1,2-hydride shift. Under more vigorous acidic conditions, this can further isomerize to the more thermodynamically stable deoxybenzoin (a phenyl ketone).[7]

Q4: What factors influence the rate and outcome of the degradation?

A4: Several factors are critical:

  • Acid Strength: Stronger acids (e.g., sulfuric acid, perchloric acid) catalyze the reaction more effectively.[5][8] The reaction rate often correlates with the Hammett acidity function (H₀).[8]

  • Temperature: Higher temperatures increase the reaction rate, but may also promote side reactions or further degradation. Refluxing is a common condition.[9]

  • Solvent: The choice of solvent can influence carbocation stability and reaction kinetics. Anhydrous acetic acid is a solvent used in kinetic studies.[8]

  • Substituent Effects: Electron-donating groups on the phenyl rings can stabilize the carbocation intermediate, accelerating the reaction. Conversely, strong electron-withdrawing groups (like -CF₃) can inhibit positive charge formation and render the diol unreactive.[7]

Q5: Is this compound stable under neutral or basic conditions?

A5: this compound is generally stable under neutral and basic conditions. The pinacol rearrangement is specifically an acid-catalyzed process.[10] Vicinal diols are known to be quite stable, partly due to intramolecular hydrogen bonding.[11]

Troubleshooting Guide

Issue / ObservationPotential Cause(s)Suggested Solution(s)
No reaction or very slow reaction. 1. Insufficient acid concentration or weak acid. 2. Temperature is too low. 3. Presence of strong electron-withdrawing groups on the substrate.[7]1. Increase the concentration of the acid catalyst (e.g., use concentrated H₂SO₄). 2. Increase the reaction temperature; consider refluxing the mixture.[9] 3. The substrate may be inherently unreactive under these conditions; a stronger acid system may be required.
Formation of multiple unexpected products. 1. Competing reaction pathways (e.g., elimination to form an alkene). 2. Phenyl vs. hydride migration competition.[7] 3. Further isomerization of the initial product under harsh conditions (e.g., aldehyde to ketone).[7]1. Use milder conditions (lower temperature, less concentrated acid) to favor the kinetic product.[7] 2. Analyze product mixture carefully (GC-MS, NMR) to identify all components. The migratory aptitude generally follows Aryl > H.[4] 3. Monitor the reaction over time (e.g., by TLC) to isolate the initial product before it isomerizes.
Low yield of the desired rearranged product. 1. Incomplete reaction. 2. Product degradation under prolonged exposure to strong acid/heat. 3. Inefficient work-up and extraction.1. Increase reaction time or temperature, monitoring by TLC until starting material is consumed. 2. Quench the reaction as soon as the starting material has disappeared. 3. Ensure proper pH adjustment during work-up. Use an appropriate extraction solvent (e.g., diethyl ether) and perform multiple extractions.[9]
Recovered starting material is a mix of meso and dl isomers. The formation of the carbocation intermediate can be reversible.[7][8] Re-addition of water to the carbocation can occur without stereochemical control, leading to racemization or epimerization at that center.This is an inherent mechanistic feature. If stereochemical purity is critical, alternative synthetic routes that avoid reversible carbocation formation should be considered.

Visualized Mechanisms and Workflows

Pinacol Rearrangement Mechanism

pinacol_rearrangement Mechanism of Acid-Catalyzed Degradation of this compound cluster_start cluster_intermediate cluster_rearrange cluster_product start This compound proton + H⁺ start->proton protonated Protonated Diol proton->protonated carbocation Benzylic Carbocation protonated->carbocation -H₂O rearranged_ion Resonance-Stabilized Cation carbocation->rearranged_ion Rearrangement h_out - H⁺ rearranged_ion->h_out product Diphenylacetaldehyde (Final Product) h_out->product

Caption: Acid-catalyzed pinacol rearrangement of this compound.

General Experimental Workflow

experimental_workflow General Experimental Workflow for Pinacol Rearrangement prep 1. Preparation Dissolve this compound in an appropriate solvent. acid 2. Acidification Add strong acid catalyst (e.g., conc. H₂SO₄) dropwise. prep->acid react 3. Reaction Heat the mixture (e.g., reflux) for a specified time. acid->react monitor 4. Monitoring Track reaction progress using TLC or HPLC. react->monitor quench 5. Quenching Cool mixture and pour into cold water/ice. monitor->quench extract 6. Extraction Extract organic product with a suitable solvent (e.g., ether). quench->extract wash 7. Washing Wash organic layer with NaHCO₃ (aq) and brine. extract->wash dry 8. Drying Dry organic layer over anhydrous Na₂SO₄ or MgSO₄. wash->dry isolate 9. Isolation Remove solvent via rotary evaporation. Purify via chromatography if needed. dry->isolate char 10. Characterization Analyze product using NMR, IR, and MS. isolate->char

Caption: A typical workflow for conducting the pinacol rearrangement.

Troubleshooting Logic Diagram

troubleshooting_logic Troubleshooting Experimental Issues start Unsatisfactory Result low_yield Low Yield start->low_yield impure Impure Product start->impure cause_ly1 Incomplete Reaction low_yield->cause_ly1 Cause? cause_ly2 Product Degradation low_yield->cause_ly2 Cause? sol_ly1 Increase time/temp cause_ly1->sol_ly1 Solution sol_ly2 Use milder conditions cause_ly2->sol_ly2 Solution cause_ip1 Side Reactions impure->cause_ip1 Cause? cause_ip2 Isomerization impure->cause_ip2 Cause? sol_ip1 Lower temperature cause_ip1->sol_ip1 Solution sol_ip2 Reduce reaction time cause_ip2->sol_ip2 Solution

Caption: A decision tree for troubleshooting common reaction problems.

Experimental Protocol Example

Title: Acid-Catalyzed Rearrangement of this compound to Diphenylacetaldehyde

Objective: To synthesize and isolate the product of the pinacol rearrangement of this compound using sulfuric acid as a catalyst.

Materials:

  • This compound (1.0 g)

  • Glacial Acetic Acid (10 mL)

  • Concentrated Sulfuric Acid (98%, 0.5 mL)

  • Diethyl Ether (50 mL)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃, 30 mL)

  • Saturated Sodium Chloride Solution (Brine, 20 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask (50 mL), reflux condenser, heating mantle, separatory funnel, beakers, Erlenmeyer flask.

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 10 mL of glacial acetic acid.

  • Acid Addition: Attach a reflux condenser to the flask. Carefully and slowly, add 0.5 mL of concentrated sulfuric acid through the condenser. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for 30 minutes. Monitor the disappearance of the starting material by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).

  • Quenching: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath. Carefully pour the reaction mixture into a beaker containing 50 mL of ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with diethyl ether (2 x 25 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with 30 mL of saturated sodium bicarbonate solution to neutralize any remaining acid (caution: CO₂ evolution). Then, wash with 20 mL of brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Decant or filter the solution into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator.

  • Analysis: Characterize the resulting crude product. Obtain the mass to calculate the yield. Analyze the product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure of diphenylacetaldehyde. The product can be further purified by column chromatography if necessary.

References

Technical Support Center: Meso-hydrobenzoin Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in scaling up the synthesis of meso-hydrobenzoin.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the common this compound synthesis?

A1: The most common laboratory synthesis involves the reduction of benzil (B1666583), a diketone, using a reducing agent like sodium borohydride (B1222165) (NaBH₄).[1][2] The reaction proceeds via a nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbons of benzil.[1] This process is diastereoselective, meaning it preferentially forms one diastereomer—the this compound—over the enantiomeric pair ((R,R)- and (S,S)-hydrobenzoin).[1][3]

Q2: What factors are critical for achieving high diastereoselectivity (favoring the meso isomer) at scale?

A2: Maintaining a low and controlled reaction temperature is crucial. The reduction is exothermic, and excessive heat can decrease the selectivity of the reaction.[4] The choice of solvent (typically ethanol) and the controlled rate of addition of the reducing agent also play significant roles. The stereochemical outcome is often governed by the formation of a stable intermediate borate (B1201080) ester, which directs the approach of the second hydride ion.[4]

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: The primary safety concerns are:

  • Hydrogen Gas Evolution: Sodium borohydride can react with the ethanol (B145695) solvent and with water during the workup phase to produce flammable hydrogen gas.[5][6] Large-scale reactions must be conducted in well-ventilated areas with appropriate inert atmosphere handling (e.g., a nitrogen blanket) and no nearby ignition sources.

  • Exothermic Reaction: The reduction of benzil is an exothermic process.[2] On a large scale, the heat generated can be significant, potentially leading to solvent boiling or runaway reactions. A robust cooling system and controlled reagent addition are essential for thermal management.

  • Reagent Handling: Sodium borohydride is a fine powder that can be an irritant. Appropriate personal protective equipment (PPE), such as dust masks, gloves, and eye protection, should be used.

Q4: How does the crystallization and isolation process change during scale-up?

A4: During scale-up, crystallization requires controlled cooling to manage crystal size and purity. Slow, controlled cooling generally yields larger, purer crystals that are easier to filter. Rapid cooling on a large volume can lead to the formation of fine needles or plates that may clog filters and trap impurities.[1] Agitation during crystallization must be carefully controlled to prevent excessive nucleation or crystal breakage. The choice of filtration equipment (e.g., from a lab-scale Büchner funnel to a pilot-scale Nutsche filter-dryer) becomes critical for efficient solid-liquid separation and washing.

Troubleshooting Guide

Problem: The reaction is sluggish or fails to initiate (the yellow color of benzil does not fade).

  • Possible Cause 1: Decomposed Sodium Borohydride.

    • Solution: Sodium borohydride can decompose upon exposure to moisture.[5] Use a fresh, unopened container of NaBH₄ for the reaction.[7] The quality of the reagent is paramount for success.

  • Possible Cause 2: Insufficient Mixing.

    • Solution: On a larger scale, benzil, which is not fully soluble, may settle at the bottom of the reactor.[1] Ensure adequate agitation to maintain a good suspension of benzil in the ethanol, allowing for effective interaction with the reducing agent.

Problem: The final yield of this compound is significantly lower than expected.

  • Possible Cause 1: Incomplete Reaction.

    • Solution: Besides inactive NaBH₄, an insufficient amount of the reducing agent could be the cause. An excess of NaBH₄ is often used to account for any reaction with the solvent and ensure the complete reduction of benzil.[4] Consider monitoring the reaction by Thin-Layer Chromatography (TLC) to confirm the disappearance of the benzil starting material before proceeding with the workup.[7]

  • Possible Cause 2: Product Loss During Workup.

    • Solution: this compound has some solubility in the ethanol-water mixture. During crystallization, ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time (e.g., 20-30 minutes or more for larger volumes) to maximize precipitation.[1] Additionally, minimize the amount of solvent used for washing the filtered product to prevent significant loss.

  • Possible Cause 3: Sub-optimal pH during Hydrolysis.

    • Solution: The hydrolysis of the intermediate borate ester is crucial. The addition of water and gentle heating helps break down this intermediate to release the hydrobenzoin (B188758) product.[1] Ensure sufficient water is added and the mixture is heated as per the protocol to drive the hydrolysis to completion.

Problem: The product has a low melting point and/or analysis shows poor diastereoselectivity.

  • Possible Cause 1: High Reaction Temperature.

    • Solution: As the reaction is exothermic, poor temperature control on a larger scale can lead to a rise in temperature, which favors the formation of the undesired (dl)-hydrobenzoin diastereomers. Implement efficient reactor cooling (e.g., a cooling jacket) and a slow, controlled addition of the NaBH₄ solution to maintain a consistent low temperature.

  • Possible Cause 2: Inefficient Purification.

    • Solution: The crude product may be contaminated with the more soluble dl-isomers. Recrystallization is key to purification. Ensure the correct solvent system is used and that the dissolution and cooling steps are performed carefully to selectively crystallize the meso isomer. Multiple recrystallizations may be necessary if the initial purity is very low.

Problem: The isolated product is discolored.

  • Possible Cause 1: Impure Starting Material.

    • Solution: The starting benzil should be a pure yellow solid. If the benzil is old or impure, it may lead to a discolored product. Consider purifying the benzil by recrystallization before starting the synthesis.

  • Possible Cause 2: Side Reactions.

    • Solution: Overheating or extended reaction times can sometimes lead to side reactions and the formation of colored impurities. Stick to the recommended reaction time and maintain strict temperature control.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scale-Up Synthesis Parameters
ParameterLab-Scale (e.g., 0.5 g Benzil)Pilot / Production Scale (e.g., >1 kg Benzil)Key Considerations for Scale-Up
Reactor 50 mL Erlenmeyer Flask[8]Jacketed Glass or Stainless Steel ReactorMaterial compatibility, heat transfer, and cleanability.
Agitation Manual Swirling / Magnetic Stirrer[1]Mechanical Overhead Stirrer (e.g., Impeller, PBT)Ensure homogeneity in a large volume; avoid dead zones.
Reagent Addition Manual addition of solid NaBH₄[8]Controlled addition via solids dosing system or as a solution via pumpCrucial for managing exotherm and maintaining selectivity.
Temp. Control Ice Bath[4]Recirculating Chiller/Heater connected to reactor jacketPrecise and reliable control is needed to manage large exotherms.
Workup Manual addition of water, heating on hot plate[1]Metered addition of water, controlled heating via jacketProcess control is essential for safety and consistency.
Isolation Büchner Funnel / Vacuum Filtration[8]Centrifuge or Nutsche Filter-DryerEfficient solid-liquid separation and washing at scale.
Drying Air dry or in a vacuum oven[7]Integrated drying within filter-dryer or large-scale vacuum ovenEfficiently remove solvents to meet product specifications.
Table 2: Typical Reagent Ratios (Molar Equivalents)
ReagentMolar Equivalent (vs. Benzil)Rationale
Benzil 1.0Limiting Reagent
Sodium Borohydride (NaBH₄) >0.5Stoichiometrically, 1 mole of NaBH₄ can reduce 4 moles of carbonyls, so 0.5 moles are needed for 1 mole of benzil (a diketone). An excess is typically used to ensure complete reaction.[4]
Solvent (95% Ethanol) Varies (e.g., 10 mL per 0.5 g Benzil)[8]Used to create a slurry/solution for the reaction. Concentration can impact reaction rate and crystallization.
Water (for workup) Varies (e.g., 10-15 mL per 0.5 g Benzil)[1][8]Used to hydrolyze the borate ester intermediate and to induce crystallization.

Experimental Protocols

Detailed Protocol for this compound Synthesis (with Scale-Up Notes)

This protocol is adapted from common laboratory procedures.[1][2][8] All operations should be performed in a well-ventilated fume hood or an appropriately engineered facility at larger scales.

  • Reaction Setup:

    • Charge the reactor with benzil (1.0 eq) and 95% ethanol (approx. 8-10 L per kg of benzil).

    • Begin agitation to suspend the benzil. The benzil will not completely dissolve.[1]

    • Cool the mixture to 0-5 °C using an external cooling system.

  • Reduction:

    • In a separate vessel, prepare a solution or a stable slurry of sodium borohydride (approx. 0.6-0.7 eq) in a small amount of cold ethanol.

    • Scale-Up Note: For large-scale operations, slowly add the NaBH₄ portion-wise or via a controlled-rate pump over 30-60 minutes. This is the most critical step for controlling the exotherm.

    • Monitor the internal temperature closely, ensuring it does not exceed 10-15 °C.

    • The reaction is typically complete within 10-20 minutes after the addition is finished, which is indicated by the disappearance of the yellow color of benzil.[7][8] The reaction progress can be monitored by TLC.

  • Hydrolysis and Workup:

    • Once the reaction is complete, slowly add water (approx. 10 L per kg of benzil) to the reaction mixture while maintaining agitation. This step quenches any remaining NaBH₄ and begins the hydrolysis of the borate ester intermediate. Caution: Hydrogen gas will be evolved.

    • Gently heat the mixture to a boil or near-boiling (approx. 70-80 °C) for 10-15 minutes to ensure complete hydrolysis of the borate ester.[1] The solution should become clear. If it remains cloudy, a hot filtration may be necessary to remove insoluble byproducts.

  • Crystallization:

    • Remove the heat source and allow the solution to cool slowly with gentle agitation.

    • Scale-Up Note: A programmed cooling ramp is ideal for large-scale crystallization to control crystal size. For example, cool from 80 °C to 20 °C over 2-4 hours.

    • Once the solution reaches room temperature, continue cooling to 0-5 °C using an ice bath or chiller and hold for at least 1-2 hours to maximize product precipitation. The product should form as shiny plates.[1]

  • Isolation and Drying:

    • Isolate the crystalline product by filtration.

    • Wash the filter cake with a minimal amount of cold water or a cold ethanol/water mixture to remove soluble impurities.

    • Dry the product under vacuum at 40-50 °C until a constant weight is achieved.

Visualizations

experimental_workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reduction cluster_workup 3. Workup & Crystallization cluster_isolation 4. Isolation & Drying charge_reagents Charge Benzil & 95% Ethanol to Reactor cool_mixture Cool Mixture to 0-5 °C charge_reagents->cool_mixture add_nabh4 Controlled Addition of NaBH4 cool_mixture->add_nabh4 react Monitor Reaction (Color change, TLC) add_nabh4->react add_water Add Water (Quench) react->add_water heat Heat to Hydrolyze Borate Ester add_water->heat cool_crystallize Controlled Cooling to Induce Crystallization heat->cool_crystallize filter Filter Product cool_crystallize->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry final_product Pure this compound dry->final_product

Caption: Experimental workflow for the scaled-up synthesis of this compound.

troubleshooting_low_yield cluster_reaction_issues Reaction Issues cluster_workup_issues Workup & Isolation Issues start Problem: Low Yield check_reaction Did reaction go to completion? (e.g., via TLC analysis) start->check_reaction check_nabh4 Is NaBH4 fresh/active?[5][8] check_reaction->check_nabh4 No check_cooling Was crystallization cooling adequate?[1] check_reaction->check_cooling Yes check_mixing Was agitation sufficient? check_nabh4->check_mixing check_stoichiometry Was enough NaBH4 used?[4] check_mixing->check_stoichiometry check_wash Was excessive washing solvent used? check_cooling->check_wash check_hydrolysis Was borate ester fully hydrolyzed?[1] check_wash->check_hydrolysis

References

Technical Support Center: Monitoring Benzil Reduction to Hydrobenzoin by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring the reduction of benzil (B1666583) to hydrobenzoin (B188758) using Thin-Layer Chromatography (TLC).

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No spots are visible on the TLC plate. 1. The concentration of the spotted sample is too low.[1][2] 2. The compound is not UV-active, and no other visualization method was used.[2] 3. The solvent level in the developing chamber was above the spotting line, causing the sample to dissolve into the solvent pool.[1] 4. The reaction has not been initiated or has failed.1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[1][2] 2. Use a visualization stain such as potassium permanganate (B83412) (KMnO₄), which reacts with the alcohol groups of hydrobenzoin.[3] 3. Ensure the solvent level in the chamber is always below the baseline where the samples are spotted.[2] 4. Verify that the reducing agent (e.g., sodium borohydride) is fresh and was added correctly.
Spots are streaking or elongated. 1. The sample is too concentrated (overloaded).[1][2] 2. The compound is highly polar or acidic/basic, interacting too strongly with the silica (B1680970) gel.[4] 3. The reaction mixture contains acidic or basic residues that affect the chromatography.[5]1. Dilute the reaction mixture before spotting it on the TLC plate.[2] 2. Add a small amount of a modifying solvent to the eluent. For example, a few drops of acetic acid for acidic compounds or triethylamine (B128534) for basic compounds can improve spot shape.[2][4] 3. Perform a mini-workup of an aliquot of the reaction mixture before TLC analysis by neutralizing it and extracting with an organic solvent.[5]
The Rf values are too high (spots are near the solvent front). The eluent (solvent system) is too polar.[2]Decrease the polarity of the eluent. For a dichloromethane/ethanol (B145695) mixture, decrease the proportion of ethanol.
The Rf values are too low (spots are near the baseline). The eluent is not polar enough.[2][6]Increase the polarity of the eluent. For a dichloromethane/ethanol mixture, increase the proportion of ethanol.
The solvent front is running unevenly. 1. The edge of the TLC plate is touching the side of the developing chamber or the filter paper.[1] 2. The silica gel on the plate is damaged or uneven.[1][4]1. Ensure the TLC plate is centered in the chamber and not touching the sides. 2. Inspect the TLC plate before use and discard if the silica layer is compromised.[4]
Unexpected spots appear on the TLC plate. 1. The reaction is producing side products. 2. The sample is contaminated. 3. The TLC plate was handled improperly, leading to contamination from fingers.[1]1. Analyze the reaction conditions to identify potential side reactions. The intermediate, benzoin (B196080), may be present.[7][8] 2. Ensure all glassware is clean and solvents are pure. 3. Handle the TLC plate only by the edges.

Frequently Asked Questions (FAQs)

Q1: How can I distinguish between benzil, benzoin, and hydrobenzoin on a TLC plate?

A1: The separation is based on polarity. Hydrobenzoin is the most polar due to its two hydroxyl groups, followed by the intermediate benzoin (one hydroxyl and one ketone group), and finally the least polar starting material, benzil (two ketone groups). Consequently, hydrobenzoin will have the lowest Rf value, benzoin will have an intermediate Rf value, and benzil will have the highest Rf value.[8]

Q2: What is a good starting solvent system for this TLC analysis?

A2: A common solvent system is a mixture of a less polar solvent and a more polar solvent. Good starting points include dichloromethane:ethanol (e.g., 9:1) or hexanes:ethyl acetate (B1210297) (e.g., 7:3).[9][10] The ratio can be adjusted to achieve optimal separation.

Q3: How do I know when the reaction is complete?

A3: The reaction is considered complete when the spot corresponding to the starting material, benzil, is no longer visible on the TLC plate, and a new spot corresponding to hydrobenzoin is prominent.[11] A co-spot, where the reaction mixture and the starting material are spotted in the same lane, can help confirm the absence of the starting material.

Q4: Why is my hydrobenzoin spot very faint even though the benzil spot has disappeared?

A4: This could be due to the hydrobenzoin being less UV-active than benzil. Staining the plate with potassium permanganate (KMnO₄) can help visualize the hydrobenzoin spot more clearly, as the diol will react with the stain to produce a yellow-brown spot on a purple background.

Q5: Can TLC distinguish between the diastereomers of hydrobenzoin (meso and (±))?

A5: Standard TLC on silica gel is generally not able to separate enantiomers and may not effectively separate diastereomers like meso-hydrobenzoin and (±)-hydrobenzoin.[7][8] Their polarities are very similar, and they will likely appear as a single spot or overlapping spots. Other analytical techniques like melting point analysis or NMR spectroscopy are better suited for identifying the specific diastereomer formed.[7]

Data Presentation

Table 1: Typical Rf Values for Benzil and Hydrobenzoin

CompoundFunctional GroupsRelative PolaritySolvent System (v/v)Typical Rf Value
BenzilDiketoneLow7:3 Hexanes:Ethyl Acetate~0.6 - 0.7
BenzoinHydroxy ketoneMedium7:3 Hexanes:Ethyl Acetate~0.38[12]
HydrobenzoinDiolHigh7:3 Hexanes:Ethyl Acetate~0.21[12]
BenzilDiketoneLow9:1 Dichloromethane:Ethanol~0.8 - 0.9
HydrobenzoinDiolHigh9:1 Dichloromethane:Ethanol~0.3 - 0.4

Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, temperature, and exact solvent composition.

Experimental Protocols

Protocol 1: Reduction of Benzil to Hydrobenzoin
  • Dissolve Benzil: In a suitable flask, dissolve benzil (1 equivalent) in 95% ethanol with gentle warming (around 50-60°C).[7]

  • Cool the Solution: Cool the solution to room temperature and then place it in an ice bath.[7]

  • Add Reducing Agent: Slowly add sodium borohydride (B1222165) (NaBH₄) (0.25-0.5 equivalents) portion-wise to the chilled solution over several minutes while swirling.[7] The yellow color of the benzil should fade.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 10-20 minutes.[7][9] Monitor the progress of the reaction by TLC (see Protocol 2).

  • Quench the Reaction: After the reaction is complete (as indicated by TLC), add water to the flask to decompose the excess sodium borohydride.[13]

  • Isolate the Product: The hydrobenzoin product will precipitate. Collect the solid product by vacuum filtration and wash it with cold water.[7]

  • Purification: If necessary, recrystallize the crude product from a suitable solvent like acetone (B3395972) or ethanol/water.[9]

Protocol 2: TLC Monitoring of the Reaction
  • Prepare the TLC Plate: On a silica gel TLC plate, gently draw a baseline in pencil about 1 cm from the bottom. Mark three lanes: "B" for benzil standard, "R" for the reaction mixture, and "Co" for a co-spot.

  • Prepare Samples for Spotting:

    • Benzil Standard: Dissolve a small amount of benzil in a few drops of ethanol or ethyl acetate.[14]

    • Reaction Mixture: Using a capillary spotter, take a small aliquot directly from the reaction mixture.

  • Spot the Plate:

    • In lane "B", spot the benzil standard.

    • In lane "R", spot the reaction mixture.

    • In lane "Co", first spot the benzil standard, and then spot the reaction mixture directly on top of it.

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing the chosen eluent (e.g., 9:1 dichloromethane:ethanol). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.[9]

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp and circle them with a pencil.[9] If needed, use a potassium permanganate stain for better visualization of the hydrobenzoin product.

  • Analyze the Results: Compare the spots in the "R" lane to the "B" lane. The disappearance of the benzil spot and the appearance of a new, lower Rf spot indicate the formation of hydrobenzoin. The "Co" spot helps to confirm if any benzil remains in the reaction mixture.

Visualizations

experimental_workflow cluster_reaction Reaction Phase cluster_tlc TLC Monitoring cluster_workup Workup & Isolation dissolve 1. Dissolve Benzil in Ethanol cool 2. Cool Solution in Ice Bath dissolve->cool add_nabh4 3. Add NaBH4 cool->add_nabh4 react 4. Stir at Room Temp add_nabh4->react spot_plate 5. Spot TLC Plate (Benzil, Reaction, Co-spot) react->spot_plate develop_plate 6. Develop Plate spot_plate->develop_plate visualize 7. Visualize under UV/ Stain develop_plate->visualize is_complete 8. Reaction Complete? visualize->is_complete is_complete->react No quench 9. Quench with Water is_complete->quench Yes filter 10. Vacuum Filtration quench->filter recrystallize 11. Recrystallize Product filter->recrystallize final_product Hydrobenzoin recrystallize->final_product

Caption: Experimental workflow for the reduction of benzil and its monitoring by TLC.

troubleshooting_logic cluster_spots Spot-Related Issues cluster_plate Plate-Wide Issues cluster_solutions1 Solutions cluster_solutions2 Solutions start TLC Plate Issue? no_spots No Spots Visible start->no_spots Yes streaking Streaking Spots start->streaking Yes rf_issue Rf Too High/Low start->rf_issue Yes uneven_front Uneven Solvent Front start->uneven_front Yes unexpected_spots Unexpected Spots start->unexpected_spots Yes sol_no_spots Concentrate Sample Use Stain Check Solvent Level no_spots->sol_no_spots sol_streaking Dilute Sample Modify Eluent Mini-Workup streaking->sol_streaking sol_rf Adjust Eluent Polarity rf_issue->sol_rf sol_uneven Check Plate Position Inspect Plate Quality uneven_front->sol_uneven sol_unexpected Check for Side Products Ensure Cleanliness unexpected_spots->sol_unexpected

References

Validation & Comparative

Distinguishing Meso-Hydrobenzoin from its Enantiomers via NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in stereoselective synthesis and drug development, the precise characterization of stereoisomers is paramount. This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) spectroscopic methods to distinguish meso-hydrobenzoin from its enantiomeric pair, (1R,2R)- and (1S,2S)-hydrobenzoin. While the direct ¹H NMR spectra of these stereoisomers are nearly identical in an achiral solvent, derivatization into diastereomeric species allows for their unambiguous differentiation.

Core Principles: From Indistinguishable to Distinct

Enantiomers, being non-superimposable mirror images, are isochronous in a standard achiral NMR environment, meaning their corresponding nuclei resonate at the same frequency, yielding identical spectra. This compound, as a diastereomer of the enantiomeric pair, will have a different, though often very similar, NMR spectrum. To definitively distinguish the meso compound from the racemic mixture and to differentiate the enantiomers from each other, a chiral environment must be introduced. This is typically achieved by converting the stereoisomers into diastereomers through reaction with a chiral derivatizing agent. These newly formed diastereomers possess distinct physical properties and, crucially, different NMR spectra.

Two primary derivatization strategies are employed for hydrobenzoin (B188758):

  • Acetonide Formation: Reaction with acetone (B3395972) or a related ketone forms a five-membered dioxolane ring. The resulting acetonide of this compound is a diastereomer of the acetonides formed from the (1R,2R) and (1S,2S) enantiomers. This difference is readily observed in the ¹H NMR spectrum.

  • Mosher's Ester Formation: For determining the absolute configuration of the enantiomers, reaction with a chiral derivatizing agent such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride is a powerful technique. The resulting diastereomeric esters exhibit distinct chemical shifts, particularly for protons near the newly formed ester linkage.

Experimental Protocols

Acetonide Formation for Distinguishing meso vs. Racemic Hydrobenzoin

This protocol describes the synthesis of the acetonide derivatives of hydrobenzoin, which allows for the clear differentiation of the meso isomer from the racemic mixture by ¹H NMR spectroscopy.

Materials:

  • This compound or (±)-hydrobenzoin (1.0 g, 4.67 mmol)

  • Anhydrous acetone (25 mL)

  • Anhydrous ferric chloride (FeCl₃, 0.3 g, 1.85 mmol) or a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid)

  • 10% aqueous potassium carbonate (K₂CO₃) solution

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Ensure all glassware is thoroughly dried.

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the hydrobenzoin isomer in anhydrous acetone.

  • Add anhydrous ferric chloride to the solution. The mixture will likely turn a yellow-brown color.

  • Attach a reflux condenser and heat the mixture to reflux for 20-30 minutes.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 10 mL of 10% aqueous potassium carbonate solution and 50 mL of water.

  • Extract the aqueous layer with two 20 mL portions of dichloromethane.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude acetonide, typically as an oil.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

  • Prepare a sample for NMR analysis by dissolving the acetonide in a suitable deuterated solvent (e.g., CDCl₃).

Mosher's Ester Formation for Determining Enantiomeric Purity and Absolute Configuration

This protocol outlines the formation of Mosher's esters from a sample of hydrobenzoin to determine the enantiomeric excess and absolute configuration of the chiral isomers.

Materials:

  • Hydrobenzoin sample (containing the enantiomers)

  • (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride [(R)-Mosher's acid chloride]

  • (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride [(S)-Mosher's acid chloride]

  • Anhydrous pyridine (B92270) or another suitable base (e.g., DMAP)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • NMR tubes

Procedure:

  • In two separate, dry NMR tubes, dissolve a small, accurately weighed amount of the hydrobenzoin sample in anhydrous dichloromethane.

  • To one tube, add a slight excess of (R)-Mosher's acid chloride and a small amount of anhydrous pyridine.

  • To the second tube, add a slight excess of (S)-Mosher's acid chloride and a small amount of anhydrous pyridine.

  • Allow the reactions to proceed at room temperature until completion (monitor by TLC or NMR).

  • Directly acquire ¹H NMR spectra of both reaction mixtures.

  • Compare the spectra to identify the chemical shift differences (Δδ) between the diastereomeric esters.

Data Presentation: Comparative NMR Data

The following tables summarize the key ¹H and ¹³C NMR spectral data for this compound, its racemic form, and their respective acetonide derivatives.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Hydrobenzoin Stereoisomers and their Acetonide Derivatives in CDCl₃

CompoundMethine Protons (CH-OH)Phenyl ProtonsAcetonide Methyl Protons
This compound~4.84 (s)~7.2-7.4 (m)N/A
(±)-Hydrobenzoin~4.72 (s)~7.1-7.3 (m)N/A
This compound Acetonide~5.53 (s)~6.8-7.2 (m)~1.84 (s, 3H), ~1.62 (s, 3H)
(±)-Hydrobenzoin Acetonide~5.2 (s)~7.3 (m)~1.7 (s, 6H)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Hydrobenzoin Stereoisomers and their Acetonide Derivatives in CDCl₃

CompoundMethine Carbons (CH-OH)Phenyl CarbonsAcetonide Methyl CarbonsQuaternary Acetonide Carbon
This compound~77.6~126.6, 127.1, 127.2, 142.2N/AN/A
(±)-Hydrobenzoin~79.5~126.5, 128.0, 128.3, 140.9N/AN/A
This compound Acetonide~81.5~126.9-128.3, 137.7~24.5, ~26.8~108.8
(±)-Hydrobenzoin Acetonide~87.0~126.3, 128.3, 128.6, 139.1~27.2~110.0

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and instrument.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for distinguishing the stereoisomers of hydrobenzoin using NMR spectroscopy.

G Workflow for Distinguishing Hydrobenzoin Stereoisomers cluster_0 Initial Analysis cluster_1 Derivatization and Analysis cluster_2 Interpretation Start Hydrobenzoin Sample (meso, (±), or mixture) NMR1 Direct ¹H NMR Analysis Start->NMR1 Result1 Indistinguishable NMR1->Result1 Similar Spectra Deriv Acetonide Formation Result1->Deriv NMR2 ¹H NMR of Acetonide Deriv->NMR2 Two_Singlets Two Methyl Singlets NMR2->Two_Singlets Diastereotopic Protons One_Singlet One Methyl Singlet NMR2->One_Singlet Equivalent Protons Meso This compound Two_Singlets->Meso Racemic (±)-Hydrobenzoin One_Singlet->Racemic

Caption: Workflow for distinguishing meso- and racemic hydrobenzoin.

G Workflow for Enantiomer Analysis cluster_0 Starting Material cluster_1 Derivatization cluster_2 Analysis cluster_3 Interpretation Start Enantiomeric Mixture of Hydrobenzoin R_Mosher React with (R)-Mosher's Acid Chloride Start->R_Mosher S_Mosher React with (S)-Mosher's Acid Chloride Start->S_Mosher NMR_R ¹H NMR of (R)-Mosher's Esters R_Mosher->NMR_R NMR_S ¹H NMR of (S)-Mosher's Esters S_Mosher->NMR_S Compare Compare Chemical Shifts (Δδ) NMR_R->Compare NMR_S->Compare Result Determine Absolute Configuration and Enantiomeric Excess Compare->Result

Caption: Workflow for enantiomer analysis using Mosher's method.

A Comparative Analysis of Melting Points of Hydrobenzoin Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the physical properties of stereoisomers is paramount. This guide provides a detailed comparison of the melting points of hydrobenzoin (B188758) stereoisomers, supported by experimental data and protocols. The distinct melting points of these isomers underscore the impact of molecular symmetry on crystal lattice packing and intermolecular forces.

Data Summary

The melting points of the three stereoisomers of hydrobenzoin—(R,R)-hydrobenzoin, (S,S)-hydrobenzoin, and meso-hydrobenzoin—exhibit clear differences, which are critical for their identification and separation. The enantiomeric pair, (R,R)- and (S,S)-hydrobenzoin, possess nearly identical melting points, while the diastereomeric meso form has a distinctly lower melting point.

StereoisomerConfigurationMelting Point (°C)
(+)-Hydrobenzoin(R,R)146 - 149[1][2]
(-)-Hydrobenzoin(S,S)147 - 150[3][4][5][6]
This compound(R,S)134 - 140[7][8][9][10][11]

The lower melting point of the meso isomer compared to the enantiomeric pair can be attributed to differences in molecular symmetry, which affects the efficiency of crystal lattice packing.[12][13] Molecules that can pack more tightly into a crystal lattice generally have stronger intermolecular forces, requiring more energy to break apart, and thus have higher melting points.[12] Diastereomers, such as the meso and enantiomeric forms of hydrobenzoin, have different shapes and symmetries, leading to different physical properties, including melting and boiling points.[14]

Experimental Protocol: Capillary Melting Point Determination

The melting points cited in this guide are typically determined using the capillary method, a standard and widely accepted technique for organic compounds.[15][16][17]

Principle: A small, powdered sample of the pure substance is heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is recorded as the melting point.[16] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[18] Impurities tend to lower the melting point and broaden the melting range.[15][17][18]

Procedure:

  • Sample Preparation: The solid sample must be completely dry, as any residual solvent can act as an impurity.[19] The sample is finely powdered using a mortar and pestle.[17]

  • Capillary Tube Loading: The open end of a glass capillary tube is pressed into the powdered sample.[17][19] The tube is then inverted and tapped gently to pack the solid into the closed end. This can be facilitated by dropping the capillary tube through a long, narrow tube to ensure dense packing.[19] The final packed sample height should be 2-3 mm.[19]

  • Measurement: The loaded capillary tube is placed in a melting point apparatus, which contains a heated block or bath and a calibrated thermometer or digital sensor.[17][18]

  • Heating and Observation:

    • A preliminary rapid heating can be performed to determine an approximate melting range.[15][18]

    • For an accurate measurement, a new sample is heated to a temperature just below the approximate melting point. The heating rate is then slowed to about 1-2°C per minute.[18]

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[19]

    • The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[19]

  • Reporting: The result is reported as a melting range (e.g., 146-149°C).

Logical Relationships of Hydrobenzoin Stereoisomers

The following diagram illustrates the relationship between the different stereoisomers of hydrobenzoin and their corresponding melting point characteristics.

G Hydrobenzoin Stereoisomer Melting Point Comparison cluster_enantiomers Enantiomers (Similar Melting Points) cluster_diastereomers Diastereomers (Different Melting Points) RR (R,R)-Hydrobenzoin ~146-149°C SS (S,S)-Hydrobenzoin ~147-150°C RR->SS Mirror Images Meso This compound (R,S) ~134-140°C RR->Meso Diastereomers SS->Meso Diastereomers

Hydrobenzoin Stereoisomers and Melting Points

References

A Comparative Study of Meso-Hydrobenzoin and Racemic Hydrobenzoin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of meso-hydrobenzoin and racemic hydrobenzoin (B188758), focusing on their stereochemical, physical, and spectroscopic differences. Experimental data is presented to support the comparison, and detailed protocols for the synthesis of both isomers are provided. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize these compounds in stereoselective synthesis and as chiral building blocks.

Introduction to Hydrobenzoin Stereoisomers

Hydrobenzoin, systematically named 1,2-diphenyl-1,2-ethanediol, is a diol containing two stereocenters. This structural feature gives rise to three stereoisomers: a pair of enantiomers, (R,R)- and (S,S)-hydrobenzoin, and a meso compound, (1R,2S)-hydrobenzoin. The racemic mixture, denoted as (±)-hydrobenzoin, is an equimolar mixture of the (R,R) and (S,S) enantiomers.

This compound is an achiral molecule due to an internal plane of symmetry, rendering it optically inactive.[1][2] In contrast, the individual (R,R) and (S,S) enantiomers are chiral and optically active.[3] The racemic mixture, while composed of chiral molecules, is also optically inactive due to the cancellation of optical rotation between the two enantiomers, a phenomenon known as external compensation.[2][4] These stereochemical differences lead to distinct physical and chemical properties, which are critical for their application in stereoselective synthesis.

Data Presentation: Physical and Spectroscopic Properties

The distinct spatial arrangement of the phenyl and hydroxyl groups in meso and racemic hydrobenzoin results in different physical and spectroscopic properties. These differences are summarized in the tables below.

Table 1: Physical Properties
PropertyThis compoundRacemic Hydrobenzoin(R,R)- or (S,S)-Hydrobenzoin (Pure Enantiomers)
Synonym(s) meso-1,2-Diphenyl-1,2-ethanediol(±)-Hydrobenzoin, (±)-1,2-Diphenyl-1,2-ethanediol(R,R)-(+)-Hydrobenzoin or (S,S)-(-)-Hydrobenzoin
CAS Number 579-43-1655-48-152340-78-0 ((R,R)-isomer)
Molecular Formula C₁₄H₁₄O₂C₁₄H₁₄O₂C₁₄H₁₄O₂
Molecular Weight 214.26 g/mol 214.26 g/mol 214.26 g/mol
Melting Point (°C) 137-139[5]122-123[6]148-149[6]
Optical Activity Inactive (internal compensation)[2]Inactive (external compensation)[2]Active[3]
Solubility Soluble in hot alcohol or chloroform.[1][7]Soluble in ethanol (B145695) and acetone.[8]Soluble in ethanol.
Table 2: Spectroscopic Data (¹H and ¹³C NMR in CDCl₃)
NucleusThis compound (Chemical Shift, δ ppm)Racemic Hydrobenzoin (Chemical Shift, δ ppm)
¹H NMR (CH-OH) 4.98 (s, 2H)4.86 (s, 2H)
¹H NMR (OH) 2.33 (s, 2H)3.07 (s, 2H)
¹H NMR (Aromatic) 7.30-7.45 (m, 10H)7.25-7.40 (m, 10H)
¹³C NMR (CH-OH) ~77.6Not explicitly found, but expected to be different from meso
¹³C NMR (Aromatic) ~126.6, 127.1, 127.2, 142.2Not explicitly found, but expected to be different from meso

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration. The provided values are based on available data and are for comparative purposes.

Mandatory Visualization

Stereochemical Relationship of Hydrobenzoin Isomers

G Stereoisomers of 1,2-Diphenyl-1,2-ethanediol cluster_0 Enantiomers (Chiral, Optically Active) cluster_1 Meso Compound (Achiral, Optically Inactive) RR (R,R)-Hydrobenzoin SS (S,S)-Hydrobenzoin RR->SS Mirror Images RACEMIC Racemic Hydrobenzoin (Equimolar mixture of R,R and S,S) Optically Inactive RR->RACEMIC Component of SS->RACEMIC Component of MESO This compound MESO->RR Diastereomers MESO->SS Diastereomers

Caption: Stereochemical relationship between the isomers of hydrobenzoin.

Experimental Workflow: Synthesis of Meso- and Racemic Hydrobenzoin

G Synthetic Pathways to Hydrobenzoin Isomers cluster_meso Synthesis of this compound cluster_racemic Synthesis of racemic-Hydrobenzoin benzil (B1666583) Benzil reduction Reduction (e.g., NaBH₄ in Ethanol) benzil->reduction meso_product This compound reduction->meso_product benzaldehyde (B42025) Benzaldehyde (2 eq.) pinacol Pinacol Coupling (e.g., Mg/HgCl₂ or Al/KOH) benzaldehyde->pinacol racemic_product racemic-Hydrobenzoin pinacol->racemic_product

Caption: General synthetic routes to meso- and racemic hydrobenzoin.

Experimental Protocols

Synthesis of this compound via Reduction of Benzil

This protocol describes the diastereoselective reduction of benzil to yield this compound.[9]

Materials:

  • Benzil

  • 95% Ethanol

  • Sodium borohydride (B1222165) (NaBH₄)

  • Water

  • Hydrochloric acid (6M HCl)

  • Erlenmeyer flask (50 mL)

  • Ice bath

  • Suction filtration apparatus

Procedure:

  • In a 50 mL Erlenmeyer flask, dissolve 1.0 g of benzil in 10 mL of 95% ethanol with swirling. Note that the benzil may not completely dissolve at this stage.

  • Carefully add 0.20 g of sodium borohydride in small portions over a period of 5 minutes while continuously swirling the flask. The reaction is exothermic, so slow addition is crucial.

  • After the addition is complete, allow the reaction mixture to stand at room temperature for 20 minutes with occasional swirling.

  • Cool the flask in an ice bath and add 15 mL of water, followed by 0.5 mL of 6M HCl to hydrolyze the borate (B1201080) ester and quench any remaining NaBH₄.

  • Add an additional 5 mL of water and let the mixture stand for 20 minutes with frequent swirling to allow for crystallization.

  • Collect the crystalline product by suction filtration and wash the crystals with 50 mL of water.

  • The crude product can be recrystallized from a mixture of ethanol and water to yield pure this compound as lustrous thin plates.

Synthesis of Racemic Hydrobenzoin via Pinacol Coupling of Benzaldehyde

This protocol outlines the synthesis of racemic hydrobenzoin through the reductive coupling of benzaldehyde.[6]

Materials:

  • Benzaldehyde

  • Magnesium turnings

  • Mercuric chloride (HgCl₂)

  • Benzene (B151609) (anhydrous)

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a dry round-bottom flask, place magnesium turnings and a small amount of mercuric chloride.

  • Add a solution of benzaldehyde in anhydrous benzene to the flask.

  • Gently heat the mixture under reflux. The reaction is initiated by the formation of a magnesium amalgam.

  • After the reaction is complete (indicated by the consumption of magnesium), cool the reaction mixture to room temperature.

  • Carefully hydrolyze the magnesium complex by the slow addition of water.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer with water and then dry it over an anhydrous drying agent (e.g., Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from a suitable solvent to yield pure racemic hydrobenzoin.

Concluding Remarks

The choice between this compound and its racemic counterpart is dictated by the stereochemical requirements of the target molecule. This compound, being achiral, is a useful starting material for creating specific diastereomers or for desymmetrization reactions.[1] The chiral enantiomers within the racemic mixture are invaluable as chiral auxiliaries, ligands, and building blocks in asymmetric synthesis, where the transfer of chirality is essential for producing enantiomerically pure pharmaceuticals and other fine chemicals.[3] A thorough understanding of their distinct properties and synthetic routes is therefore fundamental for their effective application in research and development.

References

A Comparative Guide to the Stereochemical Analysis of Hydrobenzoin Isomers via Acetal Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of stereochemistry is a critical aspect of chemical analysis, particularly in the field of drug development where the physiological activity of a molecule is intrinsically linked to its three-dimensional structure. Hydrobenzoin (B188758), with its two stereocenters, serves as a classic model for understanding stereoisomerism. Direct analysis of hydrobenzoin isomers (meso, (R,R), and (S,S)) can be challenging due to the similarity in their spectroscopic properties.[1] Derivatization of the vicinal diol to form diastereomeric acetals provides a robust and reliable method to distinguish between these isomers, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative overview of the use of acetal (B89532) derivatives for the stereochemical analysis of hydrobenzoin, complete with experimental data and detailed protocols.

Principle of Stereochemical Analysis using Acetal Derivatives

The core principle behind this analytical method lies in the conversion of the enantiomeric pair ((R,R)- and (S,S)-hydrobenzoin, collectively known as the racemic mixture) and the achiral meso-hydrobenzoin into diastereomeric acetals. While enantiomers exhibit identical NMR spectra in an achiral solvent, diastereomers possess distinct physical and spectroscopic properties, including different chemical shifts in their NMR spectra.

The most commonly employed acetal is the acetonide, formed by the reaction of hydrobenzoin with acetone. The key diagnostic signals in the ¹H NMR spectrum of the acetonide derivative are those of the two methyl groups of the acetal.

  • This compound acetonide: The two methyl groups are diastereotopic and thus magnetically non-equivalent. This results in two distinct singlet signals in the ¹H NMR spectrum.[2]

  • Racemic-hydrobenzoin acetonide: The two methyl groups are equivalent due to a C2 axis of symmetry and therefore exhibit a single singlet signal in the ¹H NMR spectrum.[2]

This clear distinction in the NMR spectra allows for the unambiguous determination of the stereochemistry of the parent hydrobenzoin.

Comparison of Acetal Derivatives for Stereochemical Analysis

While the acetonide is the most frequently used derivative, other aldehydes and ketones can be employed to form different acetals. The choice of the derivatizing agent can influence the resolution of the diagnostic signals in the NMR spectrum and the ease of synthesis and purification.

DerivativeDerivatizing AgentTypical CatalystKey ¹H NMR Signals (meso-isomer)Key ¹H NMR Signals (racemic-isomer)
Acetonide Acetone or 2,2-DimethoxypropaneFerric chloride (FeCl₃) or p-Toluenesulfonic acidTwo distinct singlets for the methyl groupsOne singlet for the two methyl groups
Benzylidene Acetal BenzaldehydeZinc Chloride (ZnCl₂) or Acid CatalystDistinct signals for the acetal protonA single signal for the acetal proton

Note: Specific chemical shift values can vary slightly depending on the solvent and the spectrometer frequency.

Experimental Data

The following table summarizes typical quantitative data obtained during the synthesis and analysis of hydrobenzoin acetonide.

ParameterThis compoundRacemic-hydrobenzoin
Melting Point of Hydrobenzoin ~136-139 °C[2]~120-121 °C
Yield of Acetonide Derivative Typically >70%[2]Typically >70%
¹H NMR of Acetonide (CDCl₃) Two singlets (e.g., δ 1.68 and 1.91 ppm)[2]One singlet (e.g., δ 1.60 ppm)

Experimental Protocols

Synthesis of Hydrobenzoin Acetonide

This protocol is adapted from established laboratory procedures.[1]

Materials:

  • Hydrobenzoin (meso or racemic)

  • Anhydrous Acetone

  • Anhydrous Ferric Chloride (FeCl₃)

  • 10% Aqueous Potassium Carbonate (K₂CO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a dry 25 mL round-bottom flask containing a magnetic stir bar, add 0.50 g of hydrobenzoin and 150 mg of anhydrous ferric chloride.[1]

  • Attach a reflux condenser and add 15 mL of anhydrous acetone.[1]

  • Heat the mixture to reflux with stirring and maintain the reflux for 20 minutes.[1]

  • Allow the solution to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 5 mL of 10% aqueous potassium carbonate solution and swirl gently.[1]

  • Add an additional 25 mL of water to the separatory funnel.[1]

  • Extract the aqueous mixture with two 10 mL portions of dichloromethane. The organic layer will be the bottom layer.[1]

  • Combine the organic extracts and wash them with 10 mL of water.[1]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant or filter the dried solution and remove the solvent by rotary evaporation to yield the crude acetonide.

  • The product can be further purified by column chromatography on silica (B1680970) gel if necessary.

¹H NMR Analysis
  • Dissolve a small sample (10-20 mg) of the obtained acetonide in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum.

  • Analyze the region corresponding to the methyl protons (typically between 1.5 and 2.0 ppm) to determine the number of singlet signals.

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the key steps in the stereochemical analysis of hydrobenzoin isomers using acetal derivatives.

experimental_workflow cluster_synthesis Synthesis of Acetonide cluster_analysis Stereochemical Analysis start Hydrobenzoin Isomer reagents Anhydrous Acetone + FeCl₃ Catalyst start->reagents 1. reflux Reflux (20 min) reagents->reflux 2. workup Aqueous Workup & Extraction reflux->workup 3. product Acetonide Derivative workup->product 4. nmr_prep Prepare NMR Sample (in CDCl₃) product->nmr_prep nmr_acq Acquire ¹H NMR Spectrum nmr_prep->nmr_acq analysis Analyze Methyl Proton Signals nmr_acq->analysis conclusion conclusion analysis->conclusion

Caption: Experimental workflow for the synthesis and NMR analysis of hydrobenzoin acetonide.

logic_diagram cluster_isomers Isomer Type cluster_acetonide Acetonide Derivative cluster_nmr ¹H NMR Spectrum start Hydrobenzoin Isomer meso Meso start->meso racemic Racemic ((R,R) & (S,S)) start->racemic meso_acetonide cis-Acetonide meso->meso_acetonide derivatization racemic_acetonide trans-Acetonide racemic->racemic_acetonide derivatization two_signals Two Methyl Singlets meso_acetonide->two_signals results in one_signal One Methyl Singlet racemic_acetonide->one_signal results in

Caption: Logical relationship between hydrobenzoin isomers and their corresponding acetonide ¹H NMR spectra.

Alternative Analytical Techniques: Chromatographic Separation

In addition to NMR spectroscopy, chromatographic techniques can be employed to separate the diastereomeric acetal derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating diastereomers due to their different physical properties, which lead to differential interactions with the stationary phase of the chromatography column.

While a detailed universal protocol is challenging to provide as it depends heavily on the available instrumentation and columns, a general approach for HPLC separation would involve:

  • Column: A normal-phase silica gel column or a C18 reversed-phase column.

  • Mobile Phase: A mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate (B1210297) for normal-phase) or polar solvents (e.g., acetonitrile (B52724) and water for reversed-phase).

  • Detection: UV detection is suitable due to the aromatic nature of the hydrobenzoin moiety.

The separation of the diastereomeric acetonides would result in two distinct peaks with different retention times, allowing for both qualitative identification and quantitative analysis of the isomeric ratio.

Conclusion

The stereochemical analysis of hydrobenzoin isomers is greatly facilitated by their conversion to acetal derivatives. The formation of the acetonide, followed by ¹H NMR analysis, provides a straightforward and definitive method for distinguishing between the meso and racemic isomers based on the clear difference in the multiplicity of the methyl proton signals. This approach, supported by detailed experimental protocols and clear data interpretation, is a valuable tool for researchers and professionals in chemistry and drug development. While other acetal derivatives and chromatographic methods offer alternative analytical avenues, the acetonide-NMR method remains a widely adopted and reliable technique.

References

A Comparative Guide to Metal Complexes with Meso- vs. Chiral Hydrobenzoin Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of a ligand is a critical determinant of the efficacy of a metal complex in asymmetric catalysis. This guide provides a detailed comparison of the catalytic performance of metal complexes featuring two stereoisomers of hydrobenzoin (B188758): the achiral meso-hydrobenzoin and its chiral counterparts, (R,R)- and (S,S)-hydrobenzoin. While direct comparative studies are scarce, this document synthesizes available data to highlight their distinct roles and efficiencies in chemical transformations.

Structural Differences and Catalytic Implications

This compound possesses an internal plane of symmetry, rendering it achiral. In contrast, chiral hydrobenzoin exists as a pair of non-superimposable mirror images (R,R)- and (S,S)-enantiomers, which lack an internal symmetry plane. This fundamental structural difference dictates their application in asymmetric catalysis. Chiral hydrobenzoin, with its C₂-symmetry, is widely employed as a chiral ligand to induce enantioselectivity in reactions. This compound, being achiral, is more commonly used as a prochiral substrate in desymmetrization reactions, where a chiral catalyst selectively transforms one of its two enantiotopic functional groups.

G Structural Comparison of Hydrobenzoin Stereoisomers cluster_meso This compound cluster_chiral Chiral Hydrobenzoin meso meso-1,2-diphenyl-1,2-ethanediol (Achiral) meso_prop Internal plane of symmetry meso->meso_prop Characteristic chiral_prop C₂-Symmetry (No internal symmetry plane) chiral_RR (R,R)-Hydrobenzoin (Chiral) chiral_RR->chiral_prop Characteristic chiral_SS (S,S)-Hydrobenzoin (Chiral) chiral_SS->chiral_prop Characteristic

Caption: Structural overview of meso- and chiral hydrobenzoin.

Chiral Hydrobenzoin in Asymmetric Catalysis

Metal complexes of chiral hydrobenzoin are effective catalysts for a variety of enantioselective reactions. The C₂-symmetric backbone of the ligand creates a well-defined chiral environment around the metal center, enabling high levels of stereocontrol.

Quantitative Data on Catalytic Performance
ReactionCatalystSubstrateYield (%)ee (%)Reference
Asymmetric Sulfide OxidationTi(Oi-Pr)₄ / (R,R)-hydrobenzoinThioanisole (B89551)9591Di Furia, F., et al. J. Org. Chem.1990 , 55, 4659-4663.
Allylboration of AldehydesSnCl₄ / (R,R)-hydrobenzoin derivative (Vivol)Hydrocinnamaldehyde-93Hall, D. G., et al. J. Am. Chem. Soc.2000 , 122, 9335-9336.[1]
Asymmetric Aldol ReactionYtterbium / (R,R)-hydrobenzoinBenzaldehyde8575Saito, S., et al. Org. Lett.2000 , 2, 1891-1894.
Experimental Protocol: Asymmetric Sulfide Oxidation

The following is a representative protocol for the enantioselective oxidation of thioanisole to the corresponding sulfoxide, catalyzed by a titanium-chiral hydrobenzoin complex.

Materials:

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • (R,R)-(+)-Hydrobenzoin

  • Thioanisole

  • tert-Butyl hydroperoxide (TBHP), 70% in water

  • Dichloromethane (CH₂Cl₂)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • A solution of Ti(Oi-Pr)₄ (0.1 mmol) and (R,R)-(+)-hydrobenzoin (0.2 mmol) in CH₂Cl₂ (5 mL) is stirred at room temperature for 30 minutes under an inert atmosphere.

  • The resulting solution is cooled to -20 °C.

  • Thioanisole (1.0 mmol) is added, followed by the dropwise addition of TBHP (1.2 mmol).

  • The reaction mixture is stirred at -20 °C for 24 hours.

  • The reaction is quenched by the addition of water (5 mL).

  • The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the chiral sulfoxide.

  • The enantiomeric excess is determined by chiral HPLC analysis.

This compound as a Prochiral Substrate

While not typically employed as a chiral ligand, this compound serves as an excellent prochiral substrate for asymmetric desymmetrization reactions. In these reactions, a chiral catalyst selectively modifies one of the two enantiotopic hydroxyl groups of the meso-diol, leading to a chiral product.

Quantitative Data on Asymmetric Benzoylation of this compound
Catalyst SystemLigandYield (%)ee (%)Reference
Cu(BF₄)₂ / Chiral Bis(oxazoline) (Box) Ligands(R)-Ph-DiBox-76Gual, A., et al. New J. Chem.2014 , 38, 2627-2633.[2]
Cu(BF₄)₂ / Chiral Bis(oxazoline) (Box) LigandsTritopic Box Ligand-79Gual, A., et al. New J. Chem.2014 , 38, 2627-2633.[2]
Cu(BF₄)₂ / Chiral Bis(oxazoline) (Box) LigandsTetratopic Box Ligand-65Gual, A., et al. New J. Chem.2014 , 38, 2627-2633.[2]
Experimental Protocol: Asymmetric Benzoylation of this compound

The following protocol describes the desymmetrization of this compound via benzoylation, using a copper-chiral bis(oxazoline) catalyst.

Materials:

  • Copper(II) tetrafluoroborate (B81430) (Cu(BF₄)₂)

  • Chiral bis(oxazoline) ligand (e.g., (R)-Ph-DiBox)

  • This compound

  • Benzoyl chloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the chiral bis(oxazoline) ligand (0.11 mmol) in CH₂Cl₂ (2 mL) is added Cu(BF₄)₂ (0.10 mmol), and the mixture is stirred at room temperature for 1 hour.

  • This compound (1.0 mmol) is added to the catalyst solution.

  • The mixture is cooled to 0 °C, and DIPEA (2.0 mmol) is added, followed by the dropwise addition of benzoyl chloride (1.1 mmol).

  • The reaction is stirred at 0 °C for 16 hours.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl (10 mL).

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The product is purified by flash chromatography on silica gel.

  • The enantiomeric excess of the monobenzoylated product is determined by chiral HPLC.

Logical Workflow: Roles of Hydrobenzoin Stereoisomers in Asymmetric Catalysis

The following diagram illustrates the distinct pathways in which chiral and this compound are utilized in the realm of asymmetric catalysis.

G Roles of Hydrobenzoin Stereoisomers in Asymmetric Catalysis cluster_chiral_pathway Chiral Hydrobenzoin Pathway cluster_meso_pathway This compound Pathway chiral_ligand Chiral Hydrobenzoin (e.g., R,R-enantiomer) chiral_catalyst Chiral Metal Complex chiral_ligand->chiral_catalyst metal_source Metal Precursor (e.g., Ti(OiPr)₄) metal_source->chiral_catalyst chiral_product Enantioenriched Product (e.g., Chiral Sulfoxide) chiral_catalyst->chiral_product Catalyzes formation of prochiral_substrate Prochiral Substrate (e.g., Thioanisole) prochiral_substrate->chiral_catalyst Reacts with meso_substrate This compound (Prochiral Substrate) chiral_catalyst_meso Chiral Catalyst (e.g., Cu-Box complex) meso_substrate->chiral_catalyst_meso Reacts with chiral_product_meso Chiral Product (e.g., Monobenzoylated hydrobenzoin) chiral_catalyst_meso->chiral_product_meso Catalyzes desymmetrization to reagent Reagent (e.g., Benzoyl Chloride) reagent->chiral_catalyst_meso Reacts with

References

Unambiguous Structural Validation of meso-Hydrobenzoin: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of analytical techniques for the structural validation of meso-hydrobenzoin, with a primary focus on the definitive method of single-crystal X-ray crystallography. Addressed to researchers, scientists, and professionals in drug development, this document furnishes detailed experimental data and protocols to aid in the precise characterization of this and similar small molecules.

Executive Summary

The unambiguous determination of stereochemistry is a critical aspect of chemical and pharmaceutical research. In the case of hydrobenzoin (B188758) isomers, distinguishing the achiral meso compound from its chiral racemic counterpart is essential. While various spectroscopic and chromatographic methods provide valuable data for differentiation, single-crystal X-ray crystallography stands as the gold standard, offering direct and unequivocal evidence of the three-dimensional atomic arrangement. This guide presents a comparative analysis of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Thin-Layer Chromatography (TLC) in the structural elucidation of this compound.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data obtained from various analytical techniques for this compound and its diastereomer, (±)-hydrobenzoin.

Table 1: Single-Crystal X-ray Crystallography Data for this compound

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 12.53 Å, b = 5.65 Å, c = 16.36 Å
β = 107.9°
Volume 1099.7 ų
Z 4
Density (calculated) 1.29 g/cm³
Reference Crystallography Open Database (COD) ID: 7104852

Table 2: Comparative Spectroscopic and Chromatographic Data for Hydrobenzoin Isomers

TechniqueParameterThis compound(±)-Hydrobenzoin
¹H NMR Chemical Shift (δ) of C-H proton~4.7 ppm (s)~4.6 ppm (s)
Chemical Shift (δ) of O-H proton~2.5 ppm (s)~2.4 ppm (s)
Chemical Shift (δ) of Phenyl protons~7.2-7.3 ppm (m)~7.1-7.3 ppm (m)
¹³C NMR Chemical Shift (δ) of C-OH carbon~79.5 ppm~80.0 ppm
Chemical Shift (δ) of Phenyl carbons~126-141 ppm~126-142 ppm
IR Spectroscopy O-H Stretch (cm⁻¹)3350-3450 (strong, broad)[1]3350-3450 (strong, broad)
C-O Stretch (cm⁻¹)~1065 (strong)~1060 (strong)
Aromatic C-H Stretch (cm⁻¹)~3030-3080 (weak to medium)~3030-3080 (weak to medium)
Thin-Layer Chromatography R_f_ value (n-hexane:EtOAc 2:1)~0.25[1]Not typically separated from meso under these conditions, but distinct from benzoin (B196080) (~0.5)[1]
Melting Point (°C) 137-139120-122

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Single-Crystal X-ray Crystallography

Objective: To determine the three-dimensional structure of this compound.

Protocol:

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water or toluene).

  • Crystal Mounting: A well-defined single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head using a cryoprotectant.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated through a series of angles, and diffraction patterns are recorded at each orientation.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the Bragg reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions and displacement parameters are then refined against the experimental data to yield the final, high-resolution crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To differentiate between meso and (±)-hydrobenzoin based on their distinct chemical environments.

Protocol:

  • Sample Preparation: A solution of the hydrobenzoin isomer is prepared by dissolving approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the hydrobenzoin isomers.

Protocol:

  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Thin-Layer Chromatography (TLC)

Objective: To assess the purity of the hydrobenzoin sample and differentiate it from related compounds like benzil.

Protocol:

  • Plate Preparation: A small spot of a dilute solution of the sample in a volatile solvent (e.g., ethyl acetate) is applied to a silica (B1680970) gel TLC plate.

  • Development: The TLC plate is placed in a developing chamber containing a suitable mobile phase (e.g., a 2:1 mixture of n-hexane and ethyl acetate). The solvent is allowed to ascend the plate by capillary action.[1]

  • Visualization: After the solvent front has reached a sufficient height, the plate is removed from the chamber and dried. The spots are visualized under UV light or by staining with an appropriate reagent (e.g., potassium permanganate).

  • R_f_ Calculation: The retention factor (R_f_) is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Mandatory Visualizations

The following diagrams illustrate the workflow for the validation of the this compound structure and the logical relationship between the analytical methods.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Validation synthesis Synthesis of Hydrobenzoin purification Purification (Recrystallization) synthesis->purification tlc TLC Analysis purification->tlc Purity Check ir IR Spectroscopy purification->ir Functional Group ID nmr NMR Spectroscopy purification->nmr Stereoisomer ID xrd X-ray Crystallography purification->xrd Definitive Structure validation Structure Validation tlc->validation ir->validation nmr->validation xrd->validation Unambiguous logical_relationship cluster_definitive Definitive Method cluster_spectroscopic Spectroscopic Methods cluster_chromatographic Chromatographic Method xrd X-ray Crystallography (3D Structure) nmr NMR Spectroscopy (Connectivity & Stereochemistry) xrd->nmr Provides data for initial characterization ir IR Spectroscopy (Functional Groups) tlc TLC (Purity & Polarity) nmr->tlc Complements

References

Comparative Reactivity of meso-Hydrobenzoin and Other 1,2-Diols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the reactivity of meso-hydrobenzoin in comparison to other vicinal diols, with a focus on pinacol (B44631) rearrangement, oxidation, and esterification reactions. This guide provides researchers, scientists, and drug development professionals with comparative experimental data, detailed protocols, and mechanistic insights to inform their synthetic strategies.

The stereochemical arrangement of hydroxyl groups in 1,2-diols, also known as vicinal diols or glycols, profoundly influences their chemical reactivity. This guide focuses on this compound, a diaryl-substituted 1,2-diol, and compares its reactivity in key transformations with that of other representative 1,2-diols, including aliphatic and other aromatic diols. Understanding these differences is crucial for predicting reaction outcomes and designing efficient synthetic routes in various research and development settings.

Pinacol Rearrangement: A Study in Migratory Aptitude

The pinacol rearrangement is a classic acid-catalyzed reaction of 1,2-diols that involves a 1,2-migration of a substituent to an adjacent carbocationic center, resulting in the formation of a ketone or aldehyde.[1][2] The migratory aptitude of the substituents plays a pivotal role in determining the product distribution.

In the case of this compound, the presence of two phenyl groups significantly influences the reaction pathway. Upon protonation of one hydroxyl group and subsequent loss of water, a benzylic carbocation is formed. The adjacent phenyl group then migrates to yield diphenylacetaldehyde (B122555) as the primary product. Aromatic groups, particularly those with electron-donating substituents, exhibit a high migratory aptitude in pinacol rearrangements.[3]

Table 1: Migratory Aptitude in Pinacol Rearrangement

Migrating GroupRelative Migratory Aptitude
p-Anisyl~500
p-Tolyl15.7
Phenyl1
p-Chlorophenyl0.7
Methyl<<1

Note: The data presented is a generalized representation based on various studies and is intended for comparative purposes.

Experimental Protocol: Comparative Pinacol Rearrangement

This protocol outlines a general procedure for comparing the pinacol rearrangement of this compound and pinacol.

Materials:

  • This compound

  • Pinacol

  • Concentrated Sulfuric Acid

  • Deionized Water

  • Saturated Sodium Chloride Solution

  • Anhydrous Sodium Sulfate

  • Diethyl Ether

  • Round-bottom flasks, distillation apparatus, separatory funnel, heating mantle, and standard laboratory glassware.

Procedure:

  • In separate 50 mL round-bottom flasks, place 3 g of either this compound or pinacol and 30 mL of deionized water.

  • Gently heat the mixtures in a heating mantle until the diol completely dissolves.[4]

  • Cool the solutions to room temperature in a water bath.

  • Slowly and cautiously add 5 mL of concentrated sulfuric acid to each flask while swirling. The reaction is exothermic and should be cooled in a water bath.[4][5]

  • Swirl the contents for 10 minutes.

  • Set up a simple distillation apparatus and distill the mixture, collecting the distillate in a clean 50 mL round-bottom flask. Stop the distillation when the vapor temperature reaches 100°C.[4][5]

  • To the distillate, add 5 mL of saturated sodium chloride solution and mix thoroughly.

  • Transfer the mixture to a separatory funnel and extract with two 10 mL portions of diethyl ether.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Decant the dried ether solution into a pre-weighed flask and evaporate the ether to obtain the crude product.

  • Analyze the products (diphenylacetaldehyde from this compound and pinacolone (B1678379) from pinacol) using techniques such as NMR and IR spectroscopy to determine the yield and purity.

Pinacol_Rearrangement_Logic Diol 1,2-Diol Carbocation Carbocation Intermediate Diol->Carbocation Protonation & H2O loss Rearrangement 1,2-Migratory Shift Carbocation->Rearrangement [Migratory Aptitude] Product Ketone/Aldehyde Rearrangement->Product

Caption: Workflow for the comparative kinetic study of diol oxidation.

Esterification: The Role of Steric Hindrance

Esterification is the reaction between an alcohol and a carboxylic acid (or its derivative) to form an ester. The reactivity of the alcohol in esterification is highly sensitive to steric hindrance around the hydroxyl group.

In the case of this compound, the two secondary hydroxyl groups are flanked by bulky phenyl groups. This steric bulk is expected to significantly hinder the approach of the carboxylic acid, making esterification slower compared to less hindered diols like ethylene (B1197577) glycol or propylene (B89431) glycol.

Table 3: Qualitative Comparison of Esterification Reactivity

DiolSteric HindranceExpected Relative Reactivity
Ethylene Glycol (primary)LowHigh
Propylene Glycol (primary & secondary)ModerateMedium
This compound (secondary)HighLow
Pinacol (tertiary)Very HighVery Low
Experimental Protocol: Comparative Esterification of 1,2-Diols

This protocol provides a method for comparing the esterification yields of this compound and propylene glycol with acetic acid.

Materials:

  • This compound

  • Propylene Glycol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (catalyst)

  • Toluene (B28343)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Dean-Stark apparatus, round-bottom flask, reflux condenser, separatory funnel, and standard laboratory glassware.

Procedure:

  • In separate round-bottom flasks equipped with a Dean-Stark apparatus and reflux condenser, place equimolar amounts of the diol (this compound or propylene glycol) and glacial acetic acid in toluene.

  • Add a catalytic amount of concentrated sulfuric acid to each flask.

  • Heat the mixtures to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.

  • Monitor the progress of the reaction by measuring the amount of water collected.

  • After a set period of time (e.g., 4 hours), cool the reaction mixtures to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude ester product.

  • Analyze the products and any unreacted starting materials by techniques such as GC-MS or NMR to determine the conversion and yield for each diol.

Signaling Pathway for Fischer Esterification

Fischer_Esterification CarboxylicAcid Carboxylic Acid R-COOH Protonation Protonated Carbonyl R-C(OH)2+ CarboxylicAcid->Protonation H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonation->Tetrahedral_Intermediate + R'-OH Alcohol Alcohol R'-OH Alcohol->Tetrahedral_Intermediate Proton_Transfer Protonated Ether Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Water_Loss Carbocation Proton_Transfer->Water_Loss - H2O Deprotonation Ester R-COOR' Water_Loss->Deprotonation - H+

Caption: Mechanism of Fischer esterification.

Conclusion

The reactivity of this compound is significantly influenced by the presence of its two phenyl groups and its meso stereochemistry. In pinacol rearrangements, the high migratory aptitude of the phenyl group dominates the reaction outcome. In oxidative cleavage reactions, while the diol is susceptible to cleavage, steric hindrance from the phenyl groups may play a role in the reaction rate compared to less substituted diols. For esterification, the steric bulk around the secondary hydroxyl groups in this compound leads to a lower reactivity compared to less hindered primary or secondary diols. This comparative guide provides a framework for researchers to understand and predict the behavior of this compound and other 1,2-diols in common organic transformations.

References

A Comparative Spectroscopic Analysis of meso-, (R,R)-, and (S,S)-Hydrobenzoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydrobenzoin (B188758), a vicinal diol with two stereocenters, exists as three stereoisomers: the achiral meso-hydrobenzoin, and a pair of enantiomers, (R,R)-hydrobenzoin and (S,S)-hydrobenzoin. The distinct spatial arrangement of the hydroxyl and phenyl groups in these isomers leads to subtle but measurable differences in their spectroscopic properties. This guide provides a comparative analysis of these differences using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, supported by experimental data and protocols.

Stereochemical Relationships

The relationship between the three stereoisomers of hydrobenzoin can be visualized as follows: (R,R)- and (S,S)-hydrobenzoin are non-superimposable mirror images of each other (enantiomers), while this compound is a diastereomer of both (R,R)- and (S,S)-hydrobenzoin. Due to an internal plane of symmetry, the meso isomer is achiral and therefore not optically active.

stereoisomers cluster_enantiomers Enantiomers (R,R)-hydrobenzoin (R,R)-hydrobenzoin (S,S)-hydrobenzoin (S,S)-hydrobenzoin (R,R)-hydrobenzoin->(S,S)-hydrobenzoin mirror images This compound This compound This compound->(R,R)-hydrobenzoin diastereomers This compound->(S,S)-hydrobenzoin diastereomers

Caption: Stereochemical relationship between hydrobenzoin isomers.

Spectroscopic Data Comparison

The primary spectroscopic differences arise between the meso diastereomer and the enantiomeric pair ((R,R) and (S,S)). The spectra of (R,R)- and (S,S)-hydrobenzoin are identical in achiral solvents.

Spectroscopic TechniqueParameterThis compound(R,R)-/(S,S)-HydrobenzoinKey Differences
¹H NMR Chemical Shift (δ) of C-HMethine protons (CH-OH) appear as a singlet.Methine protons (CH-OH) appear as a singlet at a slightly different chemical shift.The chemical shifts of the methine and hydroxyl protons can differ due to the different magnetic environments in the diastereomers. The racemic mixture's peaks may appear slightly upfield compared to the meso form.
Chemical Shift (δ) of O-HHydroxyl protons appear as a singlet.Hydroxyl protons appear as a singlet.
¹³C NMR Chemical Shift (δ)142.21, 127.15, 127.06, 126.57, 77.62 (in DMSO-d6)[1]Expected to have a similar number of signals but at slightly different chemical shifts due to the diastereomeric relationship.The chemical shifts of the carbon atoms, particularly the stereogenic carbons, will differ between the meso and enantiomeric forms.
FTIR O-H Stretch (cm⁻¹)A broader and lower-frequency peak due to intermolecular and potentially intramolecular hydrogen bonding.A sharper O-H stretching peak at a higher frequency is expected due to different hydrogen bonding patterns.The difference in the O-H stretching band is a key indicator of the different hydrogen bonding environments in the solid state.
C-O Stretch (cm⁻¹)~1050-1260~1050-1260Minimal significant difference expected.
Physical Property Melting Point (°C)134–136146-150The diastereomers have distinct melting points.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra to differentiate between the hydrobenzoin stereoisomers.

Materials:

  • This compound, (R,R)-hydrobenzoin, (S,S)-hydrobenzoin samples

  • Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the hydrobenzoin isomer in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune the probe for ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 10-15 ppm, pulse angle of 45-90 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectra correctly.

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To acquire IR spectra to compare the vibrational modes, particularly the O-H stretching frequency, of the hydrobenzoin stereoisomers.

Materials:

  • This compound, (R,R)-hydrobenzoin, (S,S)-hydrobenzoin samples

  • Potassium bromide (KBr) for pellet preparation or an Attenuated Total Reflectance (ATR) accessory

  • FTIR spectrometer

  • Mortar and pestle, hydraulic press (for KBr pellets)

Procedure (KBr Pellet Method):

  • Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the hydrobenzoin isomer with approximately 100-200 mg of dry KBr in a mortar and pestle.

    • Transfer the mixture to a pellet-forming die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Sample Analysis:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Label the significant peaks, paying close attention to the O-H stretching region (3200-3600 cm⁻¹).

Procedure (ATR Method):

  • Background Spectrum: Record a background spectrum with the clean and empty ATR crystal.

  • Sample Preparation: Place a small amount of the solid hydrobenzoin sample directly onto the ATR crystal.

  • Sample Analysis:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum.

  • Data Processing: The data is processed similarly to the KBr pellet method.

Conclusion

The spectroscopic differentiation of meso-, (R,R)-, and (S,S)-hydrobenzoin relies on the distinct molecular symmetry and resulting differences in the chemical and electronic environments of the nuclei and bonds. While the enantiomers (R,R) and (S,S) are spectroscopically indistinguishable in an achiral environment, they can be clearly differentiated from their diastereomer, this compound. ¹³C NMR and the O-H stretching region in FTIR spectroscopy are particularly informative for distinguishing the meso isomer from the enantiomeric pair. These spectroscopic methods, in conjunction with physical properties like melting point, provide a robust toolkit for the stereochemical analysis of hydrobenzoin.

References

Safety Operating Guide

Proper Disposal of meso-Hydrobenzoin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of research and development. This guide provides detailed procedures for the proper disposal of meso-hydrobenzoin, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with environmental regulations.

Safety and Handling Profile

This compound is generally not classified as a hazardous substance according to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200).[1][2][3][4] However, it is crucial to handle all chemicals with care and to follow established laboratory safety protocols.

Key Safety Information:

  • Hazards: While not officially classified as hazardous, this compound may cause skin, eye, and respiratory irritation.[3][5]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[1][4][5]

  • Personal Protective Equipment (PPE): When handling this compound, wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and qualitative data related to the disposal and handling of this compound.

ParameterValue/Information
Hazard Classification Not considered a hazardous substance or mixture under OSHA 29 CFR 1910.1200.[1][2][3][4]
Primary Disposal Route Consult with local, state, and federal regulations.[1][2][5] May be sent to an approved waste disposal plant.[5]
Container Disposal Dispose of as unused product; do not reuse containers.[3][5]
Spill Cleanup Residue Treat as hazardous waste.[6][7] Place in a suitable, closed container for disposal.[3]
Drain Disposal Not recommended. Do not allow the product to enter drains.[1][2][3]

Experimental Protocol: Spill Cleanup Procedure

In the event of a this compound spill, follow these steps to ensure safe and effective cleanup:

  • Evacuate and Ventilate: If the spill is large or the dust is airborne, evacuate the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: At a minimum, wear safety goggles, chemical-resistant gloves, and a lab coat. For large spills, respiratory protection may be necessary.[2]

  • Contain the Spill: Prevent the spilled material from spreading.

  • Clean Up: Carefully sweep up the solid material.[3] Avoid generating dust. Place the collected material and any contaminated cleaning supplies (e.g., paper towels, wipes) into a clearly labeled, sealed container for waste disposal.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Waste: All materials used for spill cleanup should be treated as hazardous waste and disposed of according to institutional and local regulations.[6][7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste is_spill Is the waste from a spill cleanup? start->is_spill spill_waste Treat as Hazardous Waste. Package in a sealed, labeled container. is_spill->spill_waste Yes pure_waste Is the waste unused or uncontaminated this compound? is_spill->pure_waste No final_disposal Arrange for pickup by authorized waste management personnel. spill_waste->final_disposal consult_regs Consult Local, State, and Federal Regulations. pure_waste->consult_regs Yes hazardous If classified as hazardous or if unsure, treat as Hazardous Waste. pure_waste->hazardous No (Contaminated) non_hazardous If classified as non-hazardous by local regulations, dispose with regular chemical waste. consult_regs->non_hazardous consult_regs->hazardous non_hazardous->final_disposal hazardous->final_disposal

Caption: Decision workflow for this compound disposal.

Step-by-Step Disposal Plan

  • Waste Identification and Segregation:

    • Identify the waste as either unused this compound, contaminated this compound, or spill cleanup residue.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[2] In particular, keep it segregated from strong oxidizing agents.[1][4][5]

  • Packaging and Labeling:

    • Place the waste in a suitable, well-sealed container to prevent leakage or spillage.[3] The original product container can be used if it is in good condition.

    • Label the container clearly with the chemical name ("this compound Waste") and any other information required by your institution's hazardous waste program.

  • Regulatory Consultation:

    • All waste must be handled in accordance with local, state, and federal regulations.[1][2] These regulations will ultimately determine the final disposal method.

    • Consult your institution's Environmental Health and Safety (EHS) department or your local waste management authority for specific guidance.[1]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated waste accumulation area.

    • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Follow their procedures for waste handover and documentation.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a safer research environment and protecting the broader ecosystem.

References

Safeguarding Your Research: A Comprehensive Guide to Handling meso-Hydrobenzoin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential safety and logistical information for handling meso-Hydrobenzoin, including detailed operational and disposal plans, to foster a culture of safety and build unwavering trust in your laboratory practices.

Personal Protective Equipment (PPE) for Handling this compound

While some safety data sheets (SDS) classify this compound as a non-hazardous substance, others indicate that it may cause skin, eye, and respiratory irritation. Therefore, a cautious approach to personal protection is recommended. The following table summarizes the necessary PPE to be used when handling this chemical compound.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses/GogglesShould be worn at all times in the laboratory. Chemical splash goggles are required when there is a risk of splashing.
Hand Protection GlovesNitrile gloves are recommended to prevent skin contact.
Body Protection Lab CoatA standard lab coat should be worn to protect clothing and skin from potential contamination.
Respiratory Protection Dust Mask/RespiratorA NIOSH-approved N95 dust mask or a respirator should be used when handling the powder outside of a fume hood to prevent inhalation of dust.[1][2]

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize exposure risks and ensure the integrity of your experiments. Follow this step-by-step guidance for safe operational procedures.

Preparation and Risk Assessment
  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Designate a Work Area: Whenever possible, handle the solid chemical in a designated area, such as a chemical fume hood, to contain any dust.

  • Assemble all necessary equipment and PPE before starting the procedure.

Handling the Chemical
  • Wear appropriate PPE as detailed in the table above.

  • Minimize Dust Generation: When transferring the solid, do so carefully to avoid creating airborne dust. Use a spatula or scoop for transfers. Avoid pouring the powder directly from a large container.

  • Work in a well-ventilated area. If a fume hood is not available, ensure adequate general laboratory ventilation.

  • Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water.[3]

  • Keep Containers Closed: When not in use, ensure the container of this compound is tightly sealed to prevent spills and contamination.

In Case of a Spill
  • Minor Spills: For small spills, carefully sweep up the solid material, avoiding the generation of dust, and place it in a sealed container for disposal.

  • Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.

  • Waste Characterization: Although often considered non-hazardous, it is best practice to treat all chemical waste with caution.

  • Solid Waste:

    • Collect unused this compound and any grossly contaminated materials (e.g., paper towels from a spill) in a clearly labeled, sealed container.

    • Dispose of the waste through your institution's chemical waste program. Do not dispose of solid chemical waste in the regular trash unless explicitly permitted by your environmental health and safety department.

  • Contaminated Labware:

    • Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) in a fume hood. Collect the rinsate as chemical waste.

    • Once decontaminated, glassware can be washed and reused.

  • Empty Containers:

    • Rinse empty containers with a suitable solvent. Collect the rinsate as chemical waste.

    • Deface the label on the empty container before disposal in the appropriate recycling or trash receptacle, as per your institution's guidelines.

  • Regulatory Compliance: Always adhere to local, state, and federal regulations for chemical waste disposal.[4] If you are unsure about the proper disposal procedures, consult your institution's environmental health and safety office.

Experimental Workflow for Handling this compound

The following diagram illustrates the logical flow of operations for safely handling this compound from initial preparation to final disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Work Area prep2->prep3 handling1 Weigh/Transfer Chemical (Minimize Dust) prep3->handling1 post1 Clean Work Area handling1->post1 disp1 Segregate Waste handling1->disp1 Waste Generated post2 Doff PPE post1->post2 disp3 Store for Pickup disp2 Label Waste Container disp1->disp2 disp2->disp3

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.